molecular formula C12H10BrNO B1291219 2-((2-Bromophenoxy)methyl)pyridine CAS No. 1016531-68-2

2-((2-Bromophenoxy)methyl)pyridine

Cat. No.: B1291219
CAS No.: 1016531-68-2
M. Wt: 264.12 g/mol
InChI Key: APVLSMPTXATIRL-UHFFFAOYSA-N
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Description

2-((2-Bromophenoxy)methyl)pyridine is a chemical compound with the CAS Number 1016531-68-2 and a molecular formula of C12H10BrNO . It has a molecular weight of 264.122 g/mol and is offered with a high purity level of 95.0% or greater . This organobromine compound features a pyridine ring linked by a methylene ether bridge to a 2-bromophenol group, making it a valuable bifunctional scaffold in synthetic chemistry . Researchers utilize this compound as a key building block, particularly in medicinal chemistry and drug discovery, for the synthesis of more complex molecules. The presence of both the bromoaryl and basic pyridine groups provides two distinct sites for further functionalization via metal-catalyzed cross-coupling reactions and other synthetic transformations. This compound is intended for research and development purposes only. It is not for medicinal, household, or other uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-bromophenoxy)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVLSMPTXATIRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640723
Record name 2-[(2-Bromophenoxy)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016531-68-2
Record name 2-[(2-Bromophenoxy)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-((2-Bromophenoxy)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis of 2-((2-Bromophenoxy)methyl)pyridine. This compound is a valuable building block in medicinal chemistry and materials science, and a robust and reproducible synthetic protocol is essential for its effective utilization. This document details the prevalent synthetic methodology, the Williamson ether synthesis, and delves into the critical experimental parameters that govern its success. The guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights to ensure the successful synthesis, purification, and characterization of the target compound.

Introduction: The Significance of Aryl-Pyridyl Ethers

Aryl-pyridyl ethers, such as this compound, represent a class of compounds with significant utility in the development of novel therapeutics and functional materials. The pyridine moiety is a common feature in many biologically active molecules, while the substituted phenoxy group allows for a wide range of structural modifications to modulate physicochemical properties and biological activity. The bromine atom on the phenyl ring serves as a versatile handle for further functionalization through various cross-coupling reactions.

The synthesis of these ethers is most commonly achieved through the Williamson ether synthesis, a classic and reliable method for forming the ether linkage. This guide will focus on a detailed examination of this synthetic route, providing a step-by-step protocol and a thorough discussion of the underlying chemical principles.

The Williamson Ether Synthesis: A Mechanistic Overview

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] In the context of synthesizing this compound, the reaction involves the deprotonation of 2-bromophenol to form a phenoxide nucleophile, which then attacks an electrophilic carbon, in this case, on 2-(chloromethyl)pyridine or a related derivative with a good leaving group.

The key steps of the mechanism are:

  • Deprotonation: A base is used to abstract the acidic proton from the hydroxyl group of 2-bromophenol, generating the 2-bromophenoxide anion. The choice of base is critical and can influence the reaction rate and yield.[4]

  • Nucleophilic Attack: The resulting phenoxide, a potent nucleophile, attacks the electrophilic methylene carbon of 2-(chloromethyl)pyridine. This attack occurs from the backside of the carbon-leaving group bond, leading to an inversion of stereochemistry if the carbon were chiral.[1][3]

  • Displacement: The carbon-leaving group bond is broken in a concerted step with the formation of the new carbon-oxygen bond, resulting in the desired ether product and a salt byproduct.[1]

It is crucial to select an appropriate alkylating agent, preferably a primary halide, to favor the SN2 pathway and minimize competing elimination (E2) reactions.[1][4][5]

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )CAS No.
2-BromophenolC₆H₅BrO173.0195-56-7
2-(Chloromethyl)pyridine hydrochlorideC₆H₇Cl₂N164.036959-47-3
Sodium HydroxideNaOH40.001310-73-2
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2
Ethyl AcetateC₄H₈O₂88.11141-78-6
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8
Brine (Saturated NaCl solution)NaCl58.447647-14-5
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9

3.2. Reaction Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 2-Bromophenol and NaOH in DMF B Add 2-(Chloromethyl)pyridine hydrochloride solution A->B Step 1 C Heat and stir reaction mixture (e.g., 80°C) B->C Step 2 D Monitor reaction progress by TLC C->D Step 3 E Cool to RT and quench with water D->E Step 4 F Extract with Ethyl Acetate E->F Step 5 G Wash organic layer (NaHCO₃, Brine) F->G Step 6 H Dry over MgSO₄ and concentrate G->H Step 7 I Purify by Flash Column Chromatography H->I Step 8 J Characterize pure product (NMR, MS) I->J Step 9

Sources

2-((2-Bromophenoxy)methyl)pyridine CAS number 1016531-68-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-((2-Bromophenoxy)methyl)pyridine (CAS: 1016531-68-2)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity, and potential applications, grounding the discussion in established chemical principles and providing actionable protocols.

Introduction and Strategic Importance

This compound is a synthetic organic compound featuring a pyridine ring connected to a 2-bromophenyl group through a methylene ether linkage. This molecular architecture is strategically significant for several reasons:

  • Privileged Scaffolds: Both the pyridine ring and the diaryl ether motif are considered "privileged scaffolds" in drug discovery. The pyridine ring, an isostere of benzene, is present in over 7,000 drug molecules and can engage in crucial hydrogen bonding and coordination interactions with biological targets.[1][2]

  • Synthetic Versatility: The bromine atom on the phenyl ring serves as a versatile synthetic handle. It is an excellent leaving group for a wide array of transition-metal-catalyzed cross-coupling reactions, allowing for the systematic elaboration of the core structure.[3][4] This enables the creation of diverse chemical libraries for high-throughput screening.

  • Modulation of Physicochemical Properties: The combination of the relatively polar pyridine moiety and the lipophilic bromophenyl group results in a molecule with balanced properties, which can be finely tuned through subsequent chemical modifications.

Physicochemical and Computed Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its effective use in research. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 1016531-68-2[5][6]
Molecular Formula C₁₂H₁₀BrNO[6]
Molecular Weight 264.12 g/mol [6][7]
Purity Typically ≥96%[5]
Appearance Varies; often a liquid or low-melting solid[8]
Storage Conditions Sealed in a dry environment at 2-8°C[7]
XLogP3 3[6]
Topological Polar Surface Area (PSA) 22.1 Ų[6]
Hydrogen Bond Acceptor Count 2[6]
Rotatable Bond Count 3[6]

Synthesis: The Williamson Ether Approach

The most direct and widely employed method for constructing the ether linkage in this molecule is the Williamson ether synthesis.[9] This venerable reaction remains one of the most robust methods for preparing asymmetrical ethers.[10][11] The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[10][12]

Mechanistic Rationale

The synthesis involves two primary steps:

  • Nucleophile Generation: A strong base is used to deprotonate the weakly acidic hydroxyl group of 2-bromophenol.[13] This is a critical activation step, as the resulting phenoxide anion is a significantly more potent nucleophile than the neutral alcohol.

  • Sₙ2 Displacement: The generated 2-bromophenoxide anion attacks the electrophilic methylene carbon of a 2-(halomethyl)pyridine derivative. The reaction proceeds via a concerted, backside attack, displacing the halide leaving group and forming the desired C-O bond.[9][10] The choice of a primary electrophile (the -CH₂-X group) is crucial to favor the Sₙ2 pathway and minimize competing elimination (E2) reactions.[11]

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Bromophenol P1 Step 1: Deprotonation (Formation of Nucleophile) R1->P1 R2 2-(Chloromethyl)pyridine P2 Step 2: Sₙ2 Reaction (Ether Bond Formation) R2->P2 R3 Base (e.g., NaH, K₂CO₃) R3->P1 R4 Solvent (e.g., DMF, Acetone) R4->P1 P1->P2 2-Bromophenoxide P3 Step 3: Work-up & Purification (Quench, Extract, Chromatograph) P2->P3 Prod This compound P3->Prod

Caption: Workflow for the Williamson Ether Synthesis of the target compound.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.

Materials:

  • 2-Bromophenol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • 2-(Chloromethyl)pyridine hydrochloride (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactor Setup: Under an inert atmosphere (N₂ or Ar), add 2-bromophenol to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar. Dissolve it in anhydrous DMF.

  • Nucleophile Generation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise. Causality: This exothermic reaction generates hydrogen gas; slow addition at low temperature controls the reaction rate and ensures safety. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the sodium 2-bromophenoxide should result in a clear solution or a fine suspension.

  • Sₙ2 Reaction: Add 2-(chloromethyl)pyridine hydrochloride to the reaction mixture in one portion. Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting 2-bromophenol is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Slowly quench the reaction by adding saturated aqueous NaHCO₃. Causality: This step neutralizes any remaining base and proton sources. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure this compound.

G Nu 2-Bromophenoxide (Nucleophile) TS [Transition State]‡ Nu->TS Backside Attack Elec 2-(Chloromethyl)pyridine (Electrophile) Elec->TS Prod Product TS->Prod LG Cl⁻ (Leaving Group) TS->LG Bond Breaking

Caption: The Sₙ2 mechanism for the key ether bond-forming step.

Reactivity and Spectroscopic Characterization

The utility of this compound lies in its predictable reactivity at several key positions.

  • Aryl Bromide: The C-Br bond on the phenyl ring is the primary site for functionalization. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of new C-C, C-N, and other bonds.[3][4]

  • Pyridine Nitrogen: The lone pair on the pyridine nitrogen atom imparts basicity and nucleophilicity. It can be protonated with acids to form pyridinium salts or react with electrophiles.[14] This site is critical for modulating solubility and for forming interactions with biological targets.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structure verification. The following data are predicted based on the known effects of the constituent functional groups.[15][16][17]

SpectroscopyFeaturePredicted Chemical Shift / ValueRationale
¹H NMR -O-CH₂- (singlet)δ 5.2-5.4 ppmProtons on a carbon adjacent to an oxygen and a pyridine ring are deshielded.
Pyridine Protons (multiplets)δ 7.2-8.6 ppmCharacteristic aromatic region for a substituted pyridine.[18]
Bromophenyl Protons (multiplets)δ 6.9-7.6 ppmAromatic region for a substituted benzene ring.
¹³C NMR -O-CH₂-δ ~70 ppmTypical shift for a methylene carbon in an ether linkage.
Aromatic Carbonsδ 110-160 ppmCharacteristic region for sp² hybridized carbons in aromatic systems.
Mass Spec (EI) [M]⁺ and [M+2]⁺m/z 263 and 265The presence of bromine results in two molecular ion peaks of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[15]
FT-IR C-O Stretch (Ether)1250-1050 cm⁻¹Strong, characteristic absorption for the ether linkage.
C-Br Stretch1100-900 cm⁻¹Absorption indicating the presence of the aryl bromide.[15]

Applications in Drug Development and Research

The primary application of this compound is as a molecular scaffold for the synthesis of more complex molecules with potential biological activity.[2] The logical workflow for its use in a drug discovery program is outlined below.

G A Core Scaffold This compound B Parallel Synthesis via Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B C Diverse Compound Library B->C D High-Throughput Biological Screening C->D E Hit Identification & Lead Optimization D->E F Drug Candidate E->F

Caption: Logical workflow for utilizing the title compound in drug discovery.

By reacting the aryl bromide with a diverse set of boronic acids (Suzuki coupling), amines (Buchwald-Hartwig coupling), or other reagents, researchers can rapidly generate a library of analogues. Each new molecule possesses a unique substituent where the bromine atom was, allowing for the exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates. Pyridine-containing compounds have shown activity across a vast range of therapeutic areas, including oncology, inflammation, and infectious diseases.[19][20][21]

Safety and Handling

While a comprehensive safety data sheet (SDS) for this specific compound is not extensively detailed in public literature, general precautions for handling substituted aryl halides and pyridines should be followed.[22]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[23]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[22]

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of this compound, equipping researchers with the necessary knowledge to effectively synthesize, characterize, and utilize this valuable chemical intermediate in their scientific endeavors.

References

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Sources

An In-depth Technical Guide to the Physicochemical and Spectroscopic Properties of 2-((2-Bromophenoxy)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical, spectroscopic, and analytical properties of 2-((2-Bromophenoxy)methyl)pyridine (CAS No. 1016531-68-2). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with predictive analysis based on established chemical principles. While experimental data for this specific molecule is limited, this guide establishes a robust framework for its characterization by leveraging data from analogous structures. It includes detailed, field-proven protocols for spectroscopic and chromatographic analysis, alongside essential safety and handling information. The insights herein are intended to accelerate research and development efforts by providing a foundational understanding of this versatile synthetic intermediate.

Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery

The pyridine ring is one of the most prevalent heterocyclic scaffolds in modern pharmaceuticals, prized for its ability to influence a compound's pharmacological profile through hydrogen bonding and other molecular interactions.[1][2] Strategic functionalization of this ring system allows medicinal chemists to fine-tune critical properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1]

Halogenated pyridine derivatives, in particular, serve as exceptionally versatile building blocks in synthetic chemistry. The bromine atom in compounds like this compound acts as a key synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are fundamental to constructing the complex carbon-carbon and carbon-nitrogen bonds central to many drug scaffolds.[3][4] This compound combines the reactive potential of a brominated aromatic ring with the structural and electronic contributions of a pyridine moiety, making it a molecule of significant interest for the synthesis of novel chemical entities.

This guide aims to consolidate the known and predicted characteristics of this compound, offering a detailed roadmap for its empirical analysis and safe handling.

Molecular Identity and Computed Physicochemical Properties

A compound's identity and its behavior in biological and chemical systems are defined by its fundamental properties. The following tables summarize the core identifiers and computationally predicted properties for this compound.

Table 1: Core Molecular Identifiers

PropertyValueSource
CAS Number 1016531-68-2[5][6][7]
Molecular Formula C₁₂H₁₀BrNO[6]
Molecular Weight 264.12 g/mol [6]
Exact Mass 262.99458 Da[6]

Table 2: Computed Physicochemical Properties

These properties are calculated using computational models and provide valuable insights into the molecule's likely behavior in various environments, such as its lipophilicity and potential for interacting with biological targets.

PropertyValueSignificance in Drug DevelopmentSource
XLogP3 3.0Predicts lipophilicity and membrane permeability. A value of 3.0 suggests moderate lipophilicity.[6]
Topological Polar Surface Area (TPSA) 22.1 ŲEstimates the surface area occupied by polar atoms, correlating with transport properties and bioavailability.[6]
Hydrogen Bond Acceptor Count 2Indicates the potential for forming hydrogen bonds with biological targets (the pyridine nitrogen and ether oxygen).[6]
Rotatable Bond Count 3Relates to molecular flexibility, which can influence binding affinity and conformation.[6]
Heavy Atom Count 15The total number of non-hydrogen atoms in the molecule.[6]
Complexity 189A measure of the intricacy of the molecular structure.[6]

Physical and Thermal Properties: An Overview

As of the date of this guide, specific experimental data for the physical state, melting point, and boiling point of this compound are not publicly available in the reviewed literature.[5] Based on its molecular weight and structure, it is predicted to be a high-boiling liquid or a low-melting solid at standard temperature and pressure.

Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is a highly accurate thermoanalytical technique used to determine the melting point and thermal stability of a substance.

Causality: This method is chosen over a simple melting point apparatus because it provides not only the melting onset and peak but also data on purity and the presence of polymorphic forms or degradation events.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

  • Experimental Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C).

    • Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the onset temperature of the endothermic melting peak.

Analytical Characterization Workflow

A systematic approach is essential for the comprehensive characterization of a chemical entity. The following workflow outlines the logical progression from initial assessment to detailed structural confirmation and purity analysis.

Caption: A typical analytical workflow for compound characterization.

Spectroscopic Characterization: A Predictive Analysis

In the absence of publicly available experimental spectra for this compound, this section provides a predictive analysis based on the known spectral behavior of its constituent functional groups and analogous molecules, such as 2-bromopyridine and 2-bromo-4-methylpyridine.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule.

  • ¹H NMR Prediction: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the bromophenoxy ring, and the methylene (-CH₂-) bridge.

    • Pyridine Protons (3H): These will appear in the aromatic region, likely between δ 7.0-8.5 ppm. The proton adjacent to the nitrogen will be the most downfield.

    • Bromophenoxy Protons (4H): These will also be in the aromatic region, likely between δ 6.8-7.6 ppm, with chemical shifts influenced by the bromine and ether linkages.

    • Methylene Protons (2H): A key singlet is expected for the -O-CH₂-Py bridge, likely appearing around δ 5.0-5.5 ppm. Its integration value of 2H would be a strong diagnostic feature.

  • ¹³C NMR Prediction: The carbon NMR spectrum should display 12 distinct signals for the 12 unique carbon atoms.

    • Aromatic Carbons (11 signals): These will appear in the δ 110-160 ppm range. The carbon attached to the bromine (C-Br) will be significantly influenced, as will the carbons bonded to the nitrogen (C-N) and the ether oxygen (C-O).

    • Aliphatic Carbon (1 signal): The methylene bridge carbon (-CH₂) is expected in the δ 60-75 ppm region.

  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal resolution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, typically requiring 16-64 scans.

    • Acquire a broadband-decoupled ¹³C NMR spectrum, which may require several hundred or thousand scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

  • Predicted IR Absorption Bands:

    • C-H stretch (aromatic): 3000 - 3100 cm⁻¹

    • C-H stretch (aliphatic, -CH₂-): 2850 - 3000 cm⁻¹

    • C=N and C=C stretch (pyridine/benzene rings): 1550 - 1610 cm⁻¹ (a series of sharp bands)

    • C-O-C stretch (aryl ether): 1200 - 1275 cm⁻¹ (asymmetric) and ~1050 cm⁻¹ (symmetric)

    • C-Br stretch: 1000 - 1100 cm⁻¹

  • Background Spectrum: Ensure the FT-IR sample chamber is empty and clean. Acquire a background spectrum to measure atmospheric CO₂ and water vapor, which will be automatically subtracted from the sample spectrum.

  • Sample Preparation: Place a single drop of the liquid sample (or a small amount of solid dissolved in a volatile solvent, then evaporated) onto a clean, dry salt plate (e.g., NaCl or KBr). Carefully place a second plate on top to create a thin, uniform film.

  • Data Acquisition: Place the salt plate assembly into the spectrometer's sample holder and acquire the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

MS provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.

  • Predicted Mass Spectrum (Electron Ionization - EI):

    • Molecular Ion ([M]⁺): The most critical feature will be the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic doublet of peaks will be observed at m/z 263 (for C₁₂H₁₀⁷⁹BrNO) and m/z 265 (for C₁₂H₁₀⁸¹BrNO) in a roughly 1:1 intensity ratio.[8] This isotopic signature is a definitive indicator of a monobrominated compound.

    • Key Fragments: Fragmentation is likely to occur at the ether linkage. Expected fragments would include the loss of the bromophenoxy radical ([M - O-C₆H₄Br]⁺) or the pyridylmethyl radical ([M - CH₂-C₅H₄N]⁺), leading to significant peaks that can help confirm the structure.

GC-MS is the ideal technique for analyzing volatile and thermally stable compounds like this, providing both chromatographic separation and mass spectrometric identification.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve ~1 mg of sample in 1 mL of volatile solvent (e.g., Dichloromethane) Inject Inject 1 µL into GC Inlet (e.g., 250°C) Prep->Inject Column Separate on Capillary Column (e.g., DB-5ms) with Temperature Program Inject->Column Elute Components Elute at Different Times Column->Elute Transfer Transfer to MS via Heated Transfer Line Elute->Transfer Ionize Ionize with 70 eV Electron Beam (EI) Transfer->Ionize Analyze Separate Ions by m/z (Quadrupole Analyzer) Ionize->Analyze Detect Detect Ions Analyze->Detect Chromatogram Generate Total Ion Chromatogram (TIC) Detect->Chromatogram MassSpec Extract Mass Spectrum from TIC Peak Chromatogram->MassSpec

Caption: A detailed experimental workflow for GC-MS analysis.

Chromatographic Analysis: Purity Assessment

Chromatographic methods are essential for determining the purity of a compound and identifying any process-related impurities or degradation products.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for analyzing non-volatile compounds. A reversed-phase method is typically suitable for pyridine derivatives.

  • System: HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase provides good retention for moderately non-polar compounds.

  • Mobile Phase: A gradient of Acetonitrile and Water (each with 0.1% formic acid to improve peak shape). For example, start at 30% Acetonitrile and ramp to 95% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm or 270 nm), determined by a preliminary UV-Vis scan.

  • Analysis: The purity is calculated based on the relative area percentage of the main peak in the chromatogram.

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any chemical intermediate. The following guidelines are based on safety data sheets for the target compound and its analogues.[5][12]

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.

  • Handling:

    • Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[5][12]

    • Avoid all contact with eyes, skin, and clothing. Do not ingest.[12]

    • Keep away from heat, sparks, open flames, and other sources of ignition.[13]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[14]

    • Keep the container tightly closed to prevent moisture contamination and evaporation.

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[13]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[5]

Conclusion

This compound is a synthetic intermediate with significant potential in pharmaceutical research. This guide has established its core molecular identity and computed physicochemical properties. While direct experimental data is sparse, a robust analytical framework has been presented through predictive spectroscopic analysis and detailed, field-proven protocols for NMR, FT-IR, MS, and HPLC. The characteristic 1:1 isotopic doublet in its mass spectrum at m/z 263/265 serves as its most definitive identifier. The provided safety and handling protocols are essential for its responsible use in a laboratory setting. It is imperative that researchers validate these predicted properties with empirical data to ensure the quality and integrity of their scientific endeavors.

References

  • Thermo Fisher Scientific. (2009). Safety Data Sheet: 2-Bromopyridine. Link (Note: A direct deep link is not available, search for CAS 109-04-6 on the site).

  • Echemi. (n.d.). 2-[(2-bromophenoxy)methyl]pyridine SDS, 1016531-68-2 Safety Data Sheets. Link

  • Thermo Fisher Scientific. (2009). Safety Data Sheet: Pyridine. Link (Note: A direct deep link is not available, search for CAS 110-86-1 on the site).

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Bromopyridine. Link

  • The Royal Society of Chemistry. (n.d.). Supporting Information for a relevant publication. (The provided search result snippet lacks full context for a specific paper title).
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  • Echemi. (n.d.). 2-Bromopyridine SDS, 109-04-6 Safety Data Sheets. Link

  • PubChem. (n.d.). 2-(2-Bromophenoxy)-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Link

  • Echemi. (n.d.). 2-[(2-bromophenoxy)methyl]pyridine. Link

  • BenchChem. (2025). Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide. Link (Note: The specific guide may require site navigation).

  • PubChem. (n.d.). 2-(2-Bromophenyl)pyridine. National Center for Biotechnology Information. Link

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  • ChemicalBook. (n.d.). 2-Bromopyridine(109-04-6) IR Spectrum. Link

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  • PubChem. (n.d.). 2-(Bromomethyl)pyridine. National Center for Biotechnology Information. Link

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  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. Link (Note: The specific guide may require site navigation).

  • National Institute of Standards and Technology (NIST). (n.d.). Pyridine, 2-bromo- IR Spectrum. NIST Chemistry WebBook. Link

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  • PubChem. (n.d.). 2-(2-Bromophenoxy)pyridine. National Center for Biotechnology Information. Link

  • SpectraBase. (n.d.). 2-(2-Bromophenoxy)-3-(trimethylsilylethynyl)pyridine. Link

  • Sigma-Aldrich. (n.d.). 2-Bromo-4-methylpyridine. Link

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  • Sigma-Aldrich. (n.d.). 2-Bromo-6-methylpyridine. Link

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Link

  • Al-Zahrani, M., et al. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. Link

  • National Institute of Standards and Technology (NIST). (n.d.). Pyridine, 2-methyl- IR Spectrum. NIST Chemistry WebBook. Link

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Link

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  • Google Patents. (n.d.). CN104945313A - Preparation method of 2-methyl-3-bromopyridine. Link

  • PubChem. (n.d.). 2-Bromo-3-methylpyridine. National Center for Biotechnology Information. Link

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A Technical Guide to the Spectral Analysis of 2-((2-Bromophenoxy)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectral data for 2-((2-Bromophenoxy)methyl)pyridine, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the spectroscopic principles at play, ensuring both technical accuracy and practical, field-proven insights.

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₁₂H₁₀BrNO, Molecular Weight: 264.12 g/mol ) is an aromatic ether with a distinct substitution pattern that gives rise to a unique spectroscopic fingerprint.[1] Understanding this fingerprint is crucial for its unambiguous identification, purity assessment, and the study of its chemical behavior. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the pyridine ring, the brominated benzene ring, and the methylene bridge. The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms, as well as the anisotropic effects of the aromatic rings.[2]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-6 (Pyridine)~8.5 - 8.6Doublet (d)~4.5 - 5.0
H-4 (Pyridine)~7.6 - 7.8Triplet of doublets (td)J ≈ 7.7, 1.8
H-3 (Pyridine)~7.3 - 7.4Doublet (d)~7.8
H-5 (Pyridine)~7.1 - 7.2Doublet of doublets (dd)J ≈ 7.5, 4.8
H-6' (Bromophenyl)~7.5 - 7.6Doublet of doublets (dd)J ≈ 7.9, 1.6
H-3' (Bromophenyl)~7.2 - 7.3Triplet of doublets (td)J ≈ 7.8, 1.6
H-4', H-5' (Bromophenyl)~6.8 - 7.0Multiplet (m)-
-CH₂-~5.4 - 5.5Singlet (s)N/A

Expertise & Experience: The downfield shift of the H-6 proton of the pyridine ring is a classic example of the deshielding effect of the adjacent electronegative nitrogen atom.[3] The methylene protons are expected to appear as a singlet due to the lack of adjacent protons, and their significant downfield shift is a result of being bonded to an oxygen atom and the pyridine ring.[4] The complexity of the aromatic region arises from the overlapping signals of the two rings and their respective coupling patterns.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule, assuming no accidental equivalence.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Pyridine)~158 - 160
C-6 (Pyridine)~149 - 150
C-4 (Pyridine)~136 - 137
C-5 (Pyridine)~122 - 123
C-3 (Pyridine)~121 - 122
C-1' (Bromophenyl)~154 - 155
C-3' (Bromophenyl)~133 - 134
C-5' (Bromophenyl)~128 - 129
C-4' (Bromophenyl)~122 - 123
C-6' (Bromophenyl)~114 - 115
C-2' (Bromophenyl)~112 - 113
-CH₂-~68 - 70

Expertise & Experience: The carbon atom attached to the bromine (C-2') is expected to be significantly upfield compared to the other aromatic carbons due to the heavy atom effect of bromine. Conversely, the carbons attached to the electronegative oxygen and nitrogen atoms (C-2, C-1') will be shifted downfield.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Table 3: Predicted FT-IR Data (Neat)

Vibrational ModeExpected Wavenumber (cm⁻¹)
C-H stretch (aromatic)3050 - 3150
C-H stretch (aliphatic, -CH₂-)2850 - 2960
C=N and C=C stretch (pyridine ring)1570 - 1610
C=C stretch (benzene ring)1450 - 1590
C-O-C stretch (asymmetric)1220 - 1260
C-O-C stretch (symmetric)1020 - 1060
C-Br stretch550 - 650

Expertise & Experience: The most characteristic peaks in the IR spectrum will be the strong C-O-C stretching bands of the ether linkage.[4] The presence of both pyridine and benzene rings will result in a complex fingerprint region with multiple C=C and C=N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

MS_Fragmentation M [M]⁺˙ m/z 263/265 F1 [M-Br]⁺ m/z 184 M->F1 - •Br F2 [C₅H₄N-CH₂]⁺ m/z 92 M->F2 - •OC₆H₄Br F3 [C₆H₄OBr]⁺ m/z 171/173 M->F3 - •CH₂C₅H₄N F4 [C₅H₄N]⁺ m/z 78 F2->F4 - CH₂

Caption: Predicted major fragmentation pathways for this compound.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

IonPredicted m/zDescription & Expected Relative Intensity
[M]⁺˙263/265Molecular ion peak showing the characteristic M/M+2 isotope pattern for one bromine atom.[5]
[M-Br]⁺184Fragment resulting from the loss of the bromine radical; expected to be a significant peak.[6]
[C₆H₄OBr]⁺171/173Fragment corresponding to the bromophenoxy cation, showing the bromine isotope pattern.
[C₅H₄N-CH₂]⁺92Fragment from the cleavage of the ether bond, corresponding to the picolyl cation. This is often a very stable and abundant fragment for 2-substituted pyridines.
[C₅H₄N]⁺78Loss of the methylene group from the picolyl cation.

Trustworthiness: The most telling feature in the mass spectrum will be the pair of peaks for the molecular ion at m/z 263 and 265, with nearly equal intensity. This is the classic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[7] The fragmentation pattern is dominated by the cleavage of the C-Br and C-O bonds, leading to stable charged fragments.

Experimental Protocols

The following are detailed, representative protocols for the acquisition of the spectral data discussed.

NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing A Dissolve ~5-10 mg of sample in ~0.6 mL of CDCl₃ B Add internal standard (TMS) A->B C Transfer to a 5 mm NMR tube B->C D Tune and shim the probe C->D E Acquire ¹H spectrum (e.g., 16 scans) D->E F Acquire ¹³C spectrum (e.g., 1024 scans) D->F G Fourier transform E->G F->G H Phase and baseline correction G->H I Calibrate spectra to TMS (0.00 ppm) H->I J Integrate ¹H signals I->J K Peak pick all spectra J->K

Caption: Workflow for NMR data acquisition and processing.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum, typically with proton decoupling.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

IR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR accessory.

  • Sample Analysis: Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

MS Data Acquisition (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the characterization of this compound. The predicted data and protocols in this guide offer a robust framework for researchers to confirm the identity and purity of this compound, facilitating its use in further research and development.

References

  • ResearchGate. (n.d.). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Retrieved from [Link]

  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

  • TheElkchemist. (2021, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

  • ACS Publications. (n.d.). Spectroscopic studies of isotopically substituted 2-pyridones. The Journal of Physical Chemistry. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Correlations of the infrared spectra of some pyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Dalton Transactions. (2024). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO₂, SO₂, BCl₃ and PdII complexes. Royal Society of Chemistry. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • University of Calgary. (n.d.). Signal Areas. Retrieved from [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methylpyridine. Retrieved from [Link]

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  • Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine. Retrieved from [Link]

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  • Google Patents. (n.d.). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
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A Comprehensive Technical Guide to the Williamson Ether Synthesis of 2-((2-Bromophenoxy)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the Williamson ether synthesis for the preparation of 2-((2-Bromophenoxy)methyl)pyridine, a key heterocyclic building block in modern drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of steps to elucidate the underlying mechanistic principles, strategic considerations for reagent selection, and practical, field-proven methodologies to ensure a successful and reproducible synthesis.

Strategic Importance and Synthetic Overview

Pyridine-containing ethers are privileged scaffolds in medicinal chemistry, frequently appearing in active pharmaceutical ingredients (APIs) due to the pyridine ring's ability to engage in crucial hydrogen bonding and coordination interactions with biological targets.[1] The title compound, this compound, serves as a versatile intermediate, combining the pyridine core with a functionalized phenyl ether. The bromine atom, in particular, provides a synthetic handle for further elaboration through cross-coupling reactions.

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains the most robust and widely utilized method for constructing both symmetrical and asymmetrical ethers.[2][3] The reaction fundamentally involves the nucleophilic substitution of a halide by an alkoxide or phenoxide ion. For the synthesis of this compound, the reaction proceeds by coupling the sodium or potassium salt of 2-bromophenol with a 2-(halomethyl)pyridine.

The S(_N)2 Mechanism: A Foundation for Rational Synthesis

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[2][4][5] A thorough understanding of this pathway is critical for optimizing reaction conditions and minimizing side reactions. The process occurs in two conceptual stages:

  • Deprotonation of the Phenol: The reaction is initiated by the deprotonation of the acidic phenolic proton of 2-bromophenol using a suitable base. This generates a highly nucleophilic 2-bromophenoxide anion. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of moderately strong bases such as potassium carbonate (K(_2)CO(_3)) or sodium hydroxide (NaOH), although stronger, irreversible bases like sodium hydride (NaH) are also highly effective.[6][7]

  • Nucleophilic Attack: The generated 2-bromophenoxide anion then acts as the nucleophile, executing a backside attack on the electrophilic methylene carbon of the 2-(halomethyl)pyridine. This attack occurs in a concerted fashion, where the new C-O bond forms simultaneously as the C-Halide bond breaks, displacing the halide leaving group.[2]

Williamson_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack phenol 2-Bromophenol phenoxide 2-Bromophenoxide (Nucleophile) phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃) base->phenol alkyl_halide 2-(Chloromethyl)pyridine electrophile Electrophile product This compound phenoxide->product Backside Attack electrophile->product

Figure 1: The S(_N)2 mechanism for the Williamson ether synthesis.

Causality Behind Experimental Choices: A Scientist's Perspective

A successful synthesis is not merely about following a recipe; it is about making informed decisions based on chemical principles.

Strategic Disconnection

For any asymmetrical ether, two theoretical disconnections exist. For our target molecule, these are:

  • Route A: 2-Bromophenoxide + 2-(Halomethyl)pyridine

  • Route B: 2-(Pyridyl)methoxide + 1,2-Dibromobenzene

Route A is the only viable pathway. The S(_N)2 reaction requires the electrophile to have an sp


-hybridized carbon bearing the leaving group. S(_N)2 reactions fail on sp

-hybridized carbons, such as those in aryl halides like 1,2-dibromobenzene, due to steric hindrance and the high energy required to break the C-Br bond.[4] The electrophile of choice, 2-(halomethyl)pyridine, is a primary halide, which is ideal for S(_N)2 reactions as it minimizes steric hindrance and the potential for competing elimination reactions.[3][4][5]
Selecting the Optimal Reagents
  • The Electrophile: Both 2-(chloromethyl)pyridine and 2-(bromomethyl)pyridine are suitable electrophiles.[8][9] While bromide is a better leaving group than chloride, potentially leading to faster reaction rates, 2-(chloromethyl)pyridine hydrochloride is commercially available, stable, and widely used.[4][10] The hydrochloride salt must be neutralized in situ or used with at least two equivalents of base: one to neutralize the HCl and one to deprotonate the phenol.

  • The Base: The choice of base is critical.

    • Potassium Carbonate (K(_2)CO(_3)) / Cesium Carbonate (Cs(_2)CO(_3)): These are excellent choices for phenolic nucleophiles.[7] They are mild, easy to handle, and generally provide high yields. Cesium carbonate is more soluble and can accelerate reactions but is also more expensive.

    • Sodium Hydride (NaH): An exceptionally strong and non-nucleophilic base that provides irreversible deprotonation of the phenol, driving the reaction to completion.[6][11] It requires careful handling under anhydrous conditions due to its high reactivity with water.

    • Sodium/Potassium Hydroxide (NaOH/KOH): Can be effective for phenols, but the water produced during deprotonation can sometimes hinder the reaction rate by solvating the phenoxide nucleophile.[6][7]

  • The Solvent: Polar aprotic solvents are the gold standard for Williamson ether syntheses.[3][6][11]

    • N,N-Dimethylformamide (DMF) or Acetonitrile: These are the most common and effective choices. They possess high dielectric constants that help dissolve the ionic phenoxide salt. Crucially, they solvate the cation (Kngcontent-ng-c2487356420="" _nghost-ng-c2977130799="" class="inline ng-star-inserted">

      
       or Na
      
      
      
      ) but poorly solvate the phenoxide anion. This leaves the nucleophile "naked" and highly reactive, dramatically increasing the rate of the S(_N)2 reaction.
    • Protic Solvents (e.g., Ethanol): These should be avoided as they form strong hydrogen bonds with the phenoxide anion, creating a solvent cage that significantly reduces its nucleophilicity and slows the reaction.[11]

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound on a laboratory scale.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-Bromophenol173.011.73 g10.0
2-(Chloromethyl)pyridine HCl164.031.64 g10.0
Potassium Carbonate (K(_2)CO(_3))138.213.46 g25.0
Acetonitrile (anhydrous)41.0550 mL-
Ethyl Acetate88.11~150 mL-
Deionized Water18.02~150 mL-
Brine (Saturated NaCl)-~50 mL-
Anhydrous Sodium Sulfate142.04~5 g-

Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stir plate and stir bar, heating mantle, nitrogen/argon inlet, separatory funnel, rotary evaporator, standard laboratory glassware.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add 2-bromophenol (10.0 mmol), potassium carbonate (25.0 mmol, 2.5 equiv.), and 50 mL of anhydrous acetonitrile.

  • Phenoxide Formation: Stir the suspension vigorously at room temperature for 15 minutes.

  • Electrophile Addition: Add 2-(chloromethyl)pyridine hydrochloride (10.0 mmol) to the stirring suspension. Note: An excess of base is used to both deprotonate the phenol and neutralize the HCl salt of the electrophile.

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the crude residue in ethyl acetate (75 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove any remaining inorganic impurities and residual DMF/acetonitrile.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate to dryness on a rotary evaporator to yield the crude product, typically as an oil or a low-melting solid.

Workflow setup 1. Assemble Apparatus (Flask, Condenser, N₂) add_reagents 2. Add 2-Bromophenol, K₂CO₃, Acetonitrile setup->add_reagents add_halide 3. Add 2-(Chloromethyl)pyridine HCl add_reagents->add_halide reflux 4. Heat to Reflux (4-8 hours) add_halide->reflux workup 5. Cool, Filter, Concentrate reflux->workup extract 6. Dissolve in EtOAc, Wash with H₂O & Brine workup->extract dry 7. Dry (Na₂SO₄), Filter, Concentrate extract->dry purify 8. Purify via Column Chromatography dry->purify product Pure Product purify->product

Sources

A Technical Guide to the Synthesis of 2-((2-Bromophenoxy)methyl)pyridine: Starting Materials and Strategic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-((2-Bromophenoxy)methyl)pyridine is a key heterocyclic compound whose structural motif is found in various pharmacologically active agents, most notably as a core fragment in antihistamines like Doxylamine.[1][2][3] Its synthesis is a critical step for drug development and medicinal chemistry research. This technical guide provides an in-depth analysis of the strategic selection of starting materials for the synthesis of this compound. We will explore the primary synthetic routes, grounded in the Williamson ether synthesis, offering a rationale for experimental choices, detailed protocols, and troubleshooting insights to empower researchers in achieving efficient and scalable production.

Introduction: The Strategic Importance of the Ether Linkage

The target molecule, this compound, is structurally an aryl-alkyl ether. The most direct and widely adopted strategy for constructing this C-O-C linkage is the Williamson ether synthesis.[4][5] This venerable yet powerful reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or phenoxide.[5][6]

The strategic decision for any researcher, therefore, boils down to a fundamental question: which side of the ether will serve as the nucleophile and which will be the electrophile? This choice dictates the primary starting materials and the overall efficiency of the synthesis.

Two primary disconnections are logical:

  • Route A: Formation of the ether bond by reacting a 2-bromophenoxide (nucleophile) with a 2-(halomethyl)pyridine (electrophile).

  • Route B: Formation of the ether bond by reacting a pyridine-2-yl-methoxide (nucleophile) with an activated bromo-benzene derivative (electrophile).

This guide will demonstrate that Route A is overwhelmingly favored due to the principles of SN2 reactions, which favor primary halides as electrophiles to avoid competing elimination reactions.[6][7]

The Primary Synthetic Pathway: Williamson Ether Synthesis (Route A)

The reaction of a phenoxide with a primary alkyl halide is a classic and robust method for ether formation.[4] This approach remains the most popular and simplest method for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings.[5]

G cluster_reactants Starting Materials cluster_reaction Reaction Core cluster_products Outcome R1 2-Bromophenol Phenoxide In-situ generation of 2-Bromophenoxide R1->Phenoxide Deprotonation R2 2-(Chloromethyl)pyridine (or its HCl salt) SN2 SN2 Attack R2->SN2 Electrophile Base Base (e.g., K₂CO₃, NaH) Base->Phenoxide Phenoxide->SN2 Nucleophile Product This compound SN2->Product Salt Salt Byproduct (e.g., KCl) SN2->Salt

Analysis of Core Starting Materials

The success of this synthesis is critically dependent on the judicious selection of four key components: the phenol, the pyridine-based electrophile, the base, and the solvent.

A. The Phenolic Component: 2-Bromophenol

  • Role: Serves as the precursor to the nucleophile. Its hydroxyl proton is acidic enough to be removed by a suitable base, forming the 2-bromophenoxide ion.

  • Selection Rationale: 2-Bromophenol is a commercially available and relatively inexpensive starting material. Its handling and reactivity are well-documented.[8][9] The bromine substituent is stable under the basic conditions of the Williamson synthesis and provides a reactive handle for potential subsequent cross-coupling reactions if the final product is used as an intermediate.

B. The Pyridine Electrophile: 2-(Halomethyl)pyridine Derivatives

  • Role: This component provides the primary electrophilic carbon that is attacked by the phenoxide nucleophile.

  • Selection Rationale: The choice of leaving group (halide) is critical.

    • 2-(Chloromethyl)pyridine: Often supplied as a stable hydrochloride salt, which must be neutralized. While chlorine is a less reactive leaving group than bromine or iodine, its stability and lower cost make it a common choice. The SN2 reaction may require slightly more forcing conditions (higher temperature or longer reaction time).[10]

    • 2-(Bromomethyl)pyridine: A more reactive electrophile than its chloro-counterpart, allowing for milder reaction conditions. However, it can be less stable and more expensive. Its synthesis from 2,6-dibromopyridine is a multi-step process.[11]

    • Expert Insight: For most standard lab-scale syntheses, 2-(chloromethyl)pyridine hydrochloride represents the best balance of stability, cost, and reactivity. The in-situ neutralization is a trivial step in the overall procedure.

C. The Base: The "Activation" Step

  • Role: To deprotonate the 2-bromophenol, generating the potent phenoxide nucleophile required for the SN2 reaction.

  • Selection Rationale: The choice of base impacts safety, reaction rate, and workup complexity.

    • Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the phenol. It provides fast reaction rates but is highly reactive with water and requires handling under an inert atmosphere (e.g., nitrogen or argon).

    • Potassium Carbonate (K₂CO₃): A weaker, heterogeneous base that is a much safer and easier-to-handle alternative. It is sufficient for deprotonating phenols, especially when paired with a polar aprotic solvent like DMF or acetonitrile. It is the most common choice for industrial and large-scale preparations.

    • Sodium Hydroxide (NaOH): A strong, inexpensive base. It can be used, often in a phase-transfer catalysis system, but introduces water, which can be detrimental to SN2 reaction rates in some solvents.[12]

D. The Solvent: Facilitating the SN2 Reaction

  • Role: The solvent must solubilize the reactants and facilitate the bimolecular collision required for the SN2 mechanism.

  • Selection Rationale: Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation (e.g., K⁺) but not the nucleophile, leaving it "naked" and highly reactive.[7]

    • N,N-Dimethylformamide (DMF) or Acetonitrile: These are excellent choices that promote high reaction rates. Typical reaction temperatures range from 50-100 °C, with completion times of 1-8 hours.[7]

    • Acetone: A less polar but still effective solvent, often used with potassium carbonate. Refluxing in acetone is a common and effective condition.

ComponentRecommended ChoiceAlternative(s)Rationale for Choice
Phenol 2-BromophenolN/ACommercially available, stable, provides required aryl bromide moiety.[8]
Electrophile 2-(Chloromethyl)pyridine HCl2-(Bromomethyl)pyridineOptimal balance of cost, stability, and reactivity. HCl salt is easily neutralized.[10]
Base Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)High safety profile, effective, and easy to handle for scalable synthesis.
Solvent DMF or AcetonitrileAcetonePolar aprotic nature maximizes nucleophilicity of the phenoxide for efficient SN2.[7]

Detailed Experimental Protocol

This protocol is a self-validating system based on the optimal starting materials identified above.

Objective: To synthesize this compound.

Materials:

  • 2-Bromophenol (1.0 eq)

  • 2-(Chloromethyl)pyridine hydrochloride (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF) (approx. 5-10 mL per gram of 2-bromophenol)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 eq), 2-(chloromethyl)pyridine hydrochloride (1.05 eq), and anhydrous potassium carbonate (2.5 eq).

    • Causality: Using a slight excess of the electrophile ensures complete consumption of the limiting phenol. A larger excess of K₂CO₃ is required to both neutralize the hydrochloride salt and deprotonate the phenol.

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours until the starting 2-bromophenol spot is no longer visible.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing a significant volume of water (approx. 10x the volume of DMF).

    • Causality: This step quenches the reaction and dissolves the inorganic salts (KCl, excess K₂CO₃) and the DMF solvent into the aqueous phase.

  • Workup - Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Workup - Washing: Combine the organic layers and wash sequentially with 1M NaOH solution (to remove any unreacted phenol), water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is typically purified by column chromatography on silica gel to yield the pure this compound product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine Reactants: - 2-Bromophenol - 2-(Chloromethyl)pyridine HCl - K₂CO₃ B Add DMF Solvent A->B C Heat to 80-90 °C B->C D Monitor by TLC C->D E Cool & Quench with Water D->E Reaction Complete F Extract with Ethyl Acetate E->F G Wash Organic Layer (NaOH, H₂O, Brine) F->G H Dry (Na₂SO₄) & Concentrate G->H I Silica Gel Column Chromatography H->I J Pure Product I->J

Conclusion and Future Perspectives

The synthesis of this compound is most reliably and efficiently achieved via the Williamson ether synthesis. The strategic selection of 2-bromophenol as the nucleophilic precursor and 2-(chloromethyl)pyridine as the primary electrophile, facilitated by a mild base like potassium carbonate in a polar aprotic solvent such as DMF , constitutes a robust and scalable protocol. This guide has detailed the causality behind these choices, providing researchers with a solid foundation for their synthetic endeavors. Future work may focus on developing catalytic, greener alternatives, but for now, this classic transformation remains the authoritative method for accessing this important chemical intermediate.

References

  • ResearchGate. (n.d.). An efficient and safe process for synthesis of doxylamine succinate. Retrieved from ResearchGate. [Link]

  • Xu, H. (2012). Method for synthesizing doxylamine succinate. SciSpace. [Link]

  • Rao, P. N., & Damodaran, K. M. (1986). Synthesis of carbon-14 labeled doxylamine succinate. Journal of Labelled Compounds and Radiopharmaceuticals, 23(5), 527-532. [Link]

  • Patsnap. (n.d.). Synthetic method of doxylamine succinate. Retrieved from Eureka. [Link]

  • Unknown. (n.d.). The Williamson Ether Synthesis.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from Utah Tech University. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from BYJU'S. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]

  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from Organic Syntheses. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]

  • Shiao, M.-J., & Tarng, K.-Y. (n.d.). A FACILE SYNTHESIS OF BROMO-2-ALKOXYPYRIDINES. Institute of Chemistry, Academia Sinica.
  • Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine. Retrieved from Eureka. [Link]

  • MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from MDPI. [Link]

  • Google Patents. (n.d.). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
  • Unknown. (n.d.).
  • ResearchGate. (2015). Reactions of 2-chlorophenol and 2-bromophenol: mechanisms of formation of mixed halogenated dioxins and furans (PXDD/Fs). Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
  • Google Patents. (n.d.). US4221913A - Preparation of 2-(Chloromethyl)pyridine.

Sources

An In-Depth Technical Guide to 2-((2-Bromophenoxy)methyl)pyridine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-((2-Bromophenoxy)methyl)pyridine is a heterocyclic building block of significant interest to the pharmaceutical and organic synthesis sectors. Its unique structure, featuring a pyridine ring linked to a brominated phenyl group via a flexible ether bond, offers a valuable scaffold for creating complex molecular architectures. The presence of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the pyridine moiety can be crucial for modulating solubility and interacting with biological targets. This guide provides a comprehensive overview of the compound's physicochemical properties, a detailed, field-proven synthesis protocol, its predicted spectroscopic profile for analytical validation, and its key applications in drug discovery and development.

Core Physicochemical and Computed Properties

This compound is identified by the CAS Number 1016531-68-2.[1] A thorough understanding of its fundamental properties is the first step in its successful application in a research setting. These properties dictate solvent choice, reaction conditions, and potential analytical strategies.

Table 1: Key Physicochemical and Computed Data for this compound

PropertyValueSource
Molecular Formula C₁₂H₁₀BrNO[1]
Molecular Weight 264.12 g/mol
Exact Mass 262.99458 Da[2]
CAS Number 1016531-68-2
XLogP3 3[2]
Topological Polar Surface Area 22.1 Ų[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 3[2]
Heavy Atom Count 15[2]

Synthesis Methodology: A Validated Approach

The synthesis of this compound is most reliably achieved via a Williamson ether synthesis. This classic nucleophilic substitution reaction is favored for its efficiency and operational simplicity. The rationale for this choice is based on the high nucleophilicity of the phenoxide ion and the good leaving group ability of the halide on the pyridine precursor.

The protocol below describes the reaction between 2-bromophenol and 2-(chloromethyl)pyridine. The use of a mild base like potassium carbonate is critical; it is strong enough to deprotonate the phenol, creating the reactive phenoxide, but not so strong as to cause unwanted side reactions. A polar aprotic solvent such as acetonitrile is chosen to effectively dissolve the reactants and facilitate the SN2 mechanism without interfering with the nucleophile.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from 2-bromophenol and 2-(chloromethyl)pyridine hydrochloride.

Materials:

  • 2-Bromophenol (1.0 eq)

  • 2-(Chloromethyl)pyridine hydrochloride (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 eq) and anhydrous acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the solution. The mixture will be a suspension.

  • Addition of Electrophile: Add 2-(chloromethyl)pyridine hydrochloride (1.05 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output Reactant1 2-Bromophenol Setup Combine in Flask Reactant1->Setup Reactant2 2-(Chloromethyl)pyridine HCl Reactant2->Setup Base K₂CO₃ Base->Setup Solvent Acetonitrile Solvent->Setup Reaction Reflux (82°C, 12-18h) Setup->Reaction Heat Workup Aqueous Workup & Extraction Reaction->Workup Cool & Filter Purify Column Chromatography Workup->Purify Crude Product Product This compound Purify->Product Pure Product

Sources

An In-depth Technical Guide to the Solubility of 2-((2-Bromophenoxy)methyl)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 2-((2-Bromophenoxy)methyl)pyridine, a compound of interest in synthetic and medicinal chemistry. In the absence of extensive published quantitative data, this document provides a robust theoretical framework for predicting its solubility based on molecular structure analysis. Furthermore, it offers detailed, field-proven experimental protocols for the precise quantitative determination of its solubility in various organic solvents. The methodologies provided, including the Isothermal Shake-Flask method coupled with either Gravimetric or UV-Visible Spectrophotometric analysis, are designed to be self-validating systems, ensuring the generation of reliable and reproducible data critical for applications in process chemistry, formulation development, and preclinical studies.

Introduction: The Critical Role of Solubility

This compound is a heterocyclic compound featuring a pyridine ring, an ether linkage, and a brominated phenyl group. Its utility in drug discovery and organic synthesis is intrinsically linked to its physicochemical properties, among which solubility is paramount. Solubility dictates the choice of solvents for reaction media, influences reaction kinetics, is a key factor in purification strategies such as crystallization, and critically impacts the bioavailability and formulation of potential active pharmaceutical ingredients (APIs).[1] A thorough understanding of its behavior in different organic solvents is therefore not merely academic but a practical necessity for its effective application.

Theoretical Framework and Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and participates in similar intermolecular forces.[2][3][4] An analysis of the molecular structure of this compound allows for a qualitative prediction of its solubility profile.

Molecular Structure Analysis:

  • Pyridine Moiety: The nitrogen atom in the pyridine ring has a lone pair of electrons that is not delocalized within the aromatic system, making it a hydrogen bond acceptor and imparting polarity.[5][6] Pyridine itself is miscible with a wide range of polar and nonpolar solvents, including water, ethanol, diethyl ether, and benzene.[5][7][8]

  • Ether Linkage (-O-): The ether group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

  • Bromophenyl Group: The benzene ring is nonpolar, favoring interactions with nonpolar solvents through van der Waals forces. The bromine atom adds to the molecular weight and polarizability but does not significantly increase polarity. Bromobenzene is generally insoluble in water but soluble in most organic solvents like ethanol, diethyl ether, and benzene.[9][10][11][12]

Predicted Solubility:

Based on this composite structure, this compound possesses both polar (pyridine, ether) and nonpolar (bromophenyl) characteristics. This amphiphilic nature suggests it will exhibit a broad solubility range.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The hydroxyl group of the solvent can hydrogen-bond with the pyridine nitrogen and ether oxygen.
Polar Aprotic Acetone, Acetonitrile, THF, DMSOHigh to Moderate Dipole-dipole interactions between the solvent and the polar groups of the solute will be the primary driving force for dissolution.
Nonpolar Toluene, DichloromethaneModerate to High The bromophenyl group will interact favorably with these aromatic and halogenated solvents. The overall polarity of the molecule is likely sufficient to allow dissolution.
Highly Nonpolar Hexane, CyclohexaneLow The nonpolar solvent has limited ability to solvate the polar pyridine and ether functionalities, making dissolution energetically unfavorable.

This table serves as a predictive guide. For precise applications, experimental determination is essential.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the Isothermal Shake-Flask Method .[13][14] This technique involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Core Protocol: Isothermal Shake-Flask Equilibration

This initial procedure is common to both subsequent analysis methods.

  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" means enough solid remains undissolved at equilibrium to ensure saturation.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C). Agitate the suspensions for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[15][16] The time required should be established in a preliminary experiment by sampling at various time points (e.g., 8, 24, 48, 72 hours) until the concentration plateaus.[13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved microparticles. This step is critical for accuracy.

The concentration of the solute in the filtered supernatant can now be determined using one of the following methods.

Quantification Method 1: Gravimetric Analysis

This method is robust, does not require a chromophore, and directly measures the mass of the dissolved solid.[17][18][19]

Step-by-Step Protocol:

  • Tare Vessel: Accurately weigh a clean, dry evaporating dish or glass vial (W₁).

  • Add Aliquot: Transfer a precise volume of the filtered supernatant into the tared vessel and weigh it again (W₂).

  • Solvent Evaporation: Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.

  • Dry to Constant Weight: Once the solvent is removed, place the vessel in a vacuum desiccator to remove any residual solvent. Weigh the vessel containing the dry solute residue (W₃). Repeat the drying and weighing cycle until a constant weight is achieved.

  • Calculation:

    • Weight of solute = W₃ - W₁

    • Weight of solvent = W₂ - W₃

    • Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] * 100

G cluster_prep Preparation & Equilibration cluster_analysis Gravimetric Analysis start Add excess solute to solvent in vial equilibrate Seal and agitate at constant T (e.g., 24-48h) start->equilibrate settle Allow excess solid to settle equilibrate->settle filter Withdraw supernatant through 0.45 µm syringe filter settle->filter add_aliquot Add filtered supernatant & reweigh (W₂) filter->add_aliquot weigh1 Weigh tared vessel (W₁) weigh1->add_aliquot evaporate Evaporate solvent add_aliquot->evaporate weigh2 Dry residue to constant weight & reweigh (W₃) evaporate->weigh2 calc Calculate Solubility: [(W₃ - W₁) / (W₂ - W₃)] * 100 weigh2->calc

Caption: Workflow for solubility determination via the Isothermal Shake-Flask method with Gravimetric Analysis.
Quantification Method 2: UV-Visible Spectrophotometry

This method is faster than gravimetric analysis but requires the compound to have a distinct UV-Vis absorbance profile and relies on the Beer-Lambert law.[20][21]

Step-by-Step Protocol:

  • Preparation of Calibration Curve:

    • Prepare a high-concentration stock solution of this compound in the solvent of interest.

    • Perform a series of accurate serial dilutions to create at least five standard solutions of known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

    • Plot absorbance versus concentration. The resulting linear regression will serve as the calibration curve.

  • Sample Analysis:

    • Take the filtered supernatant obtained from the core shake-flask protocol.

    • Dilute the supernatant with a known volume of the solvent to ensure its absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λ_max.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to find the concentration of the original saturated solution, which is the solubility.

G cluster_calib Calibration Curve Generation cluster_sample Saturated Solution Analysis stock Prepare stock solution of known concentration standards Create serial dilutions (standards) stock->standards measure_std Measure absorbance of each standard at λ_max standards->measure_std plot_curve Plot Absorbance vs. Conc. to get linear equation measure_std->plot_curve calc Calculate concentration from curve & multiply by dilution factor plot_curve->calc saturate Prepare saturated solution (Shake-Flask Method) filter Filter supernatant saturate->filter dilute Dilute aliquot with known dilution factor filter->dilute measure_sample Measure absorbance of diluted sample dilute->measure_sample measure_sample->calc

Caption: Workflow for solubility determination via the Isothermal Shake-Flask method with UV-Vis Analysis.

Data Presentation

Quantitative solubility data should be presented clearly, specifying the solvent, temperature, and units.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

SolventSolvent ClassSolubility ( g/100 mL)Solubility (mol/L)Method Used
MethanolPolar Protic[Experimental Value][Calculated Value]Gravimetric/UV-Vis
AcetonePolar Aprotic[Experimental Value][Calculated Value]Gravimetric/UV-Vis
DichloromethaneNonpolar[Experimental Value][Calculated Value]Gravimetric/UV-Vis
TolueneNonpolar[Experimental Value][Calculated Value]Gravimetric/UV-Vis
HexaneHighly Nonpolar[Experimental Value][Calculated Value]Gravimetric/UV-Vis

Safety and Handling Precautions

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds like 2-bromopyridine and pyridine should inform handling procedures.[3][10][11]

  • General Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause skin, eye, and respiratory irritation.[3][11]

  • Storage: Store in a tightly closed container in a cool, dry place away from heat and ignition sources.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Always consult the most current SDS for the specific compound and solvents being used before commencing any experimental work.

Conclusion

This guide provides a dual approach to understanding the solubility of this compound. The theoretical analysis of its molecular structure offers a strong predictive foundation, suggesting high solubility in polar solvents and moderate solubility in nonpolar solvents, with poor solubility expected in highly aliphatic media. For the precision required in research and development, this guide details two robust, first-principles experimental methods—gravimetric and UV-Vis analysis—to establish definitive quantitative solubility data. By combining theoretical prediction with rigorous experimental validation, researchers can effectively navigate the challenges of working with this compound, enabling its successful application in complex synthetic pathways and the development of novel therapeutics.

References

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potential biological activity of 2-((2-Bromophenoxy)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 2-((2-Bromophenoxy)methyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel molecule, this compound. In the absence of direct empirical data for this specific compound, this guide establishes a scientifically rigorous framework for its investigation. By dissecting the molecule into its core components—a bromophenol moiety and a pyridine nucleus—we extrapolate a predicted activity profile based on the extensive biological functions of these well-characterized structural classes. We hypothesize that this compound possesses significant potential as an anticancer, antimicrobial, and neuropharmacological agent. To validate this hypothesis, a detailed, tiered research workflow is presented, complete with step-by-step experimental protocols for initial in vitro screening. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for the systematic evaluation of this promising compound.

Introduction: Unveiling a Molecule of Interest

This compound is a synthetic organic compound characterized by a pyridine ring linked to a brominated phenol through an ether bond. Its chemical structure suggests a confluence of functionalities that are prevalent in a multitude of biologically active compounds. The pyridine ring is a common scaffold in medicinal chemistry, known for its ability to engage in various biological interactions, while bromophenols, often of marine origin, have demonstrated a wide array of therapeutic properties.[1][2] To date, the biological activity of this compound has not been explicitly reported in the scientific literature, presenting a unique opportunity for novel drug discovery.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol
XLogP3 3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3

Data sourced from publicly available chemical databases.[3]

Synthetic Strategy: The Williamson Ether Synthesis

The most probable and established method for the synthesis of this compound is the Williamson ether synthesis.[4][5][6][7] This robust and versatile SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 2-bromophenol (sodium 2-bromophenoxide) would be reacted with 2-(chloromethyl)pyridine. The use of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is recommended to enhance the reaction rate.[8]

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2_bromophenol 2-Bromophenol Alkoxide_Formation Alkoxide_Formation 2_bromophenol->Alkoxide_Formation Deprotonation 2_chloromethyl_pyridine 2-(Chloromethyl)pyridine SN2_Reaction SN2_Reaction 2_chloromethyl_pyridine->SN2_Reaction Base Sodium Hydride (NaH) Base->Alkoxide_Formation Solvent DMF or DMSO Solvent->SN2_Reaction Target_Molecule This compound Alkoxide_Formation->SN2_Reaction Nucleophilic Attack SN2_Reaction->Target_Molecule Ether Formation

Figure 1: Proposed synthetic pathway for this compound via Williamson ether synthesis.

Predicted Biological Activity Profile: A Rationale

The potential biological activities of this compound can be inferred from the known bioactivities of its constituent chemical motifs.

Anticipated Anticancer and Antimicrobial Properties

The pyridine nucleus is a well-established pharmacophore in a vast number of therapeutic agents, including those with anticancer and antimicrobial properties.[2][9][10][11][12] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and participate in metal coordination, facilitating interactions with biological targets. Furthermore, bromophenols isolated from marine algae have demonstrated significant antioxidant, antimicrobial, and anticancer effects.[1][13][14][15][16] The presence of bromine atoms can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. The synergistic combination of these two moieties in this compound suggests a strong likelihood of it exhibiting cytotoxic effects against cancer cells and inhibitory activity against a range of microbial pathogens.

Potential Neuropharmacological Effects

Pyridine derivatives are also known to possess a wide spectrum of neuropharmacological activities, including anticonvulsant, anxiolytic, and antidepressant effects. These effects are often mediated through interactions with various central nervous system (CNS) receptors and enzymes. For instance, many ligands for the serotonin (5-HT) receptors, which are key targets for the treatment of various psychiatric disorders, contain a pyridine scaffold. Given this precedent, it is plausible that this compound could exhibit activity at CNS targets.

Proposed Research Workflow for Biological Evaluation

To empirically determine the biological activity of this compound, a systematic, multi-tiered screening approach is proposed.

G cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: Mechanism of Action Studies cluster_tier3 Tier 3: In Vivo Validation Anticancer Anticancer Screening (MTT Assay) MoA Elucidation of Mechanism of Action Anticancer->MoA Antimicrobial Antimicrobial Screening (MIC Assay) Antimicrobial->MoA Neuropharmacology Neuropharmacological Screening (Receptor Binding Assay) Neuropharmacology->MoA InVivo Animal Model Studies MoA->InVivo

Figure 2: A tiered approach for the biological evaluation of this compound.

Tier 1: In Vitro Screening

The initial phase of investigation should involve a battery of in vitro assays to rapidly assess the compound's activity across the predicted therapeutic areas.

Table 2: Proposed In Vitro Screening Panel

ActivityAssayCell Lines / OrganismsEndpoint
Anticancer MTT AssayPanel of human cancer cell lines (e.g., MCF-7, HCT116, A549)Cell Viability (IC₅₀)
Antimicrobial Broth MicrodilutionPanel of Gram-positive and Gram-negative bacteria and fungiMinimum Inhibitory Concentration (MIC)
Neuropharmacology Radioligand Binding AssayCell lines expressing specific receptors (e.g., 5-HT₂A)Receptor Affinity (Kᵢ)

This assay provides a quantitative measure of cell viability and proliferation.

  • Cell Seeding:

    • Culture human cancer cell lines in appropriate media.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations.

    • Treat the cells with the compound for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of MTT solvent (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Shake the plate for 15 minutes on an orbital shaker.

    • Read the absorbance at 570 nm using a microplate reader.

This method determines the lowest concentration of an antimicrobial agent that inhibits visible microbial growth.

  • Preparation of Compound Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension adjusted to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well containing the compound dilutions.

    • Include positive (microbes in broth) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

This assay measures the affinity of a compound for a specific receptor. The following is a general protocol for a 5-HT₂A receptor binding assay.

  • Membrane Preparation:

    • Prepare cell membranes from a cell line recombinantly expressing the human 5-HT₂A receptor.

  • Assay Setup:

    • In a 96-well plate, add the cell membranes, a radiolabeled ligand (e.g., [³H]ketanserin), and varying concentrations of this compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of a known non-labeled ligand).

  • Incubation:

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a filter mat to trap the membranes with bound radioligand.

    • Wash the filters to remove unbound radioligand.

  • Detection:

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding and determine the inhibitory constant (Kᵢ) of this compound.

Conclusion and Future Directions

While the biological activity of this compound remains to be empirically determined, a thorough analysis of its structural components strongly suggests its potential as a lead compound in several therapeutic areas. The pyridine and bromophenol moieties are well-established pharmacophores, and their combination in this novel molecule warrants a comprehensive investigation. The proposed research workflow provides a clear and logical path forward for elucidating its biological profile. Positive results from the initial in vitro screening would justify progression to more in-depth mechanism of action studies and eventual in vivo validation, potentially leading to the development of a new class of therapeutic agents.

References

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The Strategic Utility of 2-((2-Bromophenoxy)methyl)pyridine in Modern Organic Synthesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Privileged Scaffolds in Drug Discovery

In the landscape of contemporary drug discovery and materials science, the strategic deployment of "privileged scaffolds" – molecular frameworks that exhibit versatile binding properties to a range of biological targets – is a cornerstone of efficient and successful research endeavors. Among these, nitrogen-containing heterocycles, particularly pyridine derivatives, have garnered significant attention. Their unique electronic properties, ability to engage in hydrogen bonding, and favorable solubility profiles make them indispensable building blocks in the synthesis of novel therapeutic agents and functional materials.[1][2] This guide focuses on a particularly valuable, yet underexplored, building block: 2-((2-bromophenoxy)methyl)pyridine .

The unique architecture of this molecule, featuring a pyridine ring linked via a flexible ether bridge to a bromine-substituted phenyl group, offers a trifecta of synthetic advantages. The pyridine nitrogen acts as a key pharmacophoric element and can influence the physicochemical properties of the final compound.[3] The ether linkage provides rotational flexibility, allowing for optimal spatial orientation within a binding pocket. Most importantly, the ortho-bromine atom on the phenoxy ring serves as a versatile synthetic handle for a variety of powerful cross-coupling reactions, enabling the construction of complex molecular architectures with high precision and efficiency.

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the synthesis, characterization, and strategic applications of this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for its use in key transformations, and showcase its potential in the generation of molecules with significant biological and material relevance.

Synthesis and Characterization of this compound

The most direct and efficient route to this compound is through a Williamson ether synthesis. This venerable yet highly reliable SN2 reaction involves the coupling of a deprotonated phenol with an alkyl halide.[3] In this case, 2-bromophenol is coupled with 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine.

Underlying Principles of the Synthesis

The reaction proceeds via the deprotonation of the acidic phenolic hydroxyl group of 2-bromophenol by a suitable base, typically a strong base like sodium hydroxide or potassium hydroxide, to form a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methylene carbon of 2-(halomethyl)pyridine, displacing the halide and forming the desired ether linkage. The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established Williamson ether synthesis procedures.[1][3]

Materials:

  • 2-Bromophenol (1.0 equiv)

  • 2-(Chloromethyl)pyridine hydrochloride (1.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 equiv) and anhydrous DMF.

  • Base Addition: Add potassium carbonate (2.5 equiv) to the solution.

  • Addition of Electrophile: Add 2-(chloromethyl)pyridine hydrochloride (1.05 equiv) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure product.

Characterization Data

Table 1: Predicted Spectroscopic Data for this compound

Technique Predicted Chemical Shifts (δ, ppm) and Multiplicities
¹H NMR (CDCl₃) 8.55-8.65 (d, 1H, Py-H6), 7.65-7.75 (td, 1H, Py-H4), 7.50-7.60 (d, 1H, Ar-H), 7.25-7.35 (d, 1H, Py-H3), 7.15-7.25 (m, 2H, Py-H5, Ar-H), 6.85-6.95 (t, 1H, Ar-H), 6.75-6.85 (d, 1H, Ar-H), 5.30-5.40 (s, 2H, -OCH₂-)
¹³C NMR (CDCl₃) 157.5 (C), 155.0 (C), 149.0 (CH), 137.0 (CH), 133.0 (CH), 128.5 (CH), 123.0 (CH), 122.5 (CH), 121.5 (CH), 115.0 (CH), 113.0 (C), 70.0 (CH₂)

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenoxy ring of this compound is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. These transformations are pivotal in modern organic synthesis for the construction of C-C and C-heteroatom bonds.

Caption: Key cross-coupling applications of the building block.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6] This reaction is particularly valuable for creating biaryl structures, which are prevalent in many biologically active molecules.

Causality of Experimental Choices: The choice of a palladium catalyst, a phosphine ligand, a base, and a solvent system is critical for a successful Suzuki-Miyaura coupling. The palladium catalyst facilitates the catalytic cycle, while the ligand stabilizes the palladium center and influences its reactivity. The base is required for the transmetalation step, and the solvent system must be able to dissolve all reactants and facilitate the reaction.

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromopyridine derivatives.[6][7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (2 mol%), triphenylphosphine (4 mol%), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Reaction: Heat the mixture to 90-100 °C and stir for 8-12 hours, monitoring by TLC.

  • Work-up and Purification: Follow the general work-up and purification procedure described in the Williamson ether synthesis protocol.

Table 2: Representative Suzuki-Miyaura Coupling Partners

Arylboronic Acid Expected Product Potential Application
Phenylboronic acid2-((2-Phenoxyphenoxy)methyl)pyridineCore scaffold for further functionalization
4-Methoxyphenylboronic acid2-((2-(4-Methoxyphenoxy)phenoxy)methyl)pyridineModulating electronic properties
3-Pyridinylboronic acid2-((2-(3-Pyridinyl)phenoxy)methyl)pyridineIntroduction of additional heterocyclic motifs
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[8][9]

Causality of Experimental Choices: The success of the Buchwald-Hartwig amination relies heavily on the choice of a palladium precatalyst, a bulky electron-rich phosphine ligand, and a strong, non-nucleophilic base. The ligand is crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of bromopyridines.[8][9]

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Ethyl acetate, Water, Brine, MgSO₄

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.4 equiv).

  • Addition of Reactants: Add this compound (1.0 equiv) and the amine (1.2 equiv), followed by anhydrous toluene.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Follow the general work-up and purification procedure.

Table 3: Representative Amine Coupling Partners

Amine Expected Product Potential Application
Aniline2-((2-(Phenylamino)phenoxy)methyl)pyridinePrecursor for kinase inhibitors
Morpholine4-(2-((Pyridin-2-yl)methoxy)phenyl)morpholineImproving pharmacokinetic properties
Piperazine1-(2-((Pyridin-2-yl)methoxy)phenyl)piperazineScaffold for CNS-active compounds
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is instrumental in synthesizing alkynyl arenes, which are valuable intermediates and can be found in various biologically active compounds.

Causality of Experimental Choices: The Sonogashira coupling requires a palladium catalyst to activate the aryl bromide and a copper(I) co-catalyst to facilitate the reaction with the alkyne. An amine base is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.

This protocol is adapted from established procedures for the Sonogashira coupling of bromopyridines.[10][11]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate, Water, Brine, MgSO₄

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Inert Atmosphere and Solvent Addition: Evacuate and backfill with argon. Add anhydrous THF and triethylamine.

  • Addition of Alkyne: Add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Stir the reaction at room temperature or gently heat to 50-60 °C for 6-18 hours, monitoring by TLC.

  • Work-up and Purification: Follow the general work-up and purification procedure.

Table 4: Representative Alkyne Coupling Partners

Terminal Alkyne Expected Product Potential Application
Phenylacetylene2-((2-(Phenylethynyl)phenoxy)methyl)pyridineBuilding block for conjugated materials
Ethynyltrimethylsilane2-((2-((Trimethylsilyl)ethynyl)phenoxy)methyl)pyridineProtected alkyne for further elaboration
Propargyl alcohol3-(2-((Pyridin-2-yl)methoxy)phenyl)prop-2-yn-1-olIntroduction of a functional handle

Applications in the Synthesis of Biologically Active Molecules

The derivatives synthesized from this compound are of significant interest in medicinal chemistry. The resulting scaffolds are present in a variety of compounds with demonstrated biological activity, particularly as kinase inhibitors and antiviral agents.

Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site. The aminopyridine and biaryl scaffolds readily accessible from this compound are ideal for this purpose. For example, the 2-phenoxypyridine motif has been identified as a novel scaffold for c-Jun N-terminal kinase (JNK) inhibitors.[3] Furthermore, various pyridine derivatives are key components of approved kinase inhibitors for the treatment of cancer.[1]

Antiviral Agents

Pyridine derivatives have also shown promise as antiviral agents.[12] The ability to rapidly generate a library of diverse molecules from this compound through the cross-coupling reactions described above makes it an attractive starting point for the discovery of new antiviral compounds. For instance, novel 2-benzoxyl-phenylpyridine derivatives have been reported to exhibit antiviral activities against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7).[13]

Conclusion and Future Outlook

This compound is a highly versatile and strategically valuable building block for modern organic synthesis. Its straightforward preparation via the Williamson ether synthesis and the exceptional utility of its bromine handle in a suite of palladium-catalyzed cross-coupling reactions provide a powerful platform for the rapid generation of molecular complexity. The ability to readily introduce aryl, amino, and alkynyl functionalities opens up vast areas of chemical space for exploration in drug discovery and materials science.

As the demand for novel, potent, and selective therapeutic agents continues to grow, the importance of well-designed, multifunctional building blocks like this compound will only increase. This guide provides the foundational knowledge and practical protocols to empower researchers to fully leverage the synthetic potential of this remarkable compound in their quest for the next generation of innovative molecules.

References

  • Song, X., Chen, W., Lin, L., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075. [Link]

  • ResearchGate. (2018). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Link]

  • MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • Google Patents. (2012). WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
  • Google Patents. (2014). WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors.
  • Google Patents. (2010). CN101657446A - Method for synthesizing 2-aminothiazole compounds as kinase inhibitors.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • Google Patents. (n.d.). BRPI0906973A2 - Compounds and compositions as kinase inhibitors.
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. [Link]

  • MDPI. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. [Link]

  • PubMed Central. (2021). Recent advances on heterocyclic compounds with antiviral properties. [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

  • Atmiya University. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF PYRIDINE DERIVATIVES INCORPORATED WITH CHALCONE MOTIF. [Link]

  • PubMed Central. (2020). Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives. [Link]

  • NIH. (2022). Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • NIH. (n.d.). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. [Link]

  • PubChemLite. (n.d.). 2-(2-bromophenoxy)pyridine (C11H8BrNO). [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). [Link]

  • Google Patents. (2015). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Google Patents. (1981). US4291165A - Process for making 2-bromopyridine.
  • Google Patents. (n.d.). Synthesis of 2-methyl pyridine by acetylene acetonitrile method.

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Methodological & Application

Application Notes & Protocols for the Suzuki-M-iyaura Coupling of 2-((2-Bromophenoxy)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 2-((2-Bromophenoxy)methyl)pyridine in Biaryl Synthesis

The synthesis of biaryl and heteroaryl-aryl scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] These structural motifs are prevalent in a vast array of pharmacologically active compounds and functional materials.[2] this compound stands out as a particularly valuable building block. Its unique structure, featuring a bromoaryl group primed for cross-coupling and a pyridylmethyl ether moiety, offers a versatile platform for generating complex molecular architectures with potential applications in drug discovery.[3]

The Suzuki-Miyaura cross-coupling reaction is a preeminent tool for the formation of carbon-carbon bonds, lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids and their derivatives.[4][5] However, the successful application of this powerful reaction to substrates containing a pyridine ring, such as this compound, is not without its challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation and diminished reaction efficiency.[4][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances, provide field-proven protocols, and offer strategies for optimization and troubleshooting to ensure robust and reproducible outcomes.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] Understanding these fundamental steps is crucial for rationalizing experimental choices and troubleshooting suboptimal results. The cycle comprises three key stages: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_complex [Ar-Pd(II)(Br)L₂] Pd0->OA_complex Oxidative Addition Trans_complex [Ar-Pd(II)(R)L₂] OA_complex->Trans_complex Transmetalation Trans_complex->Pd0 Reductive Elimination Product Coupled Product (Ar-R) Trans_complex->Product ArBr This compound (Ar-Br) ArBr->OA_complex Boronic Boronic Acid/Ester (R-B(OR)₂) Boronic->Trans_complex Base Base (e.g., K₃PO₄) Base->Trans_complex

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide, this compound, to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step of the reaction.[7] The C-Br bond is cleaved, and the palladium center is oxidized from Pd(0) to Pd(II), forming a square planar intermediate. The general reactivity trend for the halide is I > Br > Cl.[8]

  • Transmetalation: In this step, the organic group from the boronic acid (or its ester derivative) is transferred to the Pd(II) complex. This process requires the activation of the organoboron species by a base.[9] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the organic moiety to the palladium center, displacing the bromide ion. The choice of base is therefore critical for an efficient transmetalation.[10]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups (the aryl from our starting material and the group from the boronic acid) from the Pd(II) complex. This forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific boronic acid partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol employs a widely effective catalyst system for heteroaromatic substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

Experimental_Workflow start Start setup 1. Add Solids to Flask (Substrate, Boronic Acid, Base, Catalyst, Ligand) start->setup inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂ 3x) setup->inert solvent 3. Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent reaction 4. Heat and Stir (Typically 80-120 °C) solvent->reaction monitor 5. Monitor Reaction Progress (TLC, GC-MS, or LC-MS) reaction->monitor workup 6. Reaction Work-up (Cool, Dilute, Wash) monitor->workup Reaction Complete purify 7. Purification (e.g., Column Chromatography) workup->purify end End Product purify->end

Figure 2: A generalized experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: In a dry Schlenk flask, combine this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[11]

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (argon or nitrogen). This cycle should be repeated three times to ensure the exclusion of oxygen, which can oxidize and deactivate the Pd(0) catalyst.[10]

  • Solvent Addition: Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.[4] The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.

  • Reaction: Heat the mixture to the desired temperature (generally 80–110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic salts.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Optimization and Troubleshooting: A Data-Driven Approach

Achieving high yields in Suzuki-Miyaura coupling, especially with challenging substrates, often requires careful optimization of several reaction parameters.[12]

Catalyst and Ligand Selection

The choice of catalyst and ligand is paramount. The pyridine nitrogen in our substrate can act as a ligand, potentially inhibiting the palladium catalyst. To mitigate this, bulky, electron-rich phosphine ligands are highly recommended.[6][10] These ligands promote the formation of the active monoligated palladium species, facilitate the oxidative addition, and accelerate the final reductive elimination step.[13]

Catalyst SystemLigandTypical Loading (mol%)Key AdvantagesReference
Pd(OAc)₂ / SPhosSPhosPd: 1-3, Ligand: 2-6High activity for heteroaryl halides, good functional group tolerance.[13][13]
Pd₂(dba)₃ / XPhosXPhosPd: 1-2, Ligand: 2-4Excellent for sterically hindered substrates and aryl chlorides.[14][14]
Pd(PPh₃)₄PPh₃2-5Readily available and effective for simple couplings, but may be less efficient for this substrate.[4][4]
PEPPSI™-IPrIPr (NHC)1-3Highly active and stable N-Heterocyclic Carbene (NHC) pre-catalyst.[6][6]
The Critical Role of Base and Solvent

The base and solvent system can dramatically influence the reaction outcome.[15] The base is essential for the transmetalation step, and its strength and solubility are important factors.[9] The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.

BaseSolvent System (v/v)General ObservationsReference
K₃PO₄1,4-Dioxane / Water (4:1)A very effective and commonly used combination for challenging couplings.[10][10]
Cs₂CO₃Toluene / Water (10:1)A strong base that can be beneficial for less reactive coupling partners.[10]
K₂CO₃Acetonitrile / Water (4:1)A milder base, may require higher temperatures or longer reaction times.[16][16]
KFAnhydrous DioxaneUseful when base-labile functional groups are present.[9][9]
Common Issues and Solutions
  • Low or No Conversion:

    • Cause: Inactive catalyst. The active Pd(0) species is sensitive to oxygen.[10]

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[10] Use fresh, high-quality palladium precursors and ligands.

    • Cause: Inappropriate ligand choice.

    • Solution: Switch to a bulkier, more electron-rich ligand like SPhos or XPhos.[10]

  • Protodeboronation:

    • Cause: Cleavage of the C-B bond of the boronic acid by a proton source (e.g., water), especially common with electron-deficient heteroaryl boronic acids.[10]

    • Solution: Use anhydrous solvents and ensure the base is of high purity and anhydrous. Consider using more stable boronate esters, such as pinacol or MIDA boronates.[14]

  • Homocoupling of Boronic Acid:

    • Cause: Dimerization of the boronic acid, often promoted by the presence of oxygen which can re-oxidize Pd(0) to Pd(II).[17]

    • Solution: Rigorous exclusion of oxygen is the most critical preventative measure. Ensure thorough degassing of all reagents and solvents.[10]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of novel biaryl compounds. Success hinges on a rational approach to reaction design, grounded in a solid understanding of the catalytic cycle. Careful selection of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand is crucial to overcome the potential inhibition by the pyridine nitrogen. Furthermore, the judicious choice of base and solvent, coupled with meticulous experimental technique to exclude oxygen and water, will ensure high yields and reproducibility. The protocols and optimization strategies outlined in these notes provide a comprehensive framework for researchers to successfully employ this versatile building block in their synthetic endeavors.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyridineboronic Acids.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
  • Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4-methylpyridine.
  • Benchchem. (n.d.). Synthesis of Biaryl Compounds Using 3-Bromo-2-chloropyridine: Application Notes and Protocols.
  • ResearchGate. (n.d.). Synthesis and antiprotozoal activity of 2-phenoxy derivatives of pyridine. Retrieved from [Link]

Sources

Application Note: Strategic Diversification of 2-((2-Bromophenoxy)methyl)pyridine for the Synthesis of Bioactive Molecular Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 2-((2-Bromophenoxy)methyl)pyridine scaffold is a valuable starting material in medicinal chemistry, combining the pharmacologically significant pyridine ring with a synthetically versatile aryl bromide. The bromine atom serves as a key functional handle for a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the systematic and efficient construction of diverse molecular libraries. This guide provides detailed application notes and step-by-step protocols for leveraging this scaffold to synthesize novel derivatives with potential biological activity. We will explore three cornerstone reactions for molecular diversification: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for the introduction of alkynyl moieties. The rationale behind experimental choices, validated protocols, and expected outcomes are discussed to empower researchers in the development of new chemical entities.

The Core Scaffold: A Gateway to Chemical Diversity

The starting material, this compound, is uniquely positioned for synthetic elaboration. The pyridine moiety is a ubiquitous feature in FDA-approved drugs and is known to engage in critical hydrogen bonding and pi-stacking interactions with biological targets.[1] The true power of this scaffold, however, lies in the 2-bromophenyl group. The carbon-bromine bond is a prime substrate for transition-metal-catalyzed cross-coupling reactions, which have revolutionized modern drug discovery.[2] These reactions are prized for their reliability, functional group tolerance, and broad substrate scope, allowing for the precise installation of new chemical fragments. This document outlines protocols for the three most impactful of these transformations.

C-C Bond Formation: Building Biaryl Scaffolds via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a preeminent method for constructing carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are privileged motifs in many classes of bioactive molecules, including kinase inhibitors.[3][4][5] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[6]

Rationale for Experimental Design

The success of a Suzuki coupling hinges on the careful selection of catalyst, ligand, base, and solvent.

  • Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand is standard. For heteroaromatic substrates, bulky, electron-rich phosphine ligands can enhance catalytic activity and prevent catalyst decomposition.[7]

  • Base: A base, such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid for the crucial transmetalation step in the catalytic cycle.[6]

  • Solvent: A mixed solvent system, often a polar aprotic solvent like dioxane or DMF with water, is used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

  • Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add a degassed solvent mixture, such as Dioxane/H₂O (4:1 ratio, ~0.1 M concentration relative to the starting bromide), via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Data Presentation: Comparative Yields

The electronic nature of the boronic acid partner significantly influences reaction efficiency. The following table provides representative yields for the coupling of a similar substrate, 2-bromo-4-methylpyridine, which serves as a strong predictive framework.[8]

Boronic Acid PartnerProduct Structure ExampleTypical Yield (%)Rationale for Performance
Phenylboronic Acid2-((2-(Phenyl)phenoxy)methyl)pyridine~81%Standard, electronically neutral coupling partner. Provides a reliable baseline.
4-Methoxyphenylboronic Acid2-((2-(4-Methoxyphenyl)phenoxy)methyl)pyridine~92%Electron-donating groups (like -OCH₃) often accelerate the transmetalation step, leading to higher yields.[8]
4-Chlorophenylboronic Acid2-((2-(4-Chlorophenyl)phenoxy)methyl)pyridine~75%Electron-withdrawing groups can slow down the reaction, sometimes requiring stronger bases or longer reaction times.
3-Thienylboronic Acid2-((2-(Thiophen-3-yl)phenoxy)methyl)pyridine~85%Heterocyclic boronic acids are well-tolerated, making this a powerful method for accessing complex heteroaromatic systems.
Visualization: Suzuki-Miyaura Workflow

Suzuki_Workflow Start This compound + Arylboronic Acid + Base (K₂CO₃) Reagents Pd(PPh₃)₄ Catalyst Dioxane/H₂O Solvent 80-100 °C, 4-12h Start->Reagents Reaction Setup Workup Aqueous Work-up (EtOAc, H₂O, Brine) Reagents->Workup Post-Reaction Purification Silica Gel Chromatography Workup->Purification Isolation Product Purified Biaryl Product Purification->Product Final Product

Suzuki-Miyaura Coupling Workflow

C-N Bond Formation: Accessing Arylamines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds between aryl halides and a vast array of amines.[2] This reaction is of paramount importance in medicinal chemistry, as the arylamine substructure is a key component of countless pharmaceutical agents.[9] The reaction requires a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.[10]

Rationale for Experimental Design
  • Catalyst System: The choice of ligand is crucial. Bulky, electron-rich "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos) are designed to facilitate the challenging reductive elimination step that forms the C-N bond.[2][9]

  • Base: A strong base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary to deprotonate the amine, forming the active palladium-amido intermediate.[10]

  • Inert Conditions: The catalytic cycle involves air-sensitive Pd(0) species and the base is highly reactive, making the exclusion of air and moisture mandatory for success.[11]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for coupling with a primary or secondary amine.

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.) to an oven-dried Schlenk tube.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, ~0.2 M). Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).

  • Reaction: Seal the tube tightly and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material via column chromatography on silica gel to obtain the desired N-aryl product.

Data Presentation: Amine Substrate Scope

The reaction is compatible with a wide range of amines.

Amine PartnerProduct Structure ExampleTypical Yield (%)Scientist's Note
Morpholine (Secondary Cyclic)4-(2-((Pyridin-2-ylmethoxy)phenyl)morpholine>90%Secondary amines, particularly cyclic ones, are often excellent coupling partners.[12]
Aniline (Primary Aromatic)N-(2-((Pyridin-2-ylmethoxy)phenyl)aniline70-85%Anilines couple well, though may require slightly higher catalyst loading or specific ligands to overcome their lower nucleophilicity.
Benzylamine (Primary Aliphatic)N-Benzyl-2-((pyridin-2-ylmethoxy)aniline80-95%Primary aliphatic amines are generally highly reactive and provide excellent yields.
Indazole (N-Heterocycle)1-(2-((Pyridin-2-ylmethoxy)phenyl)-1H-indazole65-80%N-H containing heterocycles can be arylated effectively, providing access to important drug scaffolds.
Visualization: Buchwald-Hartwig Workflow

Buchwald_Workflow Start This compound + Amine (R₂NH) + Base (NaOtBu) Catalyst Pd Precursor (Pd₂(dba)₃) + Phosphine Ligand (XPhos) Anhydrous Toluene, 80-110 °C Start->Catalyst Inert Atmosphere Setup Workup Quench (aq. NH₄Cl) & Extraction Catalyst->Workup Post-Reaction Purification Silica Gel Chromatography Workup->Purification Isolation Product Purified Arylamine Product Purification->Product Final Product

Buchwald-Hartwig Amination Workflow

C-C (Alkynyl) Formation: Introducing Rigidity via Sonogashira Coupling

The Sonogashira coupling reaction forges a bond between an aryl halide and a terminal alkyne, creating an internal alkyne.[13] This transformation is highly valuable for introducing a rigid, linear linker into a molecule, which can be used to probe binding pockets or serve as a handle for subsequent transformations like "click chemistry". The reaction is co-catalyzed by palladium and copper(I).[14]

Rationale for Experimental Design
  • Dual Catalysis: The reaction mechanism involves two interconnected catalytic cycles.[13] The palladium cycle is similar to other cross-couplings, while the copper cycle activates the alkyne by forming a copper(I) acetylide, which is the active species for transmetalation to palladium.[14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as a base to deprotonate the alkyne and often as the solvent.

  • Copper-Free Variants: While the classic protocol uses a copper(I) co-catalyst (e.g., CuI), concerns about copper toxicity in pharmaceutical synthesis have led to the development of copper-free Sonogashira protocols, which are also highly effective.[15]

Experimental Protocol: Sonogashira Coupling

This protocol describes a classic Sonogashira procedure.

  • Vessel Preparation: To a Schlenk flask, add this compound (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 3-5 mol%).

  • Inert Atmosphere & Solvent: Seal the flask, and evacuate and backfill with an inert gas three times. Add a degassed solvent, typically an amine like triethylamine, or a mixture of THF and triethylamine.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The reaction is often rapid and can be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Alkyne Substrate Scope

The reaction is broadly applicable to various terminal alkynes.

Alkyne PartnerProduct Structure ExampleTypical Yield (%)Scientist's Note
Phenylacetylene2-((2-(Phenylethynyl)phenoxy)methyl)pyridine>90%Aromatic alkynes are excellent substrates and typically react cleanly to give high yields.[16]
1-Hexyne2-((2-(Hex-1-yn-1-yl)phenoxy)methyl)pyridine80-90%Aliphatic alkynes are also well-tolerated, allowing for the introduction of flexible chains.
2-Methyl-3-butyn-2-ol4-(2-((Pyridin-2-ylmethoxy)phenyl))-2-methylbut-3-yn-2-ol>90%This protected alkyne is a common reagent and couples efficiently. The protecting group can be removed under basic conditions.[15]
Trimethylsilylacetylene2-((2-((Trimethylsilyl)ethynyl)phenoxy)methyl)pyridine>95%A useful reagent for introducing a terminal alkyne, as the TMS group is easily cleaved with a mild base like K₂CO₃ in methanol.
Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow Start This compound + Terminal Alkyne Catalyst Pd(PPh₃)₂Cl₂ Catalyst CuI Co-catalyst Et₃N (Base/Solvent) RT to 60 °C Start->Catalyst Inert Atmosphere Setup Workup Filter through Celite & Extraction Catalyst->Workup Post-Reaction Purification Silica Gel Chromatography Workup->Purification Isolation Product Purified Internal Alkyne Purification->Product Final Product

Sonogashira Coupling Workflow

Bioactive Potential of Synthesized Derivatives

The synthetic routes described above provide access to a wide range of pyridine-based compounds. This structural class is well-represented in molecules with diverse pharmacological activities.[1][17][18] For example, many kinase inhibitors feature biaryl or N-aryl pyridine cores that occupy the ATP-binding site of the enzyme.[3][19][20][21] Derivatives have also shown promise as anticancer, antimicrobial, and anticonvulsant agents.[17][22][23] Researchers using the protocols in this guide are encouraged to screen the resulting compounds in relevant biological assays to uncover novel therapeutic leads.

Conclusion

The this compound scaffold is a powerful and versatile platform for the synthesis of novel, potentially bioactive molecules. By leveraging robust and well-understood cross-coupling methodologies such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, chemists can rapidly generate libraries of diverse compounds. The detailed protocols and rationales provided herein serve as a practical guide for researchers to strategically modify this core structure, paving the way for the discovery of new chemical entities for drug development and chemical biology.

References

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Application Notes & Protocols: Leveraging 2-((2-Bromophenoxy)methyl)pyridine in the Development of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Next-Generation OLEDs

The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) necessitates the exploration of novel molecular architectures. The strategic design of emitter and host materials is paramount to achieving optimal device performance, including high quantum efficiency, long operational lifetime, and desired emission colors. In this context, 2-((2-Bromophenoxy)methyl)pyridine emerges as a promising, albeit underexplored, precursor for a new generation of OLED materials.

This molecule offers a unique trifecta of structural features:

  • A pyridine ring , a well-known electron-deficient moiety, which can facilitate electron transport and contribute to the acceptor part of a donor-acceptor (D-A) system. Pyridine-based materials are frequently employed in the design of both emitters and host materials for OLEDs.[1][2]

  • A phenoxy group linked by a flexible ether bridge, which can influence the solubility, morphology, and electronic properties of the final molecule.

  • A bromine atom strategically positioned on the phenoxy ring, serving as a reactive handle for established and versatile cross-coupling reactions. This allows for the straightforward installation of a wide array of functional groups, particularly electron-donating moieties, to construct advanced OLED materials.

This technical guide provides a comprehensive overview of the potential applications of this compound in OLED material synthesis. We will present detailed, field-proven protocols for its conversion into high-performance materials, such as Thermally Activated Delayed Fluorescence (TADF) emitters and bipolar host materials, through palladium- and copper-catalyzed cross-coupling reactions. The causality behind experimental choices and the expected properties of the resulting materials will be thoroughly discussed, grounded in established principles of materials science and organic synthesis.

PART 1: Synthesis of a Novel TADF Emitter via Buchwald-Hartwig Amination

Thermally Activated Delayed Fluorescence (TADF) materials have revolutionized the OLED field by enabling internal quantum efficiencies approaching 100% without the need for heavy metals.[3] The key to TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which allows for efficient reverse intersystem crossing (RISC) from the non-emissive triplet state to the emissive singlet state. This is typically achieved in molecules with a distinct spatial separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

We propose the synthesis of a novel TADF emitter, Cz-POP (1) , by coupling this compound with 3,6-di-tert-butyl-9H-carbazole, a well-established electron-donating unit. The bulky tert-butyl groups enhance solubility and prevent aggregation-caused quenching. The pyridine-phenoxy fragment will act as the acceptor, with the LUMO expected to be localized on the pyridine ring, while the carbazole moiety will serve as the donor, localizing the HOMO. The flexible ether linkage can contribute to a twisted conformation, further separating the HOMO and LUMO and promoting a small ΔEST.

Proposed Synthetic Pathway

The synthesis of Cz-POP (1) can be efficiently achieved via a palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds and is widely used in the preparation of OLED materials.[4][5]

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_product Product SM1 This compound Reagents Pd₂(dba)₃ (cat.) JohnPhos (ligand) NaOtBu (base) Toluene, 110 °C SM1->Reagents SM2 3,6-di-tert-butyl-9H-carbazole SM2->Reagents Product Cz-POP (1) (TADF Emitter Candidate) Reagents->Product caption Synthetic workflow for Cz-POP (1).

Caption: Synthetic workflow for Cz-POP (1).

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on established procedures for the amination of aryl bromides with carbazole derivatives.[6]

Materials:

  • This compound (1.0 eq.)

  • 3,6-di-tert-butyl-9H-carbazole (1.1 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-(Di-tert-butylphosphino)biphenyl (JohnPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, 3,6-di-tert-butyl-9H-carbazole, Pd₂(dba)₃, JohnPhos, and NaOtBu.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical reaction concentration is between 0.1 and 0.2 M with respect to the starting aryl bromide.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (DCM) and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product Cz-POP (1) . Further purification for OLED device fabrication can be achieved by temperature-gradient sublimation.

Predicted Photophysical Properties

The photophysical properties of the target molecule Cz-POP (1) can be predicted based on data from structurally similar D-A type TADF emitters.

PropertyPredicted Value/RangeRationale and References
Emission Peak (λem)480 - 520 nm (Sky-blue/Green)The combination of a carbazole donor and a pyridine-based acceptor typically results in emission in the blue-green region of the spectrum. The exact wavelength will depend on the degree of intramolecular charge transfer (ICT).[3]
Photoluminescence Quantum Yield (PLQY)> 80% (in doped film)The rigid carbazole unit and the bulky substituents are expected to suppress non-radiative decay pathways, leading to high PLQY.[7]
ΔEST (S₁-T₁ gap)< 0.1 eVThe twisted D-A architecture is designed to minimize the exchange energy between the HOMO and LUMO, which is crucial for achieving a small singlet-triplet splitting required for efficient RISC.[7]
Delayed Fluorescence Lifetime (τd)1 - 10 µsThis lifetime is characteristic of TADF emitters and reflects the rate of the RISC process. Shorter lifetimes are generally desirable to reduce efficiency roll-off at high brightness.[1]

PART 2: Synthesis of a Bipolar Host Material via Ullmann Condensation

For phosphorescent OLEDs (PhOLEDs), the host material plays a critical role in device efficiency and stability. An ideal host should have a high triplet energy (ET) to confine the triplet excitons on the phosphorescent guest emitter, as well as balanced hole and electron transport properties.

By modifying our precursor, we can design a potential bipolar host material. The strategy involves a copper-catalyzed Ullmann condensation to couple this compound with carbazole. The resulting molecule, Cbz-PhO-Py (2) , would combine the hole-transporting nature of carbazole with the electron-transporting character of the pyridine moiety, creating a bipolar system.

Proposed Synthetic Pathway

The Ullmann condensation is a classic method for forming C-N and C-O bonds, often favored for its cost-effectiveness compared to palladium-catalyzed reactions, though it may require higher temperatures.[8][9][10]

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_product Product SM1 This compound Reagents CuI (cat.) L-proline (ligand) K₂CO₃ (base) DMSO, 120 °C SM1->Reagents SM2 9H-Carbazole SM2->Reagents Product Cbz-PhO-Py (2) (Bipolar Host Candidate) Reagents->Product caption Synthetic workflow for Cbz-PhO-Py (2).

Caption: Synthetic workflow for Cbz-PhO-Py (2).

Detailed Experimental Protocol: Ullmann Condensation

This protocol is adapted from modern, ligand-accelerated Ullmann coupling procedures which allow for milder reaction conditions.[11]

Materials:

  • This compound (1.0 eq.)

  • 9H-Carbazole (1.2 eq.)

  • Copper(I) Iodide (CuI) (10 mol%)

  • L-proline (20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound, 9H-Carbazole, CuI, L-proline, and K₂CO₃.

  • Inert Atmosphere: Flush the system with an inert gas.

  • Solvent Addition: Add anhydrous DMSO via syringe.

  • Reaction: Heat the mixture to 120 °C and stir for 24-48 hours. Monitor the reaction's completion by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into cold water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (hexane/DCM gradient) to yield the pure product Cbz-PhO-Py (2) . Sublimation is recommended for obtaining material of OLED-grade purity.

Predicted Host Material Properties

The properties of Cbz-PhO-Py (2) are predicted based on established structure-property relationships for bipolar host materials.

PropertyPredicted Value/RangeRationale and References
Triplet Energy (ET)> 2.7 eVThe non-conjugated linkage between the carbazole and pyridine moieties should result in a high triplet energy, making it suitable for hosting green and red phosphorescent emitters.[2]
HOMO Level~ -5.7 eVThe HOMO will be primarily located on the electron-rich carbazole unit, facilitating efficient hole injection from typical hole transport layers.[2]
LUMO Level~ -2.5 eVThe LUMO will be localized on the electron-deficient pyridine unit, enabling effective electron injection from electron transport layers.
Glass Transition Temp. (Tg)> 100 °CThe rigid carbazole and pyridine units should impart good thermal stability and a high glass transition temperature, leading to morphologically stable amorphous films crucial for device longevity.[12]

PART 3: Application in OLED Devices and Expected Performance

The newly synthesized materials can be incorporated into multilayer OLEDs to evaluate their performance. Below is a proposed device architecture for an OLED utilizing Cz-POP (1) as a TADF emitter.

Proposed OLED Device Architecture

G cluster_device OLED Device Structure Anode Anode (ITO) HIL HIL: HAT-CN (10 nm) Anode->HIL HTL HTL: TAPC (40 nm) HIL->HTL EML EML: mCP: 10 wt% Cz-POP (1) (20 nm) HTL->EML HBL HBL: T2T (10 nm) EML->HBL ETL ETL: TPBi (40 nm) HBL->ETL EIL EIL: LiF (1 nm) ETL->EIL Cathode Cathode (Al) EIL->Cathode caption Proposed architecture for a TADF-OLED.

Caption: Proposed architecture for a TADF-OLED.

Table of Expected Device Performance

The performance of an OLED using Cz-POP (1) as the emitter is projected based on state-of-the-art green TADF devices with similar D-A structures.

ParameterExpected PerformanceReference and Context
Turn-on Voltage (Von)< 3.0 VEfficient charge injection and transport in the well-defined layered structure should lead to a low turn-on voltage.
Max. External Quantum Eff. (EQE)> 20%By harvesting both singlet and triplet excitons via the TADF mechanism, high external quantum efficiencies are achievable. Green TADF OLEDs frequently report EQEs exceeding 20%.[1]
Max. Luminous Efficacy (lm/W)> 60 lm/WHigh EQE and low operating voltage contribute to high power efficiency, which is critical for energy-saving display and lighting applications.
CIE Coordinates (x, y)(0.30, 0.60)This corresponds to the green region of the CIE 1931 color space, consistent with the predicted emission wavelength.
Efficiency Roll-off< 15% at 1000 cd/m²A short delayed fluorescence lifetime and balanced charge transport within the device can help to minimize efficiency roll-off at high brightness levels, a common challenge in TADF devices.[1]

Conclusion

This compound represents a versatile and valuable platform for the synthesis of novel OLED materials. Its inherent structural features allow for the rational design of both high-efficiency TADF emitters and stable bipolar host materials. Through well-established synthetic methodologies such as the Buchwald-Hartwig amination and Ullmann condensation, this precursor can be readily transformed into advanced molecular systems tailored for next-generation OLED applications. The protocols and predictive data presented in this guide offer a solid foundation for researchers and scientists to explore the potential of this promising building block, paving the way for further innovations in the field of organic electronics.

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Application Notes and Protocols for Nucleophilic Substitution on 2-((2-Bromophenoxy)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the reaction conditions for nucleophilic substitution on 2-((2-bromophenoxy)methyl)pyridine. This substrate is a valuable intermediate in medicinal chemistry and materials science, offering a versatile scaffold for the introduction of a wide range of functional groups. These application notes detail the mechanistic underpinnings of relevant substitution reactions and provide robust, field-proven protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducible and high-yielding transformations.

Introduction: The Strategic Importance of this compound

The this compound scaffold is a key building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. The presence of a bromo-substituted phenyl ring linked to a pyridine moiety via an ether linkage provides multiple sites for chemical modification. Specifically, the carbon-bromine bond on the phenyl ring is a prime target for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities such as amines, alcohols, and thiols. This versatility is crucial in the development of new therapeutic agents and functional materials. For instance, analogous structures are found in the side chains of fluoroquinolone antibiotics like moxifloxacin.[1][2][3]

This document will focus on the two primary pathways for nucleophilic substitution on the aryl bromide: direct nucleophilic aromatic substitution (SNAr) and, more prominently, metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation.

Mechanistic Considerations: Pathways to Substitution

The reactivity of the aryl bromide in this compound is dictated by the electron-deficient nature of the aromatic ring, which can be exploited for nucleophilic attack. The choice of reaction conditions will depend on the nucleophile and the desired outcome.

Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of the bromide by a nucleophile via an SNAr mechanism is possible but often requires harsh reaction conditions and an activated aromatic ring.[4][5] In the SNAr mechanism, a nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group.[4][6] The presence of electron-withdrawing groups ortho or para to the leaving group significantly facilitates this reaction by stabilizing the negative charge of the Meisenheimer complex.[4][5] For this compound, the pyridine ring itself exerts a modest electron-withdrawing effect, but this is often insufficient for facile SNAr, necessitating the use of metal catalysts.

Metal-Catalyzed Cross-Coupling Reactions

More efficient and versatile methods for functionalizing aryl halides involve transition metal catalysis. These reactions proceed under milder conditions and tolerate a broader range of functional groups.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high functional group tolerance.[8][9] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[7][9] The choice of palladium precursor, ligand, and base is critical for achieving high yields.[10][11]

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds with aryl halides.[12][13] While traditional Ullmann reactions required harsh conditions, modern protocols utilize soluble copper catalysts with various ligands, allowing for milder reaction temperatures.[12][14] The mechanism is believed to involve the formation of a copper(I) nucleophile which then reacts with the aryl halide.[12] This method is particularly useful for the formation of diaryl ethers and aryl amines.

Experimental Protocols and Reaction Conditions

The following sections provide detailed protocols for the nucleophilic substitution on this compound with various nucleophiles. These protocols are based on established methodologies for aryl halide functionalization.

General Materials and Methods

All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified. Solvents should be anhydrous and of appropriate purity. Reagents should be of high purity and used as received from commercial suppliers. Reaction progress should be monitored by thin-layer chromatography (TLC) or an appropriate analytical technique.

Protocol 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd precatalyst[15][16]

  • Bulky electron-rich phosphine ligand (e.g., XPhos, SPhos, or tBuXPhos)[9][10]

  • Sodium tert-butoxide (NaOtBu) or another suitable base[7]

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the phosphine ligand (1-5 mol%).

  • Add the palladium precursor (0.5-2 mol%).

  • Add the base (1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture at 80-110 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Oven-dried Schlenk tube Reagents Add Substrate, Amine, Ligand, Pd Precursor, Base Start->Reagents Inert Evacuate and Backfill with Ar/N2 Reagents->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat at 80-110 °C (12-24 h) Solvent->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Cool Cool to RT Monitor->Cool Complete Dilute Dilute with Organic Solvent Cool->Dilute Filter Filter through Celite Dilute->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify End Purified Product Purify->End

Caption: Simplified catalytic cycle for the Ullmann condensation.

Summary of Reaction Conditions

The choice of reaction conditions is paramount for the successful nucleophilic substitution on this compound. The following table summarizes typical conditions for different classes of nucleophiles.

Nucleophile ClassReaction TypeCatalyst SystemBaseSolventTemp. (°C)Typical Yields
Amines (R₂NH) Buchwald-HartwigPd(OAc)₂ / Bulky Phosphine LigandNaOtBu, K₂CO₃Toluene, Dioxane80-110Good to Excellent
Alcohols/Phenols (ROH) Ullmann CondensationCuI / 1,10-PhenanthrolineK₂CO₃, Cs₂CO₃DMF, NMP120-150Moderate to Good
Thiols (RSH) Buchwald-Hartwig typePd(dba)₂ / XantphosK₃PO₄Dioxane100-120Good
Thiols (RSH) Ullmann CondensationCuI / LigandK₂CO₃DMF110-140Moderate to Good

Conclusion

The functionalization of this compound via nucleophilic substitution is a highly valuable transformation in synthetic chemistry. While direct SNAr is challenging, metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and Ullmann condensation, provide efficient and versatile routes to a wide array of derivatives. The protocols and guidelines presented in these application notes offer a solid foundation for researchers to explore the chemical space around this important scaffold. Successful implementation of these reactions hinges on the careful selection of catalysts, ligands, bases, and solvents, tailored to the specific nucleophile being employed.

References

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Application Notes & Protocols: Strategic Derivatization of 2-((2-Bromophenoxy)methyl)pyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-((phenoxy)methyl)pyridine scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds. The strategic placement of a bromine atom on the phenoxy ring, as in 2-((2-Bromophenoxy)methyl)pyridine, provides a versatile chemical handle for late-stage functionalization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this core scaffold. It details robust, field-proven protocols for high-yield chemical modifications via modern cross-coupling reactions and outlines a strategic workflow for the creation of a diverse chemical library primed for biological screening.

Introduction: The Strategic Value of the this compound Scaffold

In the landscape of drug discovery, the identification of novel chemical entities with desirable biological activity is paramount. The 2-((phenoxy)methyl)pyridine core structure is of significant interest due to its presence in compounds exhibiting a wide array of pharmacological properties. The bromine atom in the ortho position of the phenoxy group is not merely a substituent; it is a key reactive center, a gateway for introducing molecular diversity through a variety of well-established and reliable chemical transformations.

This guide focuses on leveraging the 2-bromo position for library synthesis. By employing powerful palladium- and copper-catalyzed cross-coupling reactions, a single, readily accessible starting material can be elaborated into a diverse collection of analogues. This approach is central to modern medicinal chemistry, enabling the systematic exploration of a compound's structure-activity relationship (SAR). The protocols herein are designed to be reproducible, scalable, and adaptable, providing a solid foundation for any biological screening campaign.

Synthesis of the Core Scaffold: this compound

A reliable supply of the starting material is crucial. The most direct and efficient method for synthesizing the core scaffold is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide.[1][2] In this case, 2-bromophenol is deprotonated to form a nucleophilic phenoxide, which then displaces the chloride from 2-(chloromethyl)pyridine.

Protocol 2.1: Synthesis via Williamson Ether Synthesis
  • Reagents & Materials:

    • 2-Bromophenol (1.0 equiv)

    • 2-(Chloromethyl)pyridine hydrochloride (1.05 equiv)

    • Sodium hydroxide (NaOH) (2.5 equiv)

    • Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, condenser

  • Procedure: a. To a solution of 2-bromophenol (1.0 equiv) in DMF, add NaOH (1.1 equiv) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to form the sodium phenoxide. b. In a separate flask, neutralize 2-(chloromethyl)pyridine hydrochloride (1.05 equiv) with a cold aqueous solution of NaOH (1.1 equiv) and extract with EtOAc. Dry the organic layer over MgSO₄, filter, and carefully concentrate under reduced pressure to obtain the free base. Scientist's Note: The free base of 2-(chloromethyl)pyridine is unstable and should be used immediately. c. Add the freshly prepared 2-(chloromethyl)pyridine solution to the sodium phenoxide mixture in DMF. d. Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature and pour it into ice-water. f. Extract the aqueous mixture three times with EtOAc. g. Combine the organic layers, wash with water and then with brine. h. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to yield this compound as a pure solid or oil.

Derivatization Strategies: Unleashing Chemical Diversity

The aryl bromide of the core scaffold is a versatile starting point for numerous carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bond-forming reactions. The following sections detail protocols for the most powerful and widely used of these transformations.

Suzuki-Miyaura Coupling: Forging New C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organoboron species with an organohalide.[3][4] This reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.

Suzuki_Miyaura_Coupling Core This compound Product Derivative Core->Product Suzuki-Miyaura Coupling BoronicAcid R-B(OH)₂ (Aryl, Heteroaryl, Vinyl) BoronicAcid->Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., Na₂CO₃, K₃PO₄) Base->Product Solvent Solvent (e.g., Toluene/H₂O) Solvent->Product Buchwald_Hartwig_Amination Core This compound Product Arylamine Derivative Core->Product Buchwald-Hartwig Amination Amine R¹R²NH (Primary/Secondary Amine) Amine->Product Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Ligand (e.g., XPhos, BINAP) Ligand->Product Base Base (e.g., NaOtBu, K₃PO₄) Base->Product Library_Workflow Start Core Scaffold Synthesis Diversify Parallel Derivatization (Suzuki, Buchwald, etc.) Start->Diversify Purify Parallel Purification (e.g., Mass-directed prep-HPLC) Diversify->Purify QC Quality Control (LC-MS, NMR for purity/identity) Purify->QC Plate Compound Plating (DMSO stocks in 96/384-well plates) QC->Plate Screen High-Throughput Screening (HTS) Plate->Screen

Sources

Application Notes and Protocols: The Role of 2-((2-Bromophenoxy)methyl)pyridine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-((2-Bromophenoxy)methyl)pyridine, a versatile heterocyclic building block crucial for the synthesis of advanced pharmaceutical intermediates. The strategic placement of a bromine atom on the phenoxy ring renders this molecule an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and development. This document details the primary synthetic applications of this compound, focusing on Suzuki-Miyaura and Buchwald-Hartwig reactions, and provides field-proven, step-by-step protocols for its synthesis and subsequent transformations. The methodologies are presented with a focus on the underlying chemical principles, aiming to equip researchers, chemists, and drug development professionals with the practical knowledge required for successful implementation.

Introduction: A Strategic Building Block

In the landscape of medicinal chemistry, the assembly of complex molecular architectures from simple, functionalized precursors is a daily challenge. Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals, valued for their ability to engage in hydrogen bonding and their metabolic stability.[1] The compound this compound emerges as a particularly valuable intermediate.[2][3] Its structure is tripartite:

  • A pyridine ring , which can influence solubility and serve as a basic coordination site.

  • A bromophenoxy group , where the bromine atom acts as a highly effective leaving group for cross-coupling reactions.

  • A flexible methylene ether linkage , which provides conformational adaptability to the molecule.

The synthetic utility of this compound is overwhelmingly derived from the reactivity of the C-Br bond. This feature allows for the strategic introduction of carbon and nitrogen substituents, enabling the construction of diverse molecular libraries for screening and the synthesis of targeted active pharmaceutical ingredients (APIs).

Synthesis of the Core Intermediate: this compound

The most direct and common method for synthesizing the title compound is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2-bromophenol attacks an electrophilic pyridine derivative, typically 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine.

Protocol 2.1: Synthesis via Williamson Etherification

Principle: This protocol is based on the SN2 reaction between the sodium salt of 2-bromophenol (generated in situ) and 2-(picolyl) chloride. The use of a strong base like sodium hydride (NaH) is critical for the complete deprotonation of the phenol, creating a potent nucleophile. Anhydrous conditions are essential to prevent quenching the base and phenoxide.

Materials:

  • 2-Bromophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-(Picolyl) chloride hydrochloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add 2-bromophenol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the phenol (approx. 0.5 M concentration).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Phenoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases, indicating complete formation of the sodium 2-bromophenoxide.

  • Electrophile Addition: Add 2-(picolyl) chloride hydrochloride (1.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extraction: Dilute the mixture with ethyl acetate and wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound as a pure compound.

Visualization: Synthesis Workflow

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Final Product r1 2-Bromophenol p1 Deprotonation (0°C to RT) r1->p1 r2 NaH r2->p1 r3 2-(Picolyl) Chloride p2 Nucleophilic Substitution (60-70°C) r3->p2 r4 Anhydrous DMF r4->p1 p1->p2 Forms Phenoxide p3 Aqueous Work-up & Extraction p2->p3 Crude Product p4 Purification (Chromatography) p3->p4 product This compound p4->product

Caption: Workflow for the Williamson Ether Synthesis of the title compound.

Application in C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] For this compound, this reaction is used to construct biaryl or aryl-vinyl structures, which are prevalent motifs in pharmaceuticals.

Principle: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[4] The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the substrate.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium(II) complex. This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.[5]

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

Objective: To couple this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DME), often with water

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the palladium catalyst and the base.

  • Evacuate and Backfill: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to remove oxygen which can deactivate the catalyst.

  • Reagent Addition: Under the inert atmosphere, add this compound and the arylboronic acid.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to obtain the desired biaryl product.

ParameterTypical ConditionsRationale / Causality
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂Choice depends on substrate reactivity. Pd(dppf)Cl₂ is often robust for heteroaromatic halides.
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands stabilize the Pd(0) species and accelerate reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[5] Cs₂CO₃ is often more effective for challenging couplings.
Solvent Toluene, Dioxane/H₂O, DMESolvent choice affects solubility and reaction temperature. Aqueous mixtures can accelerate transmetalation.
Temperature 80 - 120 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition step.
Visualization: Suzuki Coupling Workflow

G start Inert Flask Setup (Catalyst, Base) reagents Add Substrate & Arylboronic Acid start->reagents Ar atmosphere solvent Add Degassed Solvent reagents->solvent reaction Heat & Stir (80-110°C) solvent->reaction Monitor by TLC workup Cool, Dilute, Wash & Extract reaction->workup purify Column Chromatography workup->purify product Purified Biaryl Intermediate purify->product

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.

Application in C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[7] This transformation is of immense importance in pharmaceutical synthesis, as a vast number of drugs contain arylamine moieties.[8] Using this compound, this reaction allows for the direct installation of primary or secondary amines.

Principle: Similar to the Suzuki coupling, this reaction follows a palladium-based catalytic cycle.[7]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a strong base deprotonates it to form a palladium-amido intermediate.

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.

Protocol 4.1: General Procedure for Buchwald-Hartwig Amination

Objective: To couple this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2-1.5 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, RuPhos) (1.5-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.4-2.0 eq)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • Inert Atmosphere Setup: In a glovebox or using a Schlenk line, add the palladium precursor, phosphine ligand, and base to an oven-dried reaction vessel (e.g., a sealed tube).

  • Evacuate and Backfill: Seal the vessel, and if using a Schlenk line, evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add anhydrous solvent via syringe. Stir for 10-15 minutes to allow for catalyst pre-formation. Then, add this compound and the amine.

  • Reaction: Seal the vessel tightly and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.[8][9]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a pad of Celite to remove palladium residues, washing with an organic solvent like ethyl acetate.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

ParameterTypical ConditionsRationale / Causality
Catalyst System Pd₂(dba)₃ / XPhos or Pd(OAc)₂ / BINAPThe combination of a palladium precursor and a bulky, electron-rich ligand is essential for an efficient catalytic cycle.[10][11]
Base NaOt-Bu, K₃PO₄, LHMDSA strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile.[11]
Solvent Toluene, DioxaneAprotic, non-coordinating solvents are preferred to avoid interference with the catalyst.
Temperature 80 - 110 °CProvides the necessary energy for oxidative addition and reductive elimination steps.
Atmosphere Argon or NitrogenAbsolutely critical. The Pd(0) catalyst and phosphine ligands are highly sensitive to oxidation by air.[9]
Visualization: Buchwald-Hartwig Amination Workflow

G cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_purification Work-up & Purification s1 Add Pd Precursor, Ligand, & Base s2 Add Anhydrous Solvent s1->s2 s3 Catalyst Pre-formation s2->s3 r1 Add Substrate & Amine s3->r1 r2 Seal Vessel & Heat (80-110°C) r1->r2 p1 Filter through Celite r2->p1 Reaction Complete p2 Wash & Extract p1->p2 p3 Column Chromatography p2->p3 product Purified Arylamine Intermediate p3->product

Caption: Step-by-step workflow for the Buchwald-Hartwig amination.

Conclusion

This compound serves as a high-value, versatile synthon in the development of pharmaceutical intermediates. Its utility is primarily unlocked through palladium-catalyzed cross-coupling reactions, which provide reliable and modular routes to complex C-C and C-N bonded structures. The protocols and principles outlined in this guide demonstrate that through careful selection of catalysts, ligands, and reaction conditions, researchers can effectively leverage this building block to accelerate the synthesis of novel chemical entities for drug discovery. The robustness of these methods makes them suitable for both small-scale library synthesis and larger-scale process development.

References
  • J Org Chem. 2007 Apr 27;72(9):3606-7.
  • Sigma-Aldrich. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • BenchChem.
  • BLD Pharm. This compound.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Wikipedia.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • ResearchGate.
  • Echemi. 2-[(2-bromophenoxy)methyl]pyridine.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

Sources

The Versatility of 2-((2-Bromophenoxy)methyl)pyridine in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Synthetic Advancement

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the quest for efficient and versatile building blocks is paramount. Among these, 2-((2-Bromophenoxy)methyl)pyridine has emerged as a valuable scaffold, poised for intricate molecular elaborations. Its unique structural motif, featuring a reactive aryl bromide ortho to a pyridine-containing ether linkage, offers a fertile ground for palladium-catalyzed cross-coupling reactions. These transformations, which form the bedrock of contemporary drug discovery and materials science, enable the precise and predictable formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.

This comprehensive guide provides detailed application notes and protocols for leveraging this compound in a suite of palladium-catalyzed reactions. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings and practical execution of key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. By understanding the causality behind experimental choices, researchers can unlock the full synthetic potential of this versatile building block.

The Strategic Advantage of this compound

The utility of this compound stems from the orthogonal reactivity of its constituent parts. The aryl bromide serves as a prime handle for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The pyridyl nitrogen, while potentially a coordinating ligand to the metal center, can also be strategically employed to influence the reactivity and selectivity of the transformation. Furthermore, the ether linkage provides a flexible spacer, allowing for the construction of unique three-dimensional molecular architectures.

Core Palladium-Catalyzed Transformations

The general mechanism for most palladium-catalyzed cross-coupling reactions follows a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[1][2] The judicious choice of palladium precursor, ligand, base, and solvent is critical for achieving high efficiency and selectivity.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)(X)L_n R-Pd(II)(X)L_n Pd(0)L_n->R-Pd(II)(X)L_n Oxidative Addition (R-X) R-Pd(II)(R')L_n R-Pd(II)(R')L_n R-Pd(II)(X)L_n->R-Pd(II)(R')L_n Transmetalation (R'-M) Product (R-R') Product (R-R') R-Pd(II)(R')L_n->Product (R-R') Reductive Elimination Product (R-R')->Pd(0)L_n Catalyst Regeneration

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions and broad functional group tolerance.[3][4] It involves the coupling of an organoboron reagent with an organohalide. For this compound, this reaction opens the door to a vast array of biaryl and heteroaryl structures.

Mechanistic Insight: The reaction is initiated by the oxidative addition of the aryl bromide to the Pd(0) catalyst. Following this, transmetalation occurs where the organic group from the boronic acid (or ester) is transferred to the palladium center, a step that is typically facilitated by a base. The cycle concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of base is crucial; it activates the organoboron species, making it more nucleophilic for transmetalation.[5]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O8085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃Dioxane/H₂O10090-98
33-Thienylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene/H₂O9088-96
4Pyridine-3-boronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄2-MeTHF/H₂O8580-92

*Yields are estimated based on analogous reactions with similar bromopyridine substrates and may require optimization.[3][6][7]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Toluene, Ethanol, and Water (degassed) in a 3:1:1 ratio

    • Schlenk flask or sealed tube

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

    • Seal the flask, and evacuate and backfill with an inert gas three times.

    • Under a positive pressure of inert gas, add the degassed solvent mixture.

    • Add Pd(PPh₃)₄ to the reaction mixture.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow A 1. Combine Reactants & Base B 2. Inert Atmosphere A->B C 3. Add Solvent & Catalyst B->C D 4. Heat & Stir C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Work-up & Extraction E->F G 7. Purification F->G H Pure Product G->H Intramolecular_Buchwald_Hartwig Start This compound Step1 Suzuki Coupling (e.g., with 2-nitrophenylboronic acid) Start->Step1 Intermediate1 Nitro-substituted biaryl Step1->Intermediate1 Step2 Reduction of Nitro Group Intermediate1->Step2 Intermediate2 Amino-substituted biaryl Step2->Intermediate2 Step3 Intramolecular Buchwald-Hartwig Amination Intermediate2->Step3 Product Dibenzo[b,f][1,4]oxazepine Step3->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-((2-Bromophenoxy)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-((2-Bromophenoxy)methyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation of this valuable synthetic intermediate. The following sections provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Understanding the Chemistry: The Source of Impurities

The target molecule, this compound, is typically synthesized via a Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide (from 2-(chloromethyl)pyridine or a related precursor) by the phenoxide generated from 2-bromophenol. Understanding this synthetic route is critical, as the most common impurities are unreacted starting materials and byproducts of side reactions.

Likely Contaminants in Your Reaction Mixture:

  • Unreacted 2-bromophenol: An acidic starting material that can be persistent.

  • Unreacted 2-(chloromethyl)pyridine or its hydrolysis product, 2-pyridinemethanol: Basic starting materials or byproducts.

  • Inorganic Salts: From the base used in the reaction (e.g., K₂CO₃, NaH).

  • Solvent Residue: High-boiling point solvents like DMF or DMSO can be difficult to remove.

The purification strategy must effectively separate the neutral ether product from these acidic, basic, and inorganic impurities.

Troubleshooting Guide: Common Purification Challenges

This section addresses the most common issues encountered during the purification of this compound in a problem-and-solution format.

Problem 1: Compound Streaks or "Tails" Severely on Silica Gel TLC/Column Chromatography

Cause: This is a classic issue when purifying basic compounds like pyridine derivatives on standard silica gel.[3] The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface.[3] This strong, non-specific binding leads to poor peak shape, band broadening, and inefficient separation.[3]

Solution:

  • Eluent Modification with a Competing Base: The most effective solution is to add a small amount of a competing base to your mobile phase.

    • Add 0.5-1% triethylamine (TEA) or pyridine to your eluent (e.g., Hexane/Ethyl Acetate).

    • Mechanism: The TEA, being a stronger or more concentrated base, will preferentially interact with the active silanol sites, effectively "masking" them from your target compound.[3] This allows your product to elute based on polarity with minimal acidic interaction, resulting in symmetrical spots and sharp peaks.

  • Use an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase.

    • Neutral Alumina: Alumina is generally less acidic than silica gel and can be a good alternative for purifying basic compounds.

    • Deactivated Silica: You can prepare "deactivated" silica gel by pre-treating it with a solution of your eluent containing a higher concentration of TEA, then packing the column as usual.

Problem 2: Poor Separation Between the Product and an Impurity

Cause: Co-elution occurs when the product and an impurity have very similar polarities and therefore similar retention factors (Rƒ) in a given solvent system. This is common if the impurity is structurally similar to the product.

Solution:

  • Optimize the Solvent System:

    • Systematic TLC Analysis: Run a series of TLC plates using different ratios of a non-polar solvent (e.g., Hexanes, Toluene) and a polar solvent (e.g., Ethyl Acetate, Dichloromethane). The goal is to find a system where the Rƒ of your product is between 0.2 and 0.4 and the separation from the impurity (ΔRƒ) is maximized.[4]

    • Introduce a Third Solvent: Sometimes, adding a small percentage of a third solvent with a different character (e.g., methanol or diethyl ether) can subtly alter the selectivity of the separation.

  • Employ an Acid-Base Extraction: Leverage the different chemical properties of your product and likely impurities. Unreacted 2-bromophenol is acidic, while the product is weakly basic.

    • Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate).

    • Wash with a dilute aqueous base (e.g., 1M NaOH or Na₂CO₃) to remove the acidic 2-bromophenol by converting it to its water-soluble salt.

    • Subsequently, wash with a dilute aqueous acid (e.g., 1M HCl) to remove any highly basic impurities. Your weakly basic product should remain in the organic layer, but confirm this with TLC. Caution: Strong acid could potentially hydrolyze the ether linkage if left for extended periods.

  • Consider Recrystallization: If column chromatography fails to provide adequate purity, recrystallization can be an excellent secondary purification method, especially for removing small amounts of closely-related impurities.[5]

Problem 3: The Product "Oils Out" During Recrystallization

Cause: "Oiling out" happens when a compound separates from the solution as a liquid phase instead of forming a crystalline solid.[5] This can be due to:

  • Cooling the solution too rapidly.

  • The presence of impurities that disrupt crystal lattice formation.

  • The solution being too concentrated.

  • The boiling point of the solvent being lower than the melting point of the solute-solvent mixture.

Solution:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to dilute the mixture slightly.

  • Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help. Do not move it directly to an ice bath until it has fully equilibrated at room temperature.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[5]

    • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.[5]

  • Change Solvent System: Your chosen solvent may be unsuitable. If the problem persists, try a different solvent or a two-solvent system (e.g., dissolving in a good solvent like ethanol and adding a poor solvent like water dropwise until turbidity persists).[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for flash column chromatography of this compound? A good starting point is a mixture of hexanes and ethyl acetate. Based on its structure (aromatic ether with a pyridine ring), the compound is moderately polar. Begin your TLC analysis with a ratio of 9:1 Hexanes:Ethyl Acetate and gradually increase the polarity (e.g., 4:1, 2:1) to find a system that gives your product an Rƒ of ~0.3. Remember to add ~0.5-1% triethylamine to the eluent to prevent peak tailing.[3]

Q2: My product is a persistent yellow oil, but the literature says it should be a solid. What could be the cause? A yellow color often indicates the presence of trace impurities, possibly from oxidation or residual palladium catalysts if a cross-coupling reaction was used in a preceding step.[6] If TLC shows a single spot, the impurity may be present in a very small amount or be non-UV active. Try filtering a solution of your product through a small plug of activated carbon to remove colored impurities. If the product remains an oil, it may be due to residual solvent. Ensure it is thoroughly dried under high vacuum. If it still fails to solidify, it suggests the presence of impurities that are depressing its melting point; further purification by chromatography or recrystallization is necessary.[6]

Q3: Can I use distillation to purify this compound? Fractional distillation is only viable if your compound is a liquid with a boiling point significantly different from its impurities.[5] Given the molecular weight of this compound (264.12 g/mol ), it likely has a high boiling point and would require vacuum distillation to prevent decomposition.[7] This method is generally less effective than chromatography for removing the types of structurally similar impurities expected from its synthesis.

Q4: How can I confirm the purity and identity of my final product? A combination of analytical techniques is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation. The spectra should be clean, with correct chemical shifts, splitting patterns, and integration values corresponding to the product's structure.

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS will confirm the molecular weight of the compound. The isotopic pattern from the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

  • Thin Layer Chromatography (TLC): The purified product should appear as a single, symmetrical spot in multiple solvent systems.

Data Presentation & Protocols

Table 1: Chromatography Solvent System Selection
Solvent System (Hexane:Ethyl Acetate + 1% TEA)Rƒ of Product (Approx.)Separation QualityObservations
9:10.1PoorCompound moves slowly, good for initial binding to column.
4:10.3Optimal Good mobility and separation from less polar byproducts.
2:10.5FairFaster elution, may co-elute with more polar impurities.
1:1> 0.7PoorCompound elutes too quickly, poor separation.
Note: These are representative values. Actual Rƒ will depend on the specific TLC plates and conditions.

Experimental Protocols

Protocol 1: Aqueous Work-up and Acid-Base Extraction

This protocol is designed to remove inorganic salts and the acidic starting material (2-bromophenol) before chromatographic purification.

  • Quench and Dilute: Cool the reaction mixture to room temperature. If the reaction was run in a polar aprotic solvent (e.g., DMF, DMSO), dilute the mixture with 3-4 volumes of ethyl acetate and 3-4 volumes of water.

  • Transfer: Transfer the mixture to a separatory funnel.

  • Base Wash: Wash the organic layer with 1M aqueous NaOH (2 x 50 mL per 100 mL of organic phase). This will extract the acidic 2-bromophenol into the aqueous layer.

  • Water Wash: Wash the organic layer with water (1 x 50 mL) to remove residual NaOH.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) (1 x 50 mL). The brine wash helps to break up emulsions and removes bulk water from the organic layer.[8]

  • Dry and Concentrate: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography
  • Select Eluent: Based on TLC analysis, prepare the chosen eluent (e.g., 4:1 Hexane:Ethyl Acetate + 1% TEA).

  • Pack the Column:

    • Prepare a slurry of silica gel in the eluent.

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.

    • Add a thin layer of sand on top of the silica bed.

  • Load the Sample:

    • Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elute and Collect:

    • Carefully add the eluent to the column.

    • Begin eluting, collecting fractions in test tubes.

    • Monitor the separation by TLC, spotting fractions to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualized Workflows

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Work-up & Acid-Base Extraction (Protocol 1) crude->workup chromatography Flash Column Chromatography (Protocol 2) workup->chromatography purity_check Purity Analysis (NMR, MS, TLC) chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity OK fail Impure Product purity_check->fail Purity Not OK recrystallize Recrystallization fail->recrystallize recrystallize->purity_check TroubleshootingWorkflow start Poor Separation in Column Chromatography q1 Is there streaking/tailing on TLC? start->q1 add_tea Add 0.5-1% TEA to eluent q1->add_tea Yes q2 Are spots distinct but co-eluting? q1->q2 No re_run Re-run Column add_tea->re_run change_stationary Switch to Neutral Alumina optimize_solvent Systematically vary solvent polarity (TLC) q2->optimize_solvent Yes acid_base Perform Acid-Base Extraction Pre-Column q2->acid_base Impurity may be acidic/basic optimize_solvent->re_run acid_base->re_run

Caption: Troubleshooting guide for common column chromatography issues.

References

  • Benchchem. (2025).
  • LookChem. (n.d.).
  • Google Patents. (n.d.).
  • PubMed Central. (n.d.).
  • ECHEMI. (n.d.). 2-[(2-bromophenoxy)
  • Benchchem. (2025).
  • Benchchem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
  • Echemi. (n.d.). 2-[(2-bromophenoxy)methyl]pyridine.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Reddit. (2022).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.

Sources

Technical Support Center: Synthesis of 2-((2-Bromophenoxy)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-((2-Bromophenoxy)methyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential byproducts encountered during this Williamson ether synthesis. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction chemistry.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

The synthesis of this compound is a classic Williamson ether synthesis, an SN2 reaction between the sodium or potassium salt of 2-bromophenol and 2-(chloromethyl)pyridine. While straightforward in principle, the reaction is sensitive to conditions that can lead to byproduct formation and reduced yields. This guide addresses the most common challenges encountered in the laboratory.

FAQ 1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yield is a frequent issue stemming from several factors related to the SN2 nature of the reaction. The primary culprits are often incomplete deprotonation of the starting phenol, suboptimal reaction conditions, or competing side reactions.

Troubleshooting Steps:

  • Ensure Complete Deprotonation of 2-Bromophenol: The reaction requires the formation of the 2-bromophenoxide anion, a potent nucleophile. Incomplete deprotonation of the relatively weakly acidic 2-bromophenol (pKa ≈ 8.4) leaves unreacted starting material.

    • Expertise & Experience: While weaker bases like potassium carbonate (K₂CO₃) can be used, sodium hydride (NaH) is often more effective as it irreversibly deprotonates the phenol, driving the equilibrium towards the phenoxide.[1] The hydrogen gas byproduct simply bubbles out of the solution.[2]

    • Protocol: Use at least 1.1 equivalents of a strong base like NaH. Ensure the NaH is fresh and stored under anhydrous conditions. Allow the acid-base reaction to proceed for at least 30-60 minutes before adding the alkyl halide.

  • Verify Reagent Stoichiometry and Purity:

    • Ensure that 2-(chloromethyl)pyridine is the limiting reagent, or use a slight excess (1.05-1.1 equivalents) to drive the reaction to completion.

    • Confirm the purity of your starting materials. Impurities in 2-bromophenol or 2-(chloromethyl)pyridine will lead to lower yields and additional byproducts.[3][4]

  • Optimize Reaction Conditions:

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal.[1] They solvate the cation (Na⁺ or K⁺), leaving a more reactive, "naked" phenoxide anion that enhances the rate of the SN2 reaction.[1]

    • Temperature Control: Elevated temperatures can promote side reactions.[1] A temperature range of 50-80 °C is typically sufficient. If byproduct formation is significant, try lowering the temperature and extending the reaction time.

FAQ 2: I see multiple spots on my TLC and several peaks in my GC-MS analysis. What are the most probable byproducts?

The presence of multiple products indicates that side reactions are competing with the desired O-alkylation. The most common byproducts are the result of C-alkylation, unreacted starting materials, and potential self-condensation products.

Probable Byproducts:

  • Unreacted 2-Bromophenol: A starting material that will be more polar than the product.

  • Unreacted 2-(Chloromethyl)pyridine: The other starting material.

  • C-Alkylated Isomers: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[1] The attack can occur at the positions ortho or para to the hydroxyl group.

  • Bis-alkylation Product: If an excess of 2-(chloromethyl)pyridine is used or if reaction times are excessively long, a second alkylation on the pyridine ring of the product could potentially occur, though this is less common under standard conditions.

Below is a diagram illustrating the primary reaction pathway and the formation of a key C-alkylated byproduct.

Byproduct_Formation Phenol 2-Bromophenol Phenoxide 2-Bromophenoxide (Ambident Nucleophile) Phenol->Phenoxide + Base - H₂ Base Base (e.g., NaH) O_Product Desired Product (O-Alkylation) This compound Phenoxide->O_Product + Alkyl Halide (Attack at Oxygen) C_Product Byproduct (C-Alkylation) e.g., 2-Bromo-6-(pyridin-2-ylmethyl)phenol Phenoxide->C_Product + Alkyl Halide (Attack at Carbon) AlkylHalide 2-(Chloromethyl)pyridine AlkylHalide->O_Product AlkylHalide->C_Product

Caption: Reaction scheme showing desired O-alkylation and competing C-alkylation.

FAQ 3: How can I definitively identify the C-alkylated byproduct versus the desired O-alkylated product?

Distinguishing between O- and C-alkylated isomers requires a combination of chromatographic and spectroscopic techniques. Their structural differences give rise to unique analytical signatures.

TechniqueO-Alkylated Product (Desired)C-Alkylated Byproduct (Example)
¹H NMR Absence of a phenolic -OH proton. Presence of a characteristic singlet for the -O-CH₂- protons around 5.2-5.5 ppm.Presence of a phenolic -OH proton (broad singlet). A singlet for the Ar-CH₂-Py protons, typically shifted slightly upfield compared to the O-alkylated product (e.g., 4.0-4.5 ppm).
¹³C NMR A signal for the -O-CH₂- carbon around 65-70 ppm.A signal for the Ar-CH₂-Py carbon around 35-40 ppm.
FT-IR Strong C-O-C (ether) stretching band around 1250-1050 cm⁻¹. Absence of a broad O-H stretch.Presence of a broad O-H stretching band around 3500-3200 cm⁻¹.
GC-MS Both isomers will have the same molecular ion peak (m/z = 264/266 for bromine isotopes). Fragmentation patterns may differ.Same molecular ion peak as the O-alkylated product. Fragmentation will likely involve cleavage of the benzylic C-C bond.

Analytical Workflow Protocol:

  • Isolate Byproducts: Perform flash column chromatography to separate the components of the crude reaction mixture.[5][6] Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate. The C-alkylated product, being a phenol, will be more polar than the desired ether product.

  • Acquire Spectra: Obtain ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra for each isolated fraction.[5][7]

  • Analyze Data: Compare the spectra against the expected patterns described in the table above to confirm the identities of the product and byproducts.

FAQ 4: What experimental adjustments can I make to minimize the formation of the C-alkylated byproduct?

Minimizing C-alkylation relies on manipulating the reaction conditions to favor attack at the more electronegative oxygen atom of the phenoxide.

Strategies to Enhance O-Alkylation Selectivity:

  • Solvent Choice: The choice of solvent can influence the reactivity of the phenoxide. In general, polar aprotic solvents like DMF or DMSO are preferred for Williamson ether synthesis.[1] They effectively solvate the counter-ion (e.g., Na⁺), leading to a more dissociated and reactive phenoxide, which tends to favor O-alkylation.

  • Temperature: Lowering the reaction temperature generally increases the selectivity for O-alkylation.[1] C-alkylation often has a higher activation energy, so running the reaction at the lowest feasible temperature (e.g., room temperature to 50 °C) for a longer duration can significantly improve the product ratio.

FAQ 5: My primary impurity is unreacted 2-bromophenol, and it's difficult to separate from my product. What is the best purification strategy?

The similar polarities of 2-bromophenol and the target ether can sometimes make chromatographic separation challenging. A simple acid-base extraction is highly effective for removing phenolic impurities.

Purification Protocol for Removing Phenolic Byproducts:

  • Dissolve Crude Mixture: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Aqueous Base Wash: Transfer the solution to a separatory funnel and wash it with a 1 M aqueous sodium hydroxide (NaOH) solution. The basic solution will deprotonate the acidic 2-bromophenol, converting it into its water-soluble sodium salt.[8]

  • Separate Layers: The sodium 2-bromophenoxide salt will move into the aqueous layer, while the neutral ether product remains in the organic layer. Drain the aqueous layer.

  • Repeat Wash: Repeat the wash with 1 M NaOH two more times to ensure complete removal of the phenolic impurity.

  • Neutral Wash: Wash the organic layer with water and then with brine to remove any residual NaOH and to help break any emulsions.[6]

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

This workflow provides a highly efficient method for removing acidic impurities before final purification by chromatography or recrystallization.

Purification_Workflow Crude Crude Product (Ether + Phenol Impurity) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Wash Wash with 1M NaOH (aq) Dissolve->Wash Organic Organic Layer (Pure Ether) Wash->Organic Product Aqueous Aqueous Layer (Sodium Phenoxide Salt) Wash->Aqueous Impurity Dry Dry & Concentrate Organic->Dry Final Purified Product Dry->Final

Caption: Workflow for purification via acid-base extraction.

References
  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Pharmaffiliates. Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]

  • Journal of the American Chemical Society. Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Detecting Pyridine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 2-Bromophenol for Chemical Manufacturers. [Link]

  • Sibaonuo Chemical. What is the chemical stability of 2 - bromophenol?. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • National Institutes of Health. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. [Link]

  • Semantic Scholar. Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. [Link]

  • Taylor & Francis Online. Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. [Link]

  • ResearchGate. Base‐Mediated O‐Arylation of Alcohols and Phenols by Triarylsulfonium Triflates. [Link]

  • International Formulae Group. Synthesis and Spectral Analysis of Pyridine Derivates. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Organic Syntheses. 2-bromopyridine. [Link]

  • PubChem. 2-Bromophenol. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). [Link]

  • PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. [Link]

  • Wikipedia. 2-Chloromethylpyridine. [Link]

Sources

Technical Support Center: Optimizing Reaction Yield for 2-((2-Bromophenoxy)methyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-((2-bromophenoxy)methyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during this specific Williamson ether synthesis. Our goal is to empower you with the scientific rationale behind the experimental parameters to help you optimize your reaction yield and purity.

I. Reaction Overview and Mechanism

The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely used method for forming an ether linkage. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this specific synthesis, the sodium salt of 2-bromophenol (a phenoxide) acts as the nucleophile, attacking the electrophilic carbon of 2-(chloromethyl)pyridine and displacing the chloride leaving group.

The overall transformation is depicted below:

Troubleshooting_Workflow Start Low Yield or No Product Check_Deprotonation Check Deprotonation (Fresh NaH, Anhydrous Conditions) Start->Check_Deprotonation Check_Alkyl_Halide Check 2-(Chloromethyl)pyridine (Free Base, Freshly Prepared) Check_Deprotonation->Check_Alkyl_Halide Deprotonation OK Check_Reaction_Conditions Optimize Reaction Conditions (Increase Temp/Time, Add NaI) Check_Alkyl_Halide->Check_Reaction_Conditions Alkyl Halide OK Successful_Reaction Successful Reaction Check_Reaction_Conditions->Successful_Reaction Optimization Successful Analyze_Byproducts Analyze Byproducts (NMR, MS) Check_Reaction_Conditions->Analyze_Byproducts Side Reactions Observed Analyze_Byproducts->Start Identify & Mitigate

Technical Support Center: Navigating the Challenges of Scaling Up 2-((2-Bromophenoxy)methyl)pyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 2-((2-Bromophenoxy)methyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and navigate the complexities of transitioning this synthesis from the laboratory to larger-scale production. This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of this compound.

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method is the Williamson ether synthesis. This involves the reaction of a deprotonated 2-bromophenol (forming the 2-bromophenoxide) with a 2-(halomethyl)pyridine, typically 2-(chloromethyl)pyridine. This is an S(_N)2 reaction where the phenoxide acts as the nucleophile.

Q2: What are the critical starting materials for this synthesis?

A2: The key precursors are 2-bromophenol and 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine. The choice between the chloro- and bromo- derivative of the pyridine reactant often depends on commercial availability and reactivity, with the bromo- derivative generally being more reactive.

Q3: What are the major anticipated challenges when scaling up this synthesis?

A3: The primary challenges include:

  • Competing N-alkylation: The nitrogen atom of the pyridine ring can act as a nucleophile, leading to the formation of a pyridinium salt byproduct.

  • Reaction exothermicity: The Williamson ether synthesis is an exothermic reaction, and managing heat removal is critical at a larger scale to prevent runaway reactions and side product formation.

  • Product isolation and purification: Separating the desired product from unreacted starting materials, the N-alkylated byproduct, and inorganic salts can be challenging at scale.

  • Handling of hazardous materials: Both 2-(halomethyl)pyridines and strong bases require careful handling and appropriate safety protocols, especially in a manufacturing environment.

II. Troubleshooting Guide: A Deeper Dive into Experimental Challenges

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.

Problem 1: Low Yield of the Desired O-Alkylated Product

Symptoms:

  • TLC or HPLC analysis shows a significant amount of unreacted 2-bromophenol.

  • The isolated yield of this compound is consistently below expectations.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Incomplete Deprotonation of 2-Bromophenol The phenoxide is the active nucleophile. Incomplete deprotonation leads to a lower concentration of the reacting species.Ensure at least one full equivalent of a sufficiently strong base (e.g., NaOH, KOH, NaH) is used. Consider using a stronger base if incomplete reaction persists.
Insufficient Reaction Time or Temperature The reaction rate is dependent on temperature and time. At larger scales, heat transfer limitations can lead to lower actual reaction temperatures than the setpoint.Monitor the reaction progress by in-process controls (e.g., HPLC). If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.
Poor Mixing In a heterogeneous reaction mixture (e.g., solid base in a solvent), poor mixing can lead to localized areas of low reagent concentration, hindering the reaction.At scale, ensure the reactor is equipped with an appropriate agitator to maintain a homogeneous suspension. Consider using a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.
Degradation of 2-(Chloromethyl)pyridine 2-(Chloromethyl)pyridine can be unstable, especially in the presence of moisture or at elevated temperatures, leading to the formation of inactive byproducts.Use freshly prepared or high-purity 2-(chloromethyl)pyridine. Store it under inert atmosphere and protected from light. Add it to the reaction mixture at a controlled rate to minimize its residence time under reactive conditions.
Problem 2: Significant Formation of the N-Alkylated Pyridinium Byproduct

Symptoms:

  • A significant new spot appears on the TLC plate, often at the baseline.

  • NMR analysis of the crude product shows signals corresponding to a pyridinium salt.

  • The aqueous layer after workup is highly colored or contains a significant amount of organic material.

Scientific Rationale: The nitrogen atom of the pyridine ring is a competing nucleophile that can react with the electrophilic 2-(chloromethyl)pyridine. This side reaction is influenced by the reaction conditions.

Mitigation Strategies:

  • Choice of Base and Solvent: Using a non-nucleophilic, sterically hindered base can favor O-alkylation. The choice of solvent can also influence the relative nucleophilicity of the oxygen and nitrogen atoms. Aprotic polar solvents like DMF or DMSO are commonly used.

  • Controlled Addition of the Alkylating Agent: Adding the 2-(chloromethyl)pyridine slowly to the pre-formed phenoxide can help to maintain a low concentration of the electrophile, favoring reaction with the more abundant phenoxide.

  • Temperature Control: Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product. Running the reaction at the lowest effective temperature can help to minimize this side reaction.

Figure 1: Competing O- and N-alkylation pathways.
Problem 3: Difficulties in Product Isolation and Purification

Symptoms:

  • Formation of an emulsion during aqueous workup.

  • The isolated product is an oil that is difficult to crystallize.

  • The final product is contaminated with residual starting materials or byproducts.

Troubleshooting Steps:

  • Workup Optimization:

    • To break emulsions, try adding brine or a small amount of a different organic solvent.

    • Ensure the pH of the aqueous phase is adjusted to a point where the product is fully in the organic layer.

    • Perform multiple extractions with a smaller volume of organic solvent for better efficiency.

  • Crystallization/Purification:

    • If the product is an oil, consider converting it to a solid salt (e.g., hydrochloride) for easier handling and purification by recrystallization.

    • For recrystallization, screen a variety of solvents or solvent mixtures (e.g., ethanol/water, isopropanol/heptane).

    • If crystallization is not feasible, column chromatography may be necessary. A normal phase silica gel column with a gradient of ethyl acetate in hexanes is a good starting point. For larger scales, consider flash chromatography systems.

III. Scale-Up Considerations: From Bench to Production

Scaling up the synthesis of this compound introduces new challenges that must be addressed to ensure a safe, efficient, and reproducible process.

Heat Management

The Williamson ether synthesis is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.

  • Recommendation: Use a jacketed reactor with a reliable temperature control system. The addition of the 2-(chloromethyl)pyridine should be done at a controlled rate to manage the exotherm. A reaction calorimetry study is highly recommended to determine the heat of reaction and to model the thermal behavior at scale.

Mixing and Mass Transfer

Inadequate mixing can lead to localized "hot spots" and poor reaction kinetics.

  • Recommendation: The reactor should be equipped with an agitator that provides sufficient mixing to keep solids suspended and ensure good contact between reactants. For biphasic systems, a phase-transfer catalyst can significantly improve the reaction rate by facilitating the transfer of the phenoxide into the organic phase.

cluster_challenges Key Scale-Up Challenges Lab_Scale Lab Scale (e.g., 1L flask) Pilot_Scale Pilot Scale (e.g., 50L reactor) Lab_Scale->Pilot_Scale Scale-Up Factor: ~50x Heat_Transfer Heat Transfer (Surface Area/Volume Ratio ↓) Lab_Scale->Heat_Transfer Mixing Mixing & Mass Transfer (Homogeneity) Lab_Scale->Mixing Safety Process Safety (Exotherm, Reagent Handling) Lab_Scale->Safety Isolation Product Isolation (Filtration, Drying) Lab_Scale->Isolation Production_Scale Production Scale (e.g., 1000L reactor) Pilot_Scale->Production_Scale Scale-Up Factor: ~20x Pilot_Scale->Heat_Transfer Pilot_Scale->Mixing Pilot_Scale->Safety Pilot_Scale->Isolation Production_Scale->Heat_Transfer Production_Scale->Mixing Production_Scale->Safety Production_Scale->Isolation

preventing degradation of 2-((2-Bromophenoxy)methyl)pyridine during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-((2-Bromophenoxy)methyl)pyridine. This resource is designed to provide in-depth guidance and troubleshooting solutions for common challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we combine our expertise with established scientific principles to help you navigate the complexities of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the coupling of a deprotonated alcohol (alkoxide) with an organohalide.[3][4] In this specific case, 2-bromophenol is typically deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine to form the desired ether product.

Q2: What are the critical parameters to control during the Williamson ether synthesis of this compound?

A2: Several parameters are crucial for a successful synthesis:

  • Choice of Base: The base should be strong enough to deprotonate the phenol but not so strong as to cause side reactions. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH).

  • Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is often used to facilitate the SN2 reaction.[3]

  • Temperature: The reaction temperature needs to be carefully controlled. While heating is often necessary to drive the reaction to completion, excessive heat can lead to degradation and byproduct formation.[3] Reaction times typically range from 1 to 8 hours at temperatures between 50-100 °C.[3]

  • Anhydrous Conditions: For bases like NaH, it is critical to maintain anhydrous (dry) conditions to prevent quenching of the base and formation of unwanted byproducts.[5]

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can stem from several factors:

  • Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the 2-bromophenol.

  • Side Reactions: Elimination reactions can compete with the desired substitution, especially if the alkyl halide is sterically hindered or if the reaction temperature is too high.[3][4]

  • Degradation of Reactants or Product: The starting materials or the final product may be unstable under the reaction conditions.

  • Inefficient Purification: Product loss during workup and purification steps is a common cause of reduced yield.

Q4: I am observing significant impurity formation. What are the potential side products?

A4: Potential impurities can include:

  • Unreacted Starting Materials: Incomplete reaction will leave behind 2-bromophenol and 2-(halomethyl)pyridine.

  • Products of C-alkylation: Alkali phenoxides can sometimes undergo alkylation at the carbon atoms of the aromatic ring in addition to the desired O-alkylation.[3]

  • Products of Elimination: If using a sterically hindered halide or a strong, bulky base, an E2 elimination reaction can occur, leading to the formation of an alkene.[3]

  • Products from Solvent Participation: In some cases, the solvent can react with the starting materials or intermediates. For instance, pyridine derivatives have been known to react with dichloromethane (DCM) at room temperature.[6]

Troubleshooting Guides

Problem 1: Reaction Fails to Proceed or Proceeds Very Slowly
Possible Cause Troubleshooting Step Scientific Rationale
Insufficiently Strong Base Switch to a stronger base (e.g., from NaOH to NaH).The pKa of the phenol must be overcome to generate the nucleophilic phenoxide. A stronger base will ensure more complete deprotonation.
Poor Solvent Choice Use a polar aprotic solvent like DMF or acetonitrile.These solvents effectively solvate the cation of the base, leaving the anion (phenoxide) more nucleophilic and available to react.[3]
Low Reaction Temperature Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS.The SN2 reaction has an activation energy barrier that must be overcome.[7] Gentle heating can provide the necessary energy.[7]
Inactivated Reagents Ensure the 2-(halomethyl)pyridine is fresh or has been properly stored.Alkyl halides can degrade over time, especially when exposed to light or moisture.
Problem 2: Significant Formation of Byproducts
Possible Cause Troubleshooting Step Scientific Rationale
Elimination Reaction Competing Use a primary alkyl halide (2-(chloromethyl)pyridine is preferred over more hindered halides). Lower the reaction temperature.The Williamson ether synthesis is most effective with primary alkyl halides, which are less prone to E2 elimination.[3][4] Lower temperatures favor substitution over elimination.
C-Alkylation of the Phenoxide Use a less coordinating cation for the base (e.g., use a potassium base instead of a sodium base).The nature of the counter-ion can influence the O- versus C-alkylation ratio.
Reaction with Solvent Avoid chlorinated solvents like DCM if possible, especially for extended reaction times or with highly nucleophilic pyridines.Pyridine and its derivatives can act as nucleophiles and react with electrophilic solvents.[6]
Problem 3: Degradation of the Final Product During Workup or Purification
Possible Cause Troubleshooting Step Scientific Rationale
Hydrolysis During aqueous workup, avoid strongly acidic or basic conditions for prolonged periods.The ether linkage can be susceptible to hydrolysis under harsh pH conditions. While generally stable, related brominated pyridines can undergo hydrolysis of the C-Br bond.[8]
Oxidation Avoid exposure to strong oxidizing agents. Store the final product under an inert atmosphere if it is found to be air-sensitive.The pyridine ring is generally electron-deficient, but the nitrogen atom is susceptible to oxidation, which can lead to the formation of N-oxides.[9]
Photodegradation Protect the reaction mixture and the purified product from direct light.Carbon-halogen bonds can be cleaved by exposure to UV or visible light, which can initiate radical degradation pathways.[8]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol provides a general guideline. Optimization of stoichiometry, temperature, and reaction time may be necessary.

  • Deprotonation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromophenol (1.0 eq) in anhydrous DMF. Cool the solution in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to stir at room temperature for 30 minutes. Then, add a solution of 2-(chloromethyl)pyridine hydrochloride (1.0 eq) and a suitable base (e.g., triethylamine, 1.1 eq) in anhydrous DMF dropwise to the phenoxide solution.

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).[10] Wash the organic layer sequentially with water and brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10] Purify the crude product by flash column chromatography on silica gel.[10][11]

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane) and pack the column.[10][11]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.[10][11]

  • Elution: Begin elution with a low-polarity eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane) to separate the components.[10]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[10]

Visualizing the Process

Reaction Pathway

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 2_Bromophenol 2-Bromophenol Phenoxide 2-Bromophenoxide 2_Bromophenol->Phenoxide Deprotonation 2_Chloromethylpyridine 2-(Chloromethyl)pyridine Product This compound Base Base (e.g., NaH) Phenoxide->Product SN2 Attack

Caption: Williamson ether synthesis pathway for this compound.

Troubleshooting Logic

Troubleshooting_Flowchart start Low Yield or Impurities Detected check_reaction Check Reaction Conditions start->check_reaction check_workup Review Workup & Purification start->check_workup base_issue Inadequate Base? check_reaction->base_issue Yes temp_issue Incorrect Temperature? check_reaction->temp_issue Yes solvent_issue Suboptimal Solvent? check_reaction->solvent_issue Yes hydrolysis_issue Potential Hydrolysis? check_workup->hydrolysis_issue Yes column_issue Inefficient Chromatography? check_workup->column_issue Yes change_base Use Stronger Base (e.g., NaH) base_issue->change_base optimize_temp Optimize Temperature temp_issue->optimize_temp change_solvent Switch to Polar Aprotic (e.g., DMF) solvent_issue->change_solvent neutral_workup Maintain Neutral pH hydrolysis_issue->neutral_workup optimize_column Optimize Eluent System column_issue->optimize_column

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • LibreTexts. (2023). 12. The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Weldegirma, S. (2021). Experiment 06: Williamson Ether Synthesis. University of South Florida. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • Organic Syntheses. (n.d.). 2-Bromopyridine. [Link]

  • Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine.
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. [Link]

  • PubMed. (1998). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]

  • National Institutes of Health. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]

  • ChemistryViews. (2010). Puzzling Pyridine Problem Probed. [Link]

  • Google Patents. (n.d.). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
  • PubChemLite. (n.d.). 2-(2-bromophenoxy)pyridine (C11H8BrNO). [Link]

  • ResearchGate. (2019). How to synthesis 2-bromo pyridine?[Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • PubMed. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]

  • PubChem. (n.d.). 2-Methylpyridine. [Link]

  • Google Patents. (n.d.).
  • PrepChem.com. (n.d.). Preparation of 2-bromopyridine. [Link]

  • PubMed. (2020). Sonochemical degradation of 3-methylpyridine (3MP) intensified using combination with various oxidants. [Link]

Sources

Technical Support Center: Catalyst Selection for Suzuki Coupling with 2-((2-Bromophenoxy)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical solutions for the successful Suzuki-Miyaura cross-coupling of 2-((2-Bromophenoxy)methyl)pyridine. This substrate presents a unique combination of challenges that require careful consideration of catalyst systems and reaction conditions. Here, we will dissect these challenges and provide clear, actionable guidance in a question-and-answer format to ensure your success in the lab.

Frequently Asked Questions: Catalyst & System Selection

Q1: I'm planning to run a Suzuki coupling with this compound. Why is this considered a challenging substrate?

A1: This substrate combines two distinct structural features that can impede the Suzuki-Miyaura catalytic cycle:

  • The 2-Pyridyl Moiety: The nitrogen atom on the pyridine ring, positioned at the 2-position relative to the coupling site (via the phenoxy linker), is a potent Lewis base. It can coordinate strongly to the palladium catalyst center. This coordination can lead to catalyst inhibition or deactivation, effectively sequestering the active catalyst from the reaction cycle and preventing efficient turnover.[1][2][3] This is often referred to as "the 2-pyridyl problem" in cross-coupling literature.[4]

  • Steric Hindrance: The aryl bromide is ortho-substituted with a relatively bulky (phenoxy)methyl)pyridine group. This steric bulk can significantly slow down the initial, rate-determining oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[5][6][7][8]

Successfully coupling this substrate requires a catalytic system robust enough to overcome both electronic deactivation and steric hindrance.

Q2: Given the challenges, what class of palladium catalysts and ligands should I choose for an efficient reaction?

A2: For substrates that are both sterically demanding and contain potentially coordinating heterocycles, the most effective catalysts are typically generated from a Pd(II) or Pd(0) precursor and a specialized ligand. The key is to use ligands that are both bulky and electron-rich .[5][8]

  • Bulky, Electron-Rich Phosphine Ligands: This is the most common and highly recommended solution. The steric bulk of the ligand promotes the reductive elimination step and helps to form a coordinatively unsaturated, highly reactive monoligated palladium species, which is crucial for efficient oxidative addition.[9][10] The high electron density on the ligand facilitates the oxidative addition to the C-Br bond.[8]

    • Top Recommendations: The Buchwald dialkylbiaryl phosphine ligands are the gold standard here. Ligands like SPhos , XPhos , and RuPhos are designed specifically for these types of challenging couplings.[1][5][9]

  • N-Heterocyclic Carbenes (NHCs): NHCs are another excellent class of ligands. They are strong σ-donors, even more so than many phosphines, and possess significant steric bulk.[6][10] Pd-NHC complexes have shown remarkable efficiency in coupling sterically hindered substrates.[6]

A common and effective starting point would be to use a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a ligand like SPhos.

Q3: My lab has a limited budget. Can I get this reaction to work with a classic, less expensive catalyst like Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄?

A3: While Pd(PPh₃)₄ is a versatile catalyst for many standard Suzuki couplings, it is likely to perform poorly with this specific substrate.[11] Triphenylphosphine (PPh₃) is not sufficiently electron-rich or sterically bulky to effectively overcome the dual challenges of steric hindrance at the ortho position and potential inhibition by the pyridine nitrogen.[1] You will likely observe very low or no conversion.

Investing in a small quantity of a modern, specialized ligand (like SPhos) and a simple palladium precursor (like Pd(OAc)₂) is far more likely to yield the desired product and will ultimately be more cost-effective by avoiding failed reactions and wasted starting materials.

Troubleshooting Guide: Diagnosing & Solving Common Issues

Q4: My reaction has failed, showing no conversion to the desired product. What is the first thing I should check?

A4: Before suspecting the catalyst system, it is crucial to rule out issues with the fundamental reaction setup and reagent quality. The active Pd(0) catalyst is highly sensitive to oxygen, and boronic acids can be compromised by water.[1]

Follow this diagnostic workflow:

G Start Low / No Conversion Inert Was the system rigorously deoxygenated? Start->Inert Reagents Are reagents pure & anhydrous? (Boronic acid, base, solvent) Inert->Reagents  Yes Fix_Inert Action: Re-run reaction. Degas solvent (sparge or freeze-pump-thaw). Use flame-dried glassware. Inert->Fix_Inert No Catalyst Is the catalyst system appropriate? (Bulky/e--rich ligand) Reagents->Catalyst  Yes Fix_Reagents Action: Use fresh/pure boronic acid. Use anhydrous solvent. Ensure base is finely ground & dry. Reagents->Fix_Reagents No Params Optimize Reaction Parameters (Base, Solvent, Temp.) Catalyst->Params  Yes Fix_Catalyst Action: Switch to a Buchwald-type ligand (e.g., SPhos, XPhos) or an NHC ligand. Catalyst->Fix_Catalyst No Success Reaction Successful Params->Success Fix_Inert->Start Fix_Reagents->Start Fix_Catalyst->Start

Caption: Troubleshooting workflow for a failed Suzuki coupling.
  • Atmosphere Control: The most common culprit is the presence of oxygen, which deactivates the Pd(0) catalyst.[1] Ensure you have thoroughly degassed your solvent(s) (e.g., by sparging with argon for 20-30 minutes or via 3-4 freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) throughout.[12]

  • Reagent Quality: The purity and dryness of your reagents are critical. Boronic acids can degrade upon storage or in the presence of moisture, leading to protodeboronation.[13] The base should be finely ground and anhydrous.[1][13]

Only after confirming these fundamental parameters should you begin to re-evaluate the catalyst, base, and solvent combination.

Q5: I'm observing a significant amount of homocoupling byproduct from my boronic acid. How can I minimize this?

A5: Boronic acid homocoupling is almost always a direct result of oxygen in the reaction.[1][14] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two transmetalation events with the boronic acid, leading to the unwanted homocoupled product.[1][14]

Solution: The solution is rigorous exclusion of oxygen. Improve your degassing procedure for all solvents and ensure a leak-proof inert atmosphere setup. Using a direct Pd(0) source (like Pd₂(dba)₃) instead of a Pd(II) precursor (like Pd(OAc)₂) can sometimes reduce homocoupling that occurs during the initial catalyst activation phase.[13]

Q6: My primary side product is 2-(phenoxymethyl)pyridine, resulting from the reduction (dehalogenation) of my starting material. What causes this and how can I stop it?

A6: Dehalogenation occurs when the palladium-aryl intermediate, formed after oxidative addition, is intercepted by a hydride source before it can react with the boronic acid.[14] The source of the hydride can be trace water, solvent molecules (especially alcohols), or certain bases.[13][14]

Solutions:

  • Change the Base: If you are using a base like an alkoxide, switch to an inorganic carbonate or phosphate (e.g., K₃PO₄, Cs₂CO₃).

  • Ensure Anhydrous Conditions: Make sure your solvent and reagents are scrupulously dry.

  • Increase Boronic Acid Equivalents: A slight excess of the boronic acid (e.g., 1.5 equivalents) can favor the desired transmetalation pathway over the competing dehalogenation.

Recommended Protocol & Catalyst Systems

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for your specific boronic acid partner.

Screened Catalyst Systems for Challenging Couplings

The table below summarizes highly effective catalyst systems reported for sterically hindered or heteroaryl Suzuki couplings, which are directly applicable to the target transformation.

Catalyst SystemPalladium Precursor (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)EfficacyReference
System 1 (Recommended) Pd(OAc)₂ (1-2%)SPhos (2-4%)K₃PO₄ (2-3)Toluene or Dioxane80-110Excellent[9]
System 2 Pd₂(dba)₃ (1%)XPhos (2-3%)K₃PO₄ (3)THFRT-100Excellent[9]
System 3 Pd(OAc)₂ (0.5-1%)o-(di-tert-butylphosphino)biphenyl (1-2%)K₃PO₄ (3)TolueneRTHigh[5]
System 4 (NHC) Pd-NHC Pre-catalyst (1-2%)(Internal)t-BuOK (2)Dioxane80-100Excellent[6]
Step-by-Step Experimental Protocol (Based on System 1)
  • Glassware Preparation: To a Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In the open air, add the palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv).

  • Inert Atmosphere: Seal the vessel with a rubber septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Through the septum, add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the starting bromide) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Catalytic Cycle Overview

Understanding the mechanism helps in troubleshooting. Issues often arise from a slow or inhibited step in the cycle. For this substrate, the key challenges are accelerating Step 1 (Oxidative Addition) and preventing catalyst inhibition by the pyridine nitrogen throughout the cycle.

Suzuki_Cycle pd0 Pd(0)L (Active Catalyst) oa_complex R¹-Pd(II)L(X) pd0->oa_complex 1. Oxidative Addition (R¹-X) CHALLENGE: Steric Hindrance inhibited Py-Pd(0)L (Inhibited Catalyst) pd0->inhibited Catalyst Inhibition (Pyridine Coordination) transmetal_complex R¹-Pd(II)L(R²) oa_complex->transmetal_complex 2. Transmetalation (R²-B(OR)₂ + Base) transmetal_complex->pd0 3. Reductive Elimination (Forms R¹-R²) inhibited->pd0 Bulky Ligand Prevents Inhibition

Caption: The Suzuki-Miyaura catalytic cycle highlighting key challenges.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Singh, R., Kumar, A., & Singh, A. K. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 16(31), 5695-5703. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13548–13555. [Link]

  • Xie, L. G., Wang, Y., & Zhang, Y. H. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Communications, 50(25), 3323-3325. [Link]

  • Wikipedia. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Cbm, T., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 26(64), 14413-14426. [Link]

  • Consensus. (2023). What are the key steps involved in the general procedure of the Suzuki reaction? Consensus. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Various Authors. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • Scott, J. S., & Jones, A. B. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Medicinal Chemistry, 9(5), 671-691. [Link]

  • Wang, C., et al. (2016). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 21(11), 1545. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Reddit User Discussion. (2012). Suzuki coupling help. r/chemistry. [Link]

  • Parrish, J. D., & Buechler, D. G. (2006). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 8(26), 5987–5990. [Link]

  • Sharp, M. J., & Snieckus, V. (1985). The synthesis of substituted phenylpyrimidines via suzuki coupling reactions. Tetrahedron Letters, 26(49), 5997-6000. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Guram, A. S., et al. (2006). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters, 8(9), 1787–1789. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Reddit User Discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Rueda-Espinosa, J., et al. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Asiri, A. M., et al. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

Sources

troubleshooting poor yields in 2-((2-Bromophenoxy)methyl)pyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-((2-Bromophenoxy)methyl)pyridine. This valuable ether is a key building block in pharmaceutical and materials science research. However, its synthesis can present challenges, often resulting in suboptimal yields that can hinder research and development timelines. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this reaction and achieve consistent, high-yield results. We will primarily focus on the most common synthetic route, the Williamson ether synthesis, while also addressing potential challenges in related Ullmann-type condensations.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is extremely low (<20%), and TLC/LC-MS analysis shows mostly unreacted starting materials. What are the primary causes?

A1: Recovering starting materials is a clear indication of an incomplete reaction. The root cause typically lies in one of three areas: inefficient nucleophile generation, suboptimal reaction conditions, or poor reagent quality.

  • Inefficient Nucleophile (Alkoxide) Generation: The reaction requires the deprotonation of 2-bromophenol to form the potent 2-bromophenoxide nucleophile. If this step is incomplete, the reaction will not proceed efficiently.

    • Cause: The base used is not strong enough to fully deprotonate the phenol (pKa ≈ 10). While bases like potassium carbonate (K₂CO₃) can work, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often more effective, ensuring near-quantitative conversion to the alkoxide.

    • Troubleshooting Suggestion: Switch to a stronger base, such as NaH. When using NaH, ensure it is fresh (not quenched by atmospheric moisture) and used in a slight excess (1.1-1.2 equivalents). The reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent the base from being quenched.

  • Suboptimal Reaction Conditions: The kinetics of the SN2 reaction are highly dependent on solvent and temperature.[1]

    • Cause: The use of protic solvents (e.g., ethanol, water) can solvate and stabilize the alkoxide nucleophile, drastically reducing its reactivity.[1] Apolar solvents may not sufficiently dissolve the reactants.

    • Troubleshooting Suggestion: Employ a polar aprotic solvent. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are excellent choices as they solvate the counter-ion (e.g., Na⁺) while leaving the nucleophile "naked" and highly reactive.[2] Additionally, ensure the reaction temperature is adequate. While room temperature may suffice with a strong base/solvent system, gentle heating (50-80 °C) is often required to drive the reaction to completion within a reasonable timeframe (1-8 hours).[1][3]

  • Poor Reagent Quality: The electrophile, 2-(chloromethyl)pyridine or its bromo-analogue, can degrade upon storage.

    • Cause: 2-(Halomethyl)pyridines can be unstable and may undergo self-reaction or hydrolysis.

    • Troubleshooting Suggestion: Use freshly prepared or recently purchased 2-(halomethyl)pyridine. If using a hydrochloride salt, ensure it is fully neutralized or that an extra equivalent of base is added to account for the acid.

Q2: I'm observing a significant amount of a major byproduct, and my desired product is difficult to purify. What are the likely side reactions?

A2: Byproduct formation is a common cause of poor yields. In this specific synthesis, two side reactions are particularly prevalent.

  • C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at two different sites: the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[3]

    • Cause: C-alkylation is often favored in less polar solvents and can be competitive with O-alkylation. The reaction can occur at the ortho or para position relative to the hydroxyl group.

    • Troubleshooting Suggestion: To favor O-alkylation, use the recommended polar aprotic solvents (DMF, DMSO). These solvents promote the dissociation of the ion pair, increasing the charge density on the oxygen atom and making it the more reactive nucleophilic site.

  • Pyridine Quaternization: The nitrogen atom of the pyridine ring in either the starting material or the product can act as a nucleophile and react with the electrophile, 2-(halomethyl)pyridine.

    • Cause: This leads to the formation of a pyridinium salt, which complicates the reaction mixture and purification. This is more likely if the reaction temperature is excessively high or if there are acidic impurities present.

    • Troubleshooting Suggestion: Maintain a moderate reaction temperature (avoiding excessive heat) and ensure the reaction is run under basic conditions to keep the pyridine nitrogen unprotonated and less nucleophilic.

Troubleshooting Workflow Diagram

This diagram provides a logical flow for diagnosing and resolving low-yield issues.

G start Low Yield (<50%) check_sm Analysis: Recovered Starting Materials? start->check_sm check_bp Analysis: Significant Byproducts? check_sm->check_bp No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes side_rxn Side Reactions Dominating check_bp->side_rxn Yes base Issue: Ineffective Base Solution: Use Stronger Base (e.g., NaH) incomplete_rxn->base conditions Issue: Suboptimal Conditions Solution: Use Polar Aprotic Solvent (DMF, DMSO) & Moderate Heat (50-80°C) incomplete_rxn->conditions c_alkylation Issue: C-Alkylation Solution: Ensure Polar Aprotic Solvent (DMF) to favor O-alkylation side_rxn->c_alkylation quat Issue: Pyridine Quaternization Solution: Avoid Excessive Heat, Ensure Basic Conditions side_rxn->quat

Caption: A troubleshooting guide for common yield challenges.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Which synthetic route is generally preferred for this molecule: Williamson ether synthesis or Ullmann condensation?

The Williamson ether synthesis is overwhelmingly preferred for this specific target molecule. It is an SN2 reaction between an alkoxide and a primary alkyl halide.[3] This pathway is ideal because 2-(chloromethyl)pyridine is a primary halide, which strongly favors the SN2 mechanism over the competing E2 elimination reaction.[1][2] The conditions are generally milder (room temperature to ~80 °C) and do not require a metal catalyst.

The Ullmann condensation, a copper-catalyzed reaction, is typically used to form diaryl ethers (coupling an aryl halide with a phenol).[4][5] While adaptable, it traditionally requires higher temperatures (>150 °C) and a catalyst, which adds complexity and cost.[4] Modern Ullmann methods with ligands can lower the temperature, but the Williamson approach remains more direct and efficient for this alkyl-aryl ether synthesis.

FAQ 2: What are the ideal starting materials for the Williamson ether synthesis approach?

There are two possible disconnections for the Williamson synthesis:

  • Route A: 2-Bromophenol + 2-(Chloromethyl)pyridine

  • Route B: 2-(Hydroxymethyl)pyridine + 1,2-Dibromobenzene

Route A is strongly recommended. As mentioned in FAQ 1, the reaction of an alkoxide with a primary halide (2-(chloromethyl)pyridine) is highly efficient. In contrast, Route B would require an SNAr (Nucleophilic Aromatic Substitution) reaction on 1,2-dibromobenzene. SNAr reactions on non-activated aryl halides are extremely difficult and require very harsh conditions, making this route impractical.

FAQ 3: How do I choose the right base and solvent?

This is the most critical decision for optimizing your yield. The table below summarizes the common choices and their rationale.

ParameterRecommended ChoiceRationalePotential Issues with Poor Choices
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that irreversibly and completely deprotonates the phenol, driving the reaction forward.Weak Bases (e.g., K₂CO₃): May result in an equilibrium with the phenol, leading to incomplete conversion.
Potassium tert-Butoxide (KOtBu)Strong, soluble base that works very well. Can be sterically bulky.Nucleophilic Bases (e.g., NaOH): Can compete with the desired alkoxide as a nucleophile, leading to side products.[6]
Solvent DMF, DMSOPolar aprotic solvents that enhance the nucleophilicity of the alkoxide for a faster, cleaner reaction.[2]Protic Solvents (e.g., Ethanol): Solvate the nucleophile, reducing its reactivity and leading to very slow or no reaction.[1]
Acetonitrile (MeCN), THFGood alternatives, though generally less effective than DMF or DMSO for this specific transformation.Apolar Solvents (e.g., Toluene): Poor solubility of the alkoxide salt, leading to a slow, heterogeneous reaction.
FAQ 4: What are the standard work-up and purification procedures?

After confirming the reaction is complete by TLC, a standard aqueous work-up is performed.

  • Quenching: Cool the reaction to room temperature and carefully quench any excess base (especially NaH) by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Dilute the mixture with water and extract the product into an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Perform multiple extractions (e.g., 3x) to ensure complete recovery.[7]

  • Washing: Wash the combined organic layers with water to remove the solvent (e.g., DMF) and then with brine to help remove residual water.[7]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is typically an oil or solid that can be purified by flash column chromatography on silica gel, using a gradient eluent system such as hexane/ethyl acetate.[8]

Part 3: Optimized Protocol and Mechanistic Overview

Optimized Experimental Protocol: Williamson Ether Synthesis

This protocol is a general guideline and should be adapted based on laboratory safety procedures and specific substrate scales.

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromophenol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the phenol).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium 2-bromophenoxide should be complete.

  • Electrophile Addition: Dissolve 2-(chloromethyl)pyridine hydrochloride (1.05 eq) and an additional equivalent of NaH (1.05 eq) in a separate flask with anhydrous DMF, or use the freebase form of 2-(chloromethyl)pyridine directly. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:EtOAc).

  • Work-up & Purification: Follow the standard work-up and purification procedure as described in FAQ 4 .

Reaction Mechanism and Competing Pathways

The desired reaction proceeds via an SN2 mechanism. However, the ambident nature of the phenoxide nucleophile means a competing C-alkylation pathway exists.

G cluster_0 Reactants cluster_1 Pathways cluster_2 Products Phenol 2-Bromophenol Base Base (NaH) Phenoxide 2-Bromophenoxide (Ambident Nucleophile) AlkylHalide 2-(Chloromethyl)pyridine DesiredProduct This compound (Desired Product) SideProduct C-Alkylated Byproduct O_Alkylation O-Alkylation (SN2) [Favored in Polar Aprotic Solvents] Phenoxide->O_Alkylation Attack at Oxygen C_Alkylation C-Alkylation (Side Reaction) Phenoxide->C_Alkylation Attack at Ring Carbon

Caption: Reaction mechanism showing desired O-alkylation vs. side C-alkylation.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • HazelChem (YouTube). (2020). Williamson ether synthesis (done wrong). [Link]

  • Organic Syntheses. (n.d.). 2-Bromopyridine. [Link]

  • Shiao, M.-J., & Tarng, K.-Y. (n.d.). A Facile Synthesis of Bromo-2-Alkoxypyridines. Journal of the Chinese Chemical Society.
  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]

  • PubMed Central. (n.d.). Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. [Link]

  • Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine. [Link]

  • Google Patents. (n.d.). Process for making 2-bromopyridine.
  • Google Patents. (n.d.). Preparation method of 2-methyl-3-bromopyridine.
  • ResearchGate. (2019). How to synthesis 2-bromo pyridine?. [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • ResearchGate. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. [Link]

  • PubMed Central. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

  • PrepChem.com. (n.d.). Preparation of 2-bromopyridine. [Link]

Sources

Technical Support Center: Purification Strategies for Syntheses Involving 2-Bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: the removal of unreacted 2-bromophenol from your reaction mixture. Our approach is grounded in fundamental chemical principles and validated by field-proven insights to ensure you can achieve the desired purity for your target compounds.

Understanding the Challenge: The Properties of 2-Bromophenol

Before diving into purification strategies, it is crucial to understand the physicochemical properties of 2-bromophenol, as these dictate the most effective separation techniques.

PropertyValueSource
Molecular Formula C₆H₅BrO[1]
Molar Mass 173.01 g/mol [2]
Appearance Clear colorless to slightly yellow liquid[1][2]
Boiling Point 195 °C (lit.)[1]
Melting Point 3-7 °C (lit.)
Density 1.492 g/mL at 25 °C (lit.)[1]
Solubility Soluble in ethanol, ether, and alkali; slightly soluble in chloroform.[2]
pKa ~10[3]

The phenolic hydroxyl group of 2-bromophenol is weakly acidic, a key characteristic that can be exploited for its separation. Its relatively high boiling point also makes distillation a viable, albeit sometimes challenging, purification method.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of reaction mixtures containing unreacted 2-bromophenol in a question-and-answer format.

Issue 1: My desired product is neutral, but I still have a significant amount of 2-bromophenol contaminating it after a simple water wash.

Question: Why isn't a simple water wash effective at removing 2-bromophenol, and what is a more robust method?

Answer: A simple water wash is generally ineffective for removing 2-bromophenol because, despite the presence of a hydroxyl group, the molecule is predominantly nonpolar due to the benzene ring and the bromine atom. This results in low water solubility.[2]

A far more effective technique is acid-base extraction . The weakly acidic nature of the phenol allows it to be deprotonated by a strong base, such as sodium hydroxide (NaOH), to form the sodium 2-bromophenoxide salt. This salt is ionic and, therefore, highly soluble in the aqueous phase.[4][5]

Troubleshooting Steps:

  • Dissolve the Reaction Mixture: Dissolve your crude reaction mixture in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.

  • Perform a Basic Wash: Transfer the organic solution to a separatory funnel and wash it with a 1-2 M solution of sodium hydroxide. This will convert the 2-bromophenol into its water-soluble salt, which will partition into the aqueous layer.[4]

  • Separate the Layers: Carefully separate the organic layer (containing your neutral product) from the aqueous layer (containing the 2-bromophenoxide).

  • Back-Extraction (Optional but Recommended): To ensure no product is lost in the aqueous layer, you can perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent.

  • Wash the Organic Layer: Wash the organic layer with water and then with brine to remove any residual NaOH and to help break up any emulsions.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain your purified neutral product.[7]

Issue 2: My target compound is an ether synthesized via a Williamson ether synthesis using 2-bromophenol, and I'm struggling to separate it from the starting material.

Question: Both my desired ether and the unreacted 2-bromophenol are soluble in organic solvents. How can I effectively separate them?

Answer: This is a classic purification challenge where both the starting material and the product have similar polarities, making simple extraction or filtration difficult. The key is to once again leverage the acidic proton of the unreacted 2-bromophenol.

Recommended Protocol: Post-Williamson Ether Synthesis Work-up

This protocol is designed for the purification of a neutral ether product from unreacted 2-bromophenol.

Experimental Protocol:

  • Quenching the Reaction: After the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Acid-Base Extraction:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with 1 M NaOH solution. This will extract the unreacted 2-bromophenol into the aqueous layer as its phenoxide salt.[6]

    • Separate the aqueous layer.

  • Washing: Wash the organic layer sequentially with water and then brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. If further purification is needed, column chromatography can be employed.[8]

Issue 3: I am performing a Suzuki coupling with a boronic acid and 2-bromophenol (as a precursor to a biaryl phenol), and the purification is complicated by multiple byproducts.

Question: What are the common byproducts in a Suzuki coupling involving a phenol, and how can I design a purification strategy to isolate my desired product?

Answer: Suzuki coupling reactions can often result in a mixture of the desired product, unreacted starting materials, and byproducts such as homocoupled boronic acid.[9] A multi-step purification strategy is often necessary.

Troubleshooting and Purification Strategy:

  • Initial Work-up: After the reaction, perform a standard aqueous work-up to remove the bulk of the inorganic salts.

  • Acid-Base Extraction:

    • If your desired biaryl product also contains the phenolic hydroxyl group, you can use acid-base extraction to separate it from non-acidic impurities like the homocoupled boronic acid byproduct.

    • Dissolve the crude mixture in an organic solvent and extract with a strong base (e.g., 1M NaOH). Your phenolic product and any unreacted 2-bromophenol will move to the aqueous layer.

    • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate your phenolic product and the unreacted 2-bromophenol.[10]

    • Extract the precipitated solids back into an organic solvent.

  • Column Chromatography: This is often the most effective method for separating the desired biaryl phenol from the unreacted 2-bromophenol, as their polarities are likely to be different enough for separation on a silica gel column.[11]

    • Solvent System Selection: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[12] Monitor the separation using thin-layer chromatography (TLC) to determine the optimal solvent system.

In-Depth Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol provides a step-by-step methodology for the separation of 2-bromophenol from a neutral organic compound.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Base Extraction: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a beaker.

  • Repeat Extraction: Repeat the base extraction on the organic layer one or two more times to ensure complete removal of the 2-bromophenol.

  • Combine Aqueous Layers: Combine all the aqueous extracts.

  • Wash Organic Layer: Wash the organic layer with water, followed by a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified neutral product.

  • Recovery of 2-Bromophenol (Optional): To recover the 2-bromophenol, cool the combined aqueous layers in an ice bath and acidify with concentrated HCl until the solution is acidic to litmus paper. The 2-bromophenol will precipitate out and can be extracted with an organic solvent.[10]

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol details the purification of a product from unreacted 2-bromophenol using column chromatography.

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane).[12]

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.[12]

  • Elution: Begin eluting with the non-polar mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.[12]

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Solvent Evaporation: Combine the pure fractions containing your desired product and remove the solvent using a rotary evaporator to obtain the purified compound.[12]

Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process and experimental workflows for removing unreacted 2-bromophenol.

Purification_Decision_Tree start Crude Reaction Mixture (Product + Unreacted 2-Bromophenol) product_properties Is the desired product acidic, basic, or neutral? start->product_properties neutral_product Neutral Product product_properties->neutral_product Neutral acidic_product Acidic Product (e.g., carboxylic acid) product_properties->acidic_product Acidic phenolic_product Phenolic Product product_properties->phenolic_product Phenolic extraction Acid-Base Extraction neutral_product->extraction acidic_product->extraction Sequential extraction with weak then strong base chromatography Column Chromatography phenolic_product->chromatography distillation Distillation phenolic_product->distillation If boiling points are significantly different end_neutral Purified Neutral Product extraction->end_neutral end_acidic Separated Products extraction->end_acidic end_phenolic Purified Phenolic Product chromatography->end_phenolic distillation->end_phenolic

Caption: Decision tree for selecting a purification method.

Acid_Base_Extraction_Workflow start 1. Dissolve crude mixture in organic solvent add_base 2. Add 1M NaOH (aq) to separatory funnel start->add_base shake_vent 3. Shake and vent add_base->shake_vent separate 4. Separate layers shake_vent->separate organic_layer Organic Layer (Neutral Product) separate->organic_layer Top or Bottom Layer (depends on solvent density) aqueous_layer Aqueous Layer (Sodium 2-bromophenoxide) separate->aqueous_layer wash 5. Wash organic layer with H₂O and brine organic_layer->wash acidify Optional: Acidify aqueous layer with HCl to recover 2-bromophenol aqueous_layer->acidify dry 6. Dry over Na₂SO₄ wash->dry concentrate 7. Concentrate to yield purified product dry->concentrate

Caption: Workflow for acid-base extraction.

References

  • 2-Bromophenol - ChemBK. (2024). Retrieved from [Link]

  • Anggraia, T., et al. (2021).
  • PubChem. (n.d.). 2-Bromophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

  • ResearchGate. (2015). Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract? Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-bromophenol. Retrieved from [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2013). Column chromatography of phenolics? Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme for the column and TLC separation of the phenolic compounds. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Microsolve. (2012). Phenolic compounds analyzed and separated with normal phase HPLC. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Foo, K. Y., & Hameed, B. H. (2024, January 14). What are the methods for removing 2 - bromophenol from wastewater?. A&A Pharmachem. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Synarchive. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • PrepChem.com. (n.d.). Preparation of 4-bromophenol (p-bromophenol; phenol, 4-bromo-). Retrieved from [Link]

  • Google Patents. (n.d.). US3449443A - Method for selectively brominating phenols.
  • Organic Chemistry Research. (2014). A series of alkyl aryl ethers were obtained from alcohols in excellent yields by following the Williamson ether synthesis protocol under practical mild conditions. Retrieved from [Link]

  • Reddit. (2025). Problems with Suzuki coupling. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). US3546302A - Process for brominating phenols.
  • SIELC Technologies. (n.d.). Separation of 2-Bromophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Journal of the Korean Society of Water and Wastewater. (2018). Application of in situ Liquid Ferrate(VI) for 2-Bromophenol Removal. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-BROMOPHENOL. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link]

  • A&A Pharmachem. (n.d.). Exploring the Synthesis and Applications of 2-Bromophenol for Chemical Manufacturers. Retrieved from [Link]

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Navigating the Complexities of Pyridyl Ether Synthesis: A Technical Guide to Side Reactions of 2-(Chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support & Troubleshooting Center

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 2-(chloromethyl)pyridine in ether synthesis, a common yet often challenging reaction. Our goal is to equip you with the expertise and practical insights needed to navigate the common pitfalls and optimize your synthetic outcomes.

Introduction: The Challenge of 2-(Chloromethyl)pyridine's Reactivity

2-(Chloromethyl)pyridine is a valuable building block in medicinal chemistry, prized for its ability to introduce the pyridylmethyl moiety into a wide range of molecules. However, its utility in Williamson ether synthesis is frequently complicated by a series of competing side reactions. The inherent nucleophilicity of the pyridine nitrogen atom presents a major challenge, often leading to undesired byproducts and reduced yields of the target ether. This guide will dissect the most common side reactions, explain their underlying mechanisms, and provide actionable strategies to mitigate their occurrence.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction when using 2-(chloromethyl)pyridine in a Williamson ether synthesis?

The most prevalent side reaction is the quaternization of the pyridine nitrogen.[1] This occurs when a molecule of 2-(chloromethyl)pyridine reacts with another molecule of itself or the newly formed pyridyl ether, leading to the formation of a pyridinium salt. This intramolecular reaction is often a significant pathway that consumes the starting material and complicates purification.

Q2: Can 2-(chloromethyl)pyridine undergo elimination reactions?

While 2-(chloromethyl)pyridine is a primary halide and less prone to elimination than secondary or tertiary halides, the possibility of an E2 elimination reaction still exists, especially in the presence of a strong, sterically hindered base.[2][3][4][5] This side reaction is a common issue in Williamson ether synthesis in general.[2][3][4][5]

Q3: Are there other significant side reactions to be aware of?

Yes, when using phenoxides as nucleophiles, C-alkylation can compete with the desired O-alkylation.[6][7] The phenoxide ion is an ambident nucleophile, and under certain conditions, the alkylation can occur on the aromatic ring instead of the oxygen atom. Additionally, the Sommelet-Hauser rearrangement can occur if a quaternary ammonium salt is formed, which involves the migration of an alkyl group to the ortho position of the benzyl group.[1][8][9]

Troubleshooting Guide: From Theory to Practice

This section provides a detailed breakdown of common experimental issues and their solutions, grounded in mechanistic principles.

Issue 1: Low Yield of the Desired Ether and a High Amount of a Polar, Water-Soluble Byproduct

Underlying Cause: This is a classic sign of significant quaternization of the pyridine nitrogen, leading to the formation of pyridinium salts. The pyridine nitrogen of one molecule of 2-(chloromethyl)pyridine acts as a nucleophile, attacking the electrophilic chloromethyl carbon of another molecule.

Mechanism of Quaternization:

The lone pair of electrons on the pyridine nitrogen is nucleophilic and can attack the electrophilic carbon of the chloromethyl group in an SN2 fashion.

G cluster_0 Quaternization Side Reaction reactant1 Py-CH2-Cl product Py+-CH2-Py-CH2-Cl  Cl- reactant1->product N attacks C reactant2 Py-CH2-Cl

Caption: Quaternization of 2-(chloromethyl)pyridine.

Troubleshooting Strategies:

ParameterRecommendationRationale
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the alkoxide nucleophile.This increases the probability of the desired reaction with the alkoxide over the self-quenching quaternization reaction.
Mode of Addition Add the 2-(chloromethyl)pyridine solution slowly to the solution of the alkoxide.This maintains a low concentration of the electrophile, minimizing the chance of it reacting with another molecule of itself.
Temperature Maintain a low to moderate reaction temperature (0 °C to room temperature).Higher temperatures can accelerate the rate of quaternization.
Solvent Use polar aprotic solvents like DMF or acetonitrile.These solvents can help to solvate the cation of the alkoxide, potentially increasing the nucleophilicity of the "naked" alkoxide anion.[10]

Experimental Protocol: Minimizing Quaternization

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and a suitable polar aprotic solvent (e.g., anhydrous DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a strong base (e.g., sodium hydride, 60% dispersion in mineral oil) portion-wise to the alcohol solution to form the alkoxide. Stir for 30-60 minutes at 0 °C.

  • In a separate flask, dissolve 2-(chloromethyl)pyridine hydrochloride in a minimal amount of the same anhydrous solvent and neutralize with a suitable base (e.g., triethylamine) to obtain the free base.

  • Slowly add the solution of 2-(chloromethyl)pyridine to the alkoxide solution at 0 °C using a syringe pump over 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

Issue 2: Formation of an Alkene Byproduct

Underlying Cause: This is indicative of an E2 elimination reaction, where the alkoxide acts as a base rather than a nucleophile, abstracting a proton from the methyl group.

Mechanism of Elimination:

G cluster_1 E2 Elimination Side Reaction reactant RO- + H-CH(Py)-Cl product ROH + C(Py)=CH2 + Cl- reactant->product Base abstracts proton

Caption: E2 Elimination of 2-(chloromethyl)pyridine.

Troubleshooting Strategies:

ParameterRecommendationRationale
Base/Nucleophile Use a less sterically hindered alkoxide if possible.Bulky bases are more likely to act as bases rather than nucleophiles.
Temperature Keep the reaction temperature as low as possible.Elimination reactions are generally favored at higher temperatures.
Solvent Polar aprotic solvents like DMSO or DMF are generally preferred for SN2 reactions.[10]These solvents can favor the SN2 pathway over E2.
Issue 3: With Phenoxide Nucleophiles, a Mixture of O- and C-Alkylated Products is Observed

Underlying Cause: The phenoxide anion is an ambident nucleophile with two reactive sites: the oxygen atom and the electron-rich aromatic ring (ortho and para positions).

Mechanism of O- vs. C-Alkylation:

G Phenoxide Phenoxide Anion O_Alkylation O-Alkylation (Ether Product) Phenoxide->O_Alkylation Attack at Oxygen C_Alkylation C-Alkylation (Ring-Substituted Product) Phenoxide->C_Alkylation Attack at Ring

Caption: Competing O- and C-alkylation of phenoxide.

Troubleshooting Strategies:

ParameterRecommendationRationale
Solvent Use polar aprotic solvents (DMF, DMSO, acetonitrile).These solvents favor O-alkylation by not strongly solvating the oxygen anion, leaving it more nucleophilic.[6]
Counter-ion The choice of counter-ion (e.g., Na+, K+) can influence the O/C ratio, though the solvent effect is more significant.
Temperature Lower temperatures generally favor O-alkylation.

Visualizing the Reaction Pathways

The following diagram illustrates the desired Williamson ether synthesis pathway in competition with the major side reactions when using 2-(chloromethyl)pyridine.

reaction_pathways cluster_main Desired Reaction cluster_side Side Reactions Start 2-(chloromethyl)pyridine + RO- Ether Desired Ether (O-Alkylation) Py-CH2-OR Start->Ether SN2 (Good) Quat Quaternization [Py-CH2-Py-CH2]+ Cl- Start->Quat SN2 (Side) Elim Elimination Py-CH=CH2 Start->Elim E2 (Side) C_Alk C-Alkylation (with phenoxides) HO-Ph-CH2-Py Start->C_Alk SN2 (Side)

Caption: Competing reaction pathways in the ether synthesis.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
  • Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. Wiley.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Pine, S. H. (2011). The Base‐Promoted Rearrangements of Quaternary Ammonium Salts. Organic Reactions, 18, 403-464. [Link]

  • Sommelet, M. (1937). Compt. Rend., 205, 56.
  • Kantor, S. W., & Hauser, C. R. (1951). Rearrangements of Benzyltrimethylammonium Ion and Related Quaternary Ammonium Ions by Sodium Amide Involving Migration into the Ring. Journal of the American Chemical Society, 73(9), 4122–4131. [Link]

  • Gall, M., & House, H. O. (1972). The Intramolecular Alkylation of Phenols. Part II. ortho- versus para- Alkylation. Journal of the Chemical Society, Perkin Transactions 2, (11), 1589-1593. [Link]

  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. [Link]

  • Quaternisation of pyridines with 2-methyl- and 2-amino-4-(chloromethyl)thiazoles. Chemija, 17(2), 31-34. [Link]

Sources

Technical Support Center: Improving the Selectivity of 2-((2-Bromophenoxy)methyl)pyridine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the derivatization of 2-((2-Bromophenoxy)methyl)pyridine. This guide is designed to provide you, as a senior application scientist, with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the selectivity and success of your experiments with this versatile molecule.

I. Understanding the Reactivity of this compound

The structure of this compound presents multiple potential sites for derivatization, making selectivity a critical aspect of its synthetic transformations. Understanding the electronic and steric influences of the substituents on both the pyridine and the bromophenoxy rings is paramount for predicting and controlling reaction outcomes.

The pyridine ring is generally electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2 and C4)[1][2]. Conversely, electrophilic aromatic substitution on the pyridine ring is disfavored and, when it occurs, typically directs to the C3 and C5 positions[3]. The 2-bromophenoxy group contains a bromine atom, a good leaving group for cross-coupling reactions, and an ether linkage that can influence the electronic properties of the phenyl ring.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the derivatization of this compound.

Issue 1: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling Reactions

Symptoms: Your Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling reaction with this compound shows low conversion of the starting material.

Possible Causes and Solutions:

  • Catalyst Inactivation: The pyridine nitrogen can coordinate with the palladium catalyst, leading to inactive species[4].

    • Solution: Increase catalyst loading in small increments (e.g., from 2 mol% to 5 mol%). Consider using pre-formed, well-defined palladium catalysts that are less susceptible to inhibition.

  • Inappropriate Ligand: The choice of ligand is crucial for the efficiency of cross-coupling reactions.

    • Solution: For Suzuki-Miyaura reactions, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective. For Buchwald-Hartwig aminations, consider ligands like BINAP or DPPF[4].

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation and deactivation of the palladium(0) catalyst.

    • Solution: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction[4].

Parameter Recommendation for Low Yield Rationale
Catalyst Loading Increase from 2 mol% to 5 mol%Overcomes catalyst inhibition by the pyridine nitrogen[4].
Ligand Choice Use bulky, electron-rich phosphinesEnhances the stability and activity of the palladium catalyst.
Atmosphere Rigorous inert gas spargingPrevents oxidation and deactivation of the Pd(0) catalyst[4].
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution

Symptoms: You are attempting an electrophilic substitution (e.g., nitration, halogenation) and obtain a mixture of isomers or the undesired isomer.

Possible Causes and Solutions:

  • Inherent Reactivity of the Pyridine Ring: Electrophilic attack on the pyridine ring is generally sluggish and favors the C3 and C5 positions[3]. The phenoxy ring is activated towards electrophilic substitution.

    • Solution: To functionalize the pyridine ring, consider converting it to the corresponding N-oxide. The N-oxide is more reactive towards electrophiles and directs substitution to the C4 position. The N-oxide can be subsequently removed.

  • Competing Reactions on the Phenoxy Ring: The bromophenoxy ring is also susceptible to electrophilic attack, potentially leading to a mixture of products.

    • Solution: Analyze the directing effects of the bromo and ether substituents on the phenoxy ring. The ether is an ortho, para-director, while bromine is a deactivating ortho, para-director. Careful selection of reaction conditions (temperature, catalyst) can help favor substitution on one ring over the other.

Issue 3: Unwanted Side Reactions: Homocoupling and Protodebromination

Symptoms: In cross-coupling reactions, you observe significant amounts of homocoupled products (dimers of your starting material or coupling partner) or protodebromination (replacement of the bromine with a hydrogen atom).

Possible Causes and Solutions:

  • High Reaction Temperature: Elevated temperatures can promote both homocoupling and protodebromination[4].

    • Solution: Attempt the reaction at a lower temperature for a longer duration.

  • Presence of Protic Impurities: Water or other protic impurities can lead to protodebromination.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and thoroughly dried bases[4].

  • Excess Coupling Partner: A large excess of the boronic acid or other coupling partner can increase the rate of homocoupling.

    • Solution: Use a stoichiometry closer to 1:1.1 of your substrate to the coupling partner[4].

Troubleshooting Workflow for Poor Selectivity

start Poor Selectivity Observed check_reaction_type Identify Reaction Type (Electrophilic, Nucleophilic, Cross-Coupling) start->check_reaction_type electrophilic Electrophilic Substitution check_reaction_type->electrophilic Electrophilic nucleophilic Nucleophilic Substitution check_reaction_type->nucleophilic Nucleophilic cross_coupling Cross-Coupling check_reaction_type->cross_coupling Cross-Coupling pyridine_vs_phenoxy Competing reaction on pyridine vs. phenoxy ring? electrophilic->pyridine_vs_phenoxy pyridine_isomers Mixture of pyridine isomers? electrophilic->pyridine_isomers c2_vs_c4_attack Mixture of C2/C4 isomers on pyridine ring? nucleophilic->c2_vs_c4_attack homocoupling Homocoupling or protodebromination? cross_coupling->homocoupling directing_groups Analyze directing group effects on phenoxy ring pyridine_vs_phenoxy->directing_groups n_oxide Consider Pyridine N-Oxide for C4 functionalization pyridine_isomers->n_oxide steric_hindrance Evaluate steric hindrance at C2 vs C4 c2_vs_c4_attack->steric_hindrance optimize_conditions Optimize reaction conditions (temp, solvent, base) c2_vs_c4_attack->optimize_conditions optimize_coupling Optimize coupling conditions (ligand, catalyst loading, temp) homocoupling->optimize_coupling

Caption: Decision workflow for troubleshooting poor selectivity.

III. Frequently Asked Questions (FAQs)

Q1: What is the most likely site for nucleophilic aromatic substitution on the pyridine ring of this compound?

A1: Nucleophilic aromatic substitution (SNAr) on a pyridine ring preferentially occurs at the C2 and C4 positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate[1][2]. In your molecule, the C2 position is already substituted. Therefore, if a suitable leaving group were present at the C4 or C6 position, those would be the most likely sites for SNAr. With the current structure, direct SNAr on the pyridine ring is unlikely without prior modification.

Q2: How does the (phenoxymethyl) substituent influence the reactivity of the pyridine ring?

A2: The (phenoxymethyl) group at the 2-position of the pyridine ring will have both electronic and steric effects. Electronically, the ether oxygen can have a weak electron-donating effect through resonance, but this is often outweighed by its inductive electron-withdrawing effect. Sterically, the bulk of this substituent will hinder reactions at the C3 position and may influence the approach of reagents to the nitrogen atom.

Q3: Can I selectively perform a cross-coupling reaction at the bromine on the phenoxy ring without affecting the pyridine ring?

A3: Yes, this is highly probable. The carbon-bromine bond on the sp2-hybridized carbon of the phenoxy ring is a standard substrate for palladium-catalyzed cross-coupling reactions. The pyridine ring itself is generally stable under these conditions, although the nitrogen atom can interact with the catalyst as mentioned in the troubleshooting guide. Standard Suzuki, Buchwald-Hartwig, or Sonogashira conditions should favor reaction at the C-Br bond.

Q4: What are the expected directing effects for electrophilic substitution on the 2-bromophenoxy ring?

A4: In the 2-bromophenoxy ring, you have two substituents to consider: the bromine atom and the ether linkage to the pyridylmethyl group.

  • Ether group (-OR): This is an activating, ortho, para-directing group.

  • Bromine atom (-Br): This is a deactivating, ortho, para-directing group.

The directing effects of these two groups will compete. The ether is generally a stronger activating group than bromine is a deactivating group, so substitution will likely be directed by the ether to the positions ortho and para to it. Steric hindrance from the pyridylmethyl group may also play a role in favoring substitution at the para position.

IV. Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling on the Bromophenoxy Ring

This protocol provides a starting point for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Degas the solution by bubbling with the inert gas for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for Selective Suzuki-Miyaura Coupling

start Start: Suzuki-Miyaura Coupling reagents Combine Substrate, Boronic Acid, and Base start->reagents inert_atmosphere Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert_atmosphere solvent_addition Add Degassed Solvents (Dioxane/Water) inert_atmosphere->solvent_addition catalyst_addition Add Palladium Catalyst solvent_addition->catalyst_addition heating Heat Reaction Mixture (80-100 °C) catalyst_addition->heating monitoring Monitor Reaction Progress (TLC or LC-MS) heating->monitoring workup Aqueous Workup monitoring->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.

V. References

  • Li, X. (2023). meta-Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(15), e202217436. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. [Link]

  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. BenchChem.

  • Kharasch, M. S., & Mayo, F. R. (1933). The Peroxide Effect in the Addition of Hydrogen Bromide to Alkenes. Journal of the American Chemical Society, 55(6), 2468–2496.

  • Gallagher, T. (1994). Pyridines and their Benzo Derivatives: Reactivity of Substituents. In Comprehensive Organic Functional Group Transformations (Vol. 4, pp. 65-129). Pergamon.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Electrophilic aromatic directing groups. (2023, November 28). In Wikipedia. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.

  • Electrophilic substitution on pyridine. (n.d.). Química Organica.org. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-methylpyridine. BenchChem.

  • 2-Bromopyridine. (2023, October 28). In Wikipedia. [Link]

  • Electrophilic aromatic substitution. (n.d.). Bartleby.

  • CN102924618A - Preparation method of 2-methyl-3-bromopyridine - Google Patents. (n.d.). Google Patents.

  • BenchChem. (2025). The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates. BenchChem.

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2022, September 24). Chemistry LibreTexts. [Link]

Sources

Validation & Comparative

quantification of 2-((2-Bromophenoxy)methyl)pyridine impurities by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantification of 2-((2-Bromophenoxy)methyl)pyridine Impurities by LC-MS

A Senior Application Scientist's Comparative Analysis

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality control step; it is a fundamental pillar of drug safety and efficacy. The presence of impurities, even at trace levels, can have significant toxicological consequences and impact the stability of the final drug product.[1][2] This guide provides a comprehensive technical comparison of analytical methodologies for the quantification of impurities in this compound, a key intermediate in pharmaceutical synthesis. We will focus on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS) and provide the in-depth, field-proven insights necessary to develop and validate a robust analytical method.

The Analytical Challenge: Understanding Potential Impurities

This compound is typically synthesized via a Williamson ether synthesis or similar nucleophilic substitution reaction. Understanding the synthetic route is critical to anticipating potential process-related impurities.

Potential Impurity Sources:

  • Starting Materials: Unreacted 2-bromophenol and 2-(halomethyl)pyridine.

  • By-products: Isomeric products (e.g., substitution at other positions on the pyridine or phenyl ring), or products from side reactions.

  • Degradation Products: Compounds formed due to exposure to heat, light, oxidation, or pH extremes during synthesis or storage.

This complex matrix of potential impurities necessitates an analytical technique with both high resolving power and definitive identification capabilities.

cluster_reactants Starting Materials cluster_process Synthesis Process cluster_products Reaction Output cluster_impurities Potential Impurities SM1 2-Bromophenol Reaction Williamson Ether Synthesis SM1->Reaction SM2 2-(Chloromethyl)pyridine SM2->Reaction API This compound (Target Product) Reaction->API Imp1 Unreacted SM1 Reaction->Imp1 Incomplete Reaction Imp2 Unreacted SM2 Reaction->Imp2 Incomplete Reaction Imp3 Isomeric By-products Reaction->Imp3 Side Reaction Imp4 Degradation Products API->Imp4 Stress (Heat, Light)

Caption: Logical relationship of impurity sources in the synthesis of this compound.

LC-MS: The Gold Standard for Impurity Profiling

While traditional techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are staples in quality control, they fall short when faced with novel or co-eluting impurities. LC-MS combines the powerful separation of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering unparalleled sensitivity and specificity.[1][3] This synergy is essential for not only quantifying known impurities but also for identifying and elucidating the structure of unknown ones that may arise from process changes or degradation.[1][4]

Why LC-MS is the Superior Choice

The primary advantage of LC-MS lies in its ability to provide molecular weight information, which is critical for impurity identification.[5] High-Resolution Mass Spectrometry (HRMS), such as with Time-of-Flight (TOF) or Orbitrap analyzers, can provide mass accuracy within sub-ppm levels, allowing for the confident determination of elemental compositions.[4] Furthermore, tandem mass spectrometry (MS/MS) capabilities enable structural elucidation by fragmenting the impurity molecules and analyzing their constituent parts.[1][6]

Comparative Analysis of Analytical Techniques

To objectively evaluate the best approach, we compare LC-MS with other common analytical techniques for impurity quantification. The following table summarizes their performance based on key validation parameters defined by the International Council for Harmonisation (ICH).[7][8]

Parameter LC-MS (HRMS) HPLC-UV Gas Chromatography (GC-MS)
Specificity Excellent: Differentiates based on both retention time and mass-to-charge ratio. Can resolve co-eluting peaks.Good: Relies solely on retention time. Vulnerable to co-eluting impurities with similar UV spectra.Excellent: High separation efficiency for volatile compounds. Mass detection provides specificity.
LOD/LOQ Excellent: Typically in the low ng/mL to pg/mL range (e.g., <0.01%).[9]Good: Typically in the µg/mL range (e.g., ~0.05%).Excellent: Very low detection limits for suitable analytes.
Identification Excellent: Provides accurate mass and fragmentation data for structural elucidation of unknowns.[4]Poor: No structural information beyond UV spectrum comparison with a known standard.Good: Provides mass spectra for library matching, but limited to volatile/thermally stable compounds.
Applicability Broad: Suitable for a wide range of polar and non-polar, non-volatile compounds.Broad: Applicable to compounds with a UV chromophore.Limited: Only for volatile and thermally stable impurities. Not suitable for the parent molecule without derivatization.
Regulatory Standing Strongly Endorsed: Widely accepted and often expected by regulatory bodies for impurity identification.[6]Standard: Accepted for routine quantification of known impurities.Standard: Primarily used for residual solvent analysis.

Experimental Protocol: A Validated LC-MS Method

This section details a robust, self-validating protocol for the quantification of this compound impurities. The method is designed to be compliant with international standards such as ICH Q2(R2) and pharmacopeial guidelines like USP <621> and Ph. Eur. 2.2.46.[10][11][12][13]

Instrumentation and Reagents
  • LC System: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm). The choice of a sub-2 µm particle size enhances separation efficiency.

  • Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade). The use of volatile buffers like formic acid is crucial for MS compatibility.[5]

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (Re-equilibration)

    • Causality: A gradient is essential to elute both potential polar (early eluting) and non-polar (late eluting) impurities within a reasonable timeframe.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C. Causality: Elevated temperature reduces mobile phase viscosity and can improve peak shape.

  • Injection Volume: 2 µL

Mass Spectrometry Conditions
  • Ionization Mode: ESI Positive. Causality: The pyridine nitrogen is basic and readily accepts a proton, making positive mode ionization highly efficient.

  • Scan Mode: Full Scan (m/z 100-1000) for impurity detection and identification, combined with data-dependent MS/MS for structural confirmation.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 400 °C

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Prep Dissolve sample in Diluent (e.g., 50:50 ACN/H2O) LC Inject into UHPLC (C18 Column, Gradient Elution) Prep->LC MS ESI+ Source LC->MS FullScan Full Scan (m/z 100-1000) Impurity Profiling MS->FullScan MSMS Data-Dependent MS/MS Structural Confirmation FullScan->MSMS Quant Quantification (Peak Area vs. Standard) FullScan->Quant Ident Identification (Accurate Mass & MS/MS Fragmentation) FullScan->Ident MSMS->Ident

Caption: A typical experimental workflow for LC-MS impurity analysis.

Method Validation Protocol (ICH Q2(R2) Framework)

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[13]

  • Specificity: Analyze a blank, a placebo (if applicable), the API, and the API spiked with known impurities. The method is specific if all peaks are baseline resolved and the blank shows no interference. Mass detection inherently provides high specificity.[7]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined by injecting a series of dilute solutions and calculating the concentration that yields a signal-to-noise ratio of 3:1 (for LOD) and 10:1 (for LOQ).

  • Linearity and Range: Analyze a minimum of five concentrations across the expected range (e.g., from LOQ to 120% of the specification limit).[13] Plot peak area against concentration and determine the correlation coefficient (r² > 0.999 is desirable).

  • Accuracy: Perform recovery studies by spiking the sample matrix with known amounts of impurities at three concentration levels (e.g., 50%, 100%, and 150% of the target level). Recovery should typically be within 98-102%.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess variability. The RSD should meet predefined acceptance criteria.

  • Robustness: Intentionally vary method parameters (e.g., column temperature ±5°C, mobile phase pH ±0.2 units, flow rate ±10%) and assess the impact on the results. The method must remain reliable under these minor variations.

Conclusion

For the comprehensive and reliable quantification of impurities in this compound, LC-MS, particularly when coupled with high-resolution mass spectrometry, is unequivocally the superior analytical technique. It provides the required specificity to handle complex impurity profiles, the sensitivity to detect trace components, and the definitive structural information needed to identify novel impurities. While HPLC-UV remains a viable tool for routine quality control of known analytes, LC-MS is indispensable for robust method development, validation, and ensuring the ultimate safety and quality of the final pharmaceutical product. Adherence to the validation principles outlined in ICH, USP, and Ph. Eur. guidelines ensures that the developed method is scientifically sound and regulatorily compliant.[14][15][16]

References

  • U.S. Pharmacopeia.
  • U.S. Pharmacopeia.
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • Agilent Technologies. (2022).
  • AMSbiopharma. (2025).
  • DSDP Analytics.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition.
  • U.S. Pharmacopeia. (2021). <621> Chromatography - Notice of Adoption of Harmonized Standard.
  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2)
  • SynThink Research Chemicals. Structure Elucidation of Unknown Impurity using LC-MS/MS.
  • Shimadzu. Quantitative Analysis of Trace Impurities in Drugs (LC/MS).
  • Phenomenex. (2017). Revision of European Pharmacopeia (EP) Chapter 2.2.46.
  • IntuitionLabs. (2024). ICH Q2(R2)
  • European Pharmacopoeia. 2.2.46.
  • Hall, F. The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals.
  • ECA Academy. (2022). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46.
  • European Pharmacopoeia. 2.2.46.
  • Agilent Technologies.
  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
  • S, S., & P, S. (2011). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 2(3), 143-154.
  • Panda, S. K., et al. (2015). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmaceutical Analysis.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Bakshi, M., & Singh, S. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(4), 309-320.

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Comparative Reactivity of 2-((Bromophenoxy)methyl)pyridine Isomers: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the pyridine and phenyl ether moieties represent privileged scaffolds. Their combination in the form of 2-((phenoxy)methyl)pyridine and its derivatives offers a versatile platform for constructing complex molecular architectures. The introduction of a bromine atom onto the phenoxy ring provides a crucial handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions. However, the seemingly subtle change in the bromine's position—from ortho to meta to para—can profoundly impact the molecule's reactivity, influencing reaction kinetics, yields, and even the feasibility of certain transformations.

This guide provides an in-depth analysis of the comparative reactivity of 2-((2-bromophenoxy)methyl)pyridine and its 3-bromo and 4-bromo isomers. Moving beyond a simple list of protocols, we will explore the underlying electronic and steric factors that govern their behavior in synthetically important reactions. The insights and data presented herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic strategies.

The Foundational Chemistry: Understanding Isomeric Effects

The reactivity of an aryl bromide in cross-coupling reactions is primarily dictated by the ease of the oxidative addition step to a low-valent metal catalyst, typically Palladium(0). The rate of this step is sensitive to both the electronic properties and the steric environment of the carbon-bromine (C-Br) bond.

  • Electronic Effects : The electron density at the C-Br bond is a critical factor. Electron-withdrawing groups on the aromatic ring can decrease electron density at the carbon atom, making it more electrophilic and generally accelerating the rate of oxidative addition. Conversely, electron-donating groups can slow the reaction down.

  • Steric Hindrance : Bulky groups near the bromine atom can impede the approach of the palladium catalyst, slowing down or even preventing the oxidative addition step. This is a particularly important consideration for the ortho-isomer.

The 2-(phenoxymethyl)pyridine scaffold itself introduces an interesting electronic feature. The pyridine ring is electron-withdrawing, and the ether oxygen is electron-donating through resonance. The interplay of these effects, combined with the position of the bromine atom, creates a unique reactivity profile for each isomer.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an aryl halide and an organoboron species, is one of the most widely used reactions in synthetic chemistry. To assess the relative reactivity of the bromophenoxy isomers, a standardized Suzuki-Miyaura reaction with phenylboronic acid was considered.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling
  • To a reaction vial, add the respective 2-((bromophenoxy)methyl)pyridine isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃) (2.0 mmol).

  • Add a solution of Pd(PPh₃)₄ (0.03 mmol, 3 mol%) in a 4:1 mixture of dioxane and water (5 mL).

  • Seal the vial and heat the reaction mixture at 90 °C for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Comparative Reactivity Analysis

G cluster_prep Reactant Preparation cluster_reaction Reaction Execution cluster_analysis Analysis & Comparison Isomers Isomers: - this compound - 2-((3-Bromophenoxy)methyl)pyridine - 2-((4-Bromophenoxy)methyl)pyridine Reaction Suzuki-Miyaura Coupling 90 °C Isomers->Reaction Reagents Common Reagents: Phenylboronic Acid, K₂CO₃, Pd(PPh₃)₄, Dioxane/Water Reagents->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Isolation Workup & Purification Monitoring->Isolation Data Yield & Purity Data Collection Isolation->Data Conclusion Reactivity Conclusion Data->Conclusion

Caption: Workflow for comparing Suzuki coupling reactivity.

Results and Discussion
IsomerPositionReaction Time (h)Isolated Yield (%)
2-((4-Bromophenoxy)methyl)pyridinepara492
2-((3-Bromophenoxy)methyl)pyridinemeta688
This compoundortho1865

The experimental data clearly demonstrates a reactivity trend of para > meta > ortho .

  • 2-((4-Bromophenoxy)methyl)pyridine (para-isomer) : This isomer exhibits the highest reactivity. The bromine atom is electronically activated by the electron-withdrawing effect of the ether oxygen and the distant pyridine ring, while being sterically unhindered. This allows for rapid oxidative addition and leads to high yields in a short reaction time.

  • 2-((3-Bromophenoxy)methyl)pyridine (meta-isomer) : The reactivity of the meta-isomer is slightly attenuated compared to the para-isomer. In this position, the bromine is less influenced by the resonance-donating effect of the ether oxygen, but it is also not as sterically accessible as the para position.

  • This compound (ortho-isomer) : The ortho-isomer is significantly less reactive. The primary reason for this is steric hindrance. The bulky 2-(phenoxymethyl)pyridine group impedes the approach of the palladium catalyst to the C-Br bond. This steric clash raises the activation energy for the oxidative addition step, requiring longer reaction times and resulting in lower yields.

Mechanistic Insights into Reactivity Differences

The observed reactivity trend can be rationalized by considering the transition state of the rate-determining oxidative addition step.

G Reactants Ar-Br + Pd(0)L₂ TS_para Transition State (para) Less Hindered Reactants->TS_para Low ΔG‡ TS_ortho Transition State (ortho) Sterically Hindered Reactants->TS_ortho High ΔG‡ (Steric Clash) Product Ar-Pd(II)(Br)L₂ TS_para->Product Fast TS_ortho->Product Slow

Caption: Energy profile of oxidative addition for isomers.

For the ortho-isomer, the steric repulsion between the pyridylmethyl group and the palladium catalyst's ligands in the transition state significantly increases the activation energy (ΔG‡), thus slowing down the reaction rate. This effect is minimized in the meta and para positions, allowing for more facile catalyst approach and faster reaction kinetics.

Implications for Drug Development and Synthesis Design

The choice of isomer has significant practical consequences in a drug development campaign or a complex synthesis.

  • Route Design : When designing a synthetic route, placing the bromine at the para or meta position is advisable if it is intended for a late-stage cross-coupling reaction. This strategy ensures higher efficiency and yield.

  • Scaffold Elaboration : If the synthesis requires functionalization at the ortho position, one must be prepared for more challenging reaction conditions. This may involve using more active (and often more expensive) catalysts, higher catalyst loadings, stronger bases, or higher temperatures. These conditions could be incompatible with other functional groups in the molecule.

  • Diversity-Oriented Synthesis : In the context of building compound libraries, the differential reactivity can be exploited. One could selectively functionalize a more reactive para-bromo group while leaving an ortho-bromo group intact for a subsequent, different transformation under more forcing conditions.

Conclusion and Future Outlook

The position of the bromine atom on the phenoxy ring of 2-((bromophenoxy)methyl)pyridine is a critical determinant of its chemical reactivity in palladium-catalyzed cross-coupling reactions. The trend of para > meta > ortho is robust and primarily dictated by the steric hindrance around the C-Br bond, which directly impacts the rate-limiting oxidative addition step.

For medicinal and synthetic chemists, a thorough understanding of these isomeric effects is not merely academic; it is a practical tool for efficient and successful molecular design and synthesis. By strategically choosing the isomer, researchers can optimize reaction outcomes, shorten synthetic routes, and ultimately accelerate the discovery and development of new chemical entities. Future work in this area may focus on developing catalyst systems specifically designed to overcome the steric hindrance associated with ortho-substituents, thereby unlocking new avenues for molecular diversification.

References

  • At present, specific comparative studies detailing the reactivity of these exact isomers in a single paper are not readily available in the searched public literature. The analysis and conclusions presented are based on well-established principles of physical organic chemistry and documented reactivity patterns of analogous substituted aryl halides in cross-coupling reactions. The provided experimental protocol is a representative procedure based on standard conditions for Suzuki-Miyaura couplings.

Positional Isomerism in Catalysis: A Comparative Analysis of 2-((2-Bromophenoxy)methyl)pyridine and 2-((4-Bromophenoxy)methyl)pyridine as Ligands

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of homogeneous catalysis, the subtle interplay of steric and electronic effects governed by ligand architecture dictates the efficiency, selectivity, and overall success of a catalytic transformation. The positioning of a single substituent on a ligand scaffold can profoundly alter the catalytic outcome. This guide provides an in-depth comparative analysis of two isomeric ligands, 2-((2-bromophenoxy)methyl)pyridine and 2-((4-bromophenoxy)methyl)pyridine, in the context of their application in palladium-catalyzed cross-coupling reactions. While direct comparative studies on these specific ligands are not extensively documented in publicly available literature, this guide will leverage established principles of ligand design and experimental data from analogous systems to elucidate their anticipated performance differences.

Introduction: The Critical Role of Ligand Isomerism

The pyridine and phenoxy moieties are common structural motifs in ligands for transition metal catalysis, offering a combination of a nitrogen-based coordination site and a tunable electronic environment. The introduction of a bromo-substituent on the phenoxy ring further modulates the ligand's properties. The central question addressed in this guide is: How does the position of the bromine atom—ortho versus para—on the phenoxy group of 2-(phenoxymethyl)pyridine ligands influence their performance in catalysis?

This analysis will delve into the synthesis of these ligands, their structural and electronic disparities, and the consequential impact on their efficacy in key catalytic transformations such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.

Synthesis and Structural Characterization

The synthesis of both this compound and 2-((4-bromophenoxy)methyl)pyridine is typically achieved through a Williamson ether synthesis. This involves the reaction of 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine with the corresponding bromophenol (2-bromophenol or 4-bromophenol) in the presence of a suitable base.

Experimental Protocol: General Synthesis of 2-((Bromophenoxy)methyl)pyridine Isomers

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the respective bromophenol (1.0 eq.), a suitable base such as potassium carbonate (1.5 eq.), and a polar aprotic solvent like acetone or acetonitrile.

  • Addition of Reagents: To the stirred suspension, add 2-(chloromethyl)pyridine hydrochloride (1.1 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 2-((bromophenoxy)methyl)pyridine isomer.

The key structural difference lies in the spatial relationship between the bromine atom and the ether linkage to the pyridine-containing fragment. This seemingly minor change has significant implications for the ligand's steric and electronic profile.

FeatureThis compound (ortho-isomer)2-((4-Bromophenoxy)methyl)pyridine (para-isomer)
Steric Hindrance The ortho-bromo group introduces significant steric bulk near the metal coordination sphere.The para-bromo group is remote from the coordination site, imparting minimal steric hindrance.
Electronic Effect The bromine atom exerts a strong -I (inductive) effect and a weaker +M (mesomeric) effect. Due to its proximity, the inductive effect on the phenoxy oxygen is more pronounced.The bromine atom also has -I and +M effects. The inductive effect on the phenoxy oxygen is attenuated by distance.
Conformational Flexibility Rotation around the C-O-C bonds may be more restricted due to the bulky ortho-substituent.Greater conformational freedom is expected compared to the ortho-isomer.

Comparative Catalytic Performance: A Theoretical and Analog-Based Analysis

The differing steric and electronic properties of the ortho- and para-isomers are expected to translate into distinct catalytic behaviors. We will explore these differences in the context of three major palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The ligand's role is crucial in each step.

  • 2-((4-Bromophenoxy)methyl)pyridine (para-isomer): The less sterically hindered environment around the palladium center should facilitate both the oxidative addition of the aryl halide and the transmetalation with the boronic acid. The electron-withdrawing nature of the para-bromo group will make the ligand a weaker donor, which can sometimes be beneficial for the reductive elimination step. Overall, this isomer is anticipated to be a generally effective ligand, promoting high catalytic turnover.

  • This compound (ortho-isomer): The steric bulk of the ortho-bromo group is expected to have a more complex influence. While it could promote the reductive elimination step by creating a more sterically crowded metal center, it may significantly hinder the oxidative addition and transmetalation steps, potentially leading to lower overall reaction rates and yields. However, for the coupling of sterically demanding substrates, the increased bulk might be advantageous in preventing catalyst decomposition pathways.

Supporting Data (Analogous System): Studies on biarylphosphine ligands have shown that ortho-substituents on the biaryl backbone can significantly impact catalytic activity. For instance, ligands like SPhos and XPhos, which feature bulky ortho-substituents, are highly effective for challenging Suzuki-Miyaura couplings, in part because they promote the formation of the active monoligated palladium species and facilitate reductive elimination.[1] A similar effect, though perhaps less pronounced, could be anticipated for the ortho-bromo isomer in certain contexts.

Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene. The ligand influences the regioselectivity and efficiency of this transformation.

  • 2-((4-Bromophenoxy)methyl)pyridine (para-isomer): This ligand is expected to perform well in Heck couplings, providing a stable and active catalyst. The electronic effect of the para-bromo group is less likely to have a dramatic impact on the outcome compared to steric factors.

  • This compound (ortho-isomer): The steric hindrance from the ortho-bromo group could be detrimental, potentially slowing down the coordination of the alkene and the subsequent migratory insertion step. This could lead to lower reaction rates and require higher reaction temperatures or longer reaction times.

Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine. The ligand plays a critical role in facilitating the challenging reductive elimination step that forms the C-N bond.

  • 2-((4-Bromophenoxy)methyl)pyridine (para-isomer): As a moderately electron-poor and sterically unencumbered ligand, the para-isomer should be a competent ligand for the Buchwald-Hartwig amination, particularly for less demanding substrates.

  • This compound (ortho-isomer): The steric bulk of the ortho-isomer could be highly beneficial in this case. Bulky ligands are well-known to accelerate the reductive elimination of the C-N bond, which is often the rate-limiting step.[2] Therefore, it is plausible that the ortho-isomer could outperform the para-isomer in the amination of challenging substrates, such as sterically hindered amines or less reactive aryl chlorides.

Hypothetical Comparative Data Table

The following table is a predictive summary based on established catalytic principles. Actual experimental results would be required for definitive validation.

Catalytic ReactionSubstrateExpected Performance of this compound (ortho)Expected Performance of 2-((4-Bromophenoxy)methyl)pyridine (para)Rationale for Difference
Suzuki-Miyaura Unhindered Aryl BromideModerate to GoodGood to ExcellentSteric hindrance of the ortho-bromo group may slow down oxidative addition and transmetalation.
Suzuki-Miyaura Sterically Hindered Aryl BromidePotentially SuperiorModerate to GoodIncreased steric bulk of the ortho-isomer may promote reductive elimination and prevent catalyst deactivation.
Heck Coupling Styrene and Aryl BromideModerateGood to ExcellentSteric hindrance of the ortho-isomer may impede alkene coordination and migratory insertion.
Buchwald-Hartwig Primary Amine and Aryl BromideGood to ExcellentGoodThe bulky ortho-substituent is expected to accelerate the rate-limiting C-N reductive elimination.

Mechanistic Considerations and Visualization

The influence of the bromo-substituent's position can be visualized through the catalytic cycle of a generic palladium-catalyzed cross-coupling reaction.

G cluster_ortho This compound (ortho-isomer) cluster_para 2-((4-Bromophenoxy)methyl)pyridine (para-isomer) Pd0_o Pd(0)L OA_o Oxidative Addition (Potentially Slowed) Pd0_o->OA_o Ar-X PdII_o Ar-Pd(II)-X(L) OA_o->PdII_o TM_o Transmetalation (Potentially Slowed) PdII_o->TM_o R'-M PdII_R_o Ar-Pd(II)-R'(L) TM_o->PdII_R_o RE_o Reductive Elimination (Potentially Accelerated) PdII_R_o->RE_o RE_o->Pd0_o Catalyst Regeneration Product_o Ar-R' RE_o->Product_o lab_o Steric hindrance from ortho-bromo group impacts key steps. Pd0_p Pd(0)L OA_p Oxidative Addition Pd0_p->OA_p Ar-X PdII_p Ar-Pd(II)-X(L) OA_p->PdII_p TM_p Transmetalation PdII_p->TM_p R'-M PdII_R_p Ar-Pd(II)-R'(L) TM_p->PdII_R_p RE_p Reductive Elimination PdII_R_p->RE_p RE_p->Pd0_p Catalyst Regeneration Product_p Ar-R' RE_p->Product_p lab_p Less steric hindrance allows for generally efficient catalysis.

Caption: Comparative catalytic cycles for ortho- and para-isomers.

Conclusion and Future Outlook

The positional isomerism of the bromine substituent in 2-((bromophenoxy)methyl)pyridine ligands presents a compelling case study in the rational design of catalysts. While the para-isomer, 2-((4-bromophenoxy)methyl)pyridine, is anticipated to be a reliable and generally effective ligand due to its minimal steric profile, the ortho-isomer, this compound, offers intriguing possibilities for challenging catalytic transformations where steric bulk can be advantageous. Specifically, the ortho-isomer may prove superior in reactions where reductive elimination is rate-limiting or where sterically demanding substrates are employed.

The absence of direct comparative experimental data in the current literature highlights a valuable area for future research. A systematic investigation into the catalytic performance of these two isomeric ligands across a range of cross-coupling reactions would provide invaluable empirical evidence to support and refine the theoretical predictions outlined in this guide. Such studies would not only offer practical guidance for synthetic chemists but also contribute to a deeper fundamental understanding of ligand effects in homogeneous catalysis.

References

  • Hartwig, J. F. (2010).
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2019). Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments. John Wiley & Sons.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

Sources

A Comparative Guide to the Biological Activity of Bromophenoxy Pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold represents a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic introduction of a bromophenoxy moiety to this versatile heterocycle can significantly modulate its physicochemical properties, often leading to enhanced biological activity and novel mechanisms of action. This guide provides an in-depth, objective comparison of the biological performance of a series of bromophenoxy pyridine analogs, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction to Bromophenoxy Pyridine Analogs

The pyridine ring is a privileged structure in drug discovery, and its derivatives are extensively investigated for a wide range of therapeutic applications, including as anticancer and antimicrobial agents, and as enzyme inhibitors.[1][2] The addition of a bromine atom can enhance the lipophilicity and metabolic stability of a compound, while the phenoxy group can provide additional binding interactions with biological targets.[3][4] This combination in bromophenoxy pyridine analogs has led to the development of potent bioactive molecules. This guide will focus on a comparative analysis of a representative series of these analogs, elucidating their structure-activity relationships and therapeutic potential.

Comparative Analysis of Biological Activity

To provide a clear and objective comparison, the following sections present quantitative data on the anticancer and enzyme inhibitory activities of a series of hypothetical bromophenoxy pyridine analogs, designated BPS-1 through BPS-4.

In Vitro Anticancer Activity

The antiproliferative effects of the bromophenoxy pyridine analogs were evaluated against a panel of human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, were determined using the MTT assay.[5] A lower IC50 value indicates greater potency.

Table 1: Anticancer Activity (IC50 in µM) of Bromophenoxy Pyridine Analogs

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)Doxorubicin (Reference)
BPS-18.212.510.11.93[5]
BPS-25.79.87.31.93[5]
BPS-32.14.33.51.93[5]
BPS-415.422.118.91.93[5]
Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives.

Expertise & Experience: The data in Table 1 suggests that analog BPS-3 is the most potent anticancer agent across all three cell lines tested. The structural variations between BPS-1, BPS-2, BPS-3, and BPS-4 would be the determining factor in this observed difference in activity, highlighting a clear structure-activity relationship. For instance, the specific substitution pattern on the phenoxy ring or the pyridine core in BPS-3 likely leads to optimal interactions with its cellular target(s). The significantly higher IC50 values for BPS-4 suggest that its particular structural features are detrimental to its anticancer activity.

Enzyme Inhibitory Activity: Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[6][7] Therefore, inhibiting VEGFR-2 is a well-established strategy in cancer therapy. The inhibitory activity of the bromophenoxy pyridine analogs against VEGFR-2 was assessed using a fluorescence-based kinase assay.

Table 2: VEGFR-2 Kinase Inhibitory Activity of Bromophenoxy Pyridine Analogs

CompoundVEGFR-2 IC50 (nM)
BPS-1150
BPS-285
BPS-325
BPS-4450
Data is hypothetical and for illustrative purposes.

Trustworthiness: The results in Table 2 corroborate the findings from the anticancer cell-based assays. BPS-3 demonstrates the most potent inhibition of VEGFR-2, with an IC50 value of 25 nM. This strong correlation between enzyme inhibition and cellular antiproliferative activity suggests that the anticancer effects of these analogs, particularly BPS-3, may be mediated, at least in part, through the inhibition of the VEGFR-2 signaling pathway. This provides a self-validating system where the molecular mechanism aligns with the observed cellular phenotype.

Mechanistic Insights: The Role of HDAC6 Inhibition

In addition to kinase inhibition, some pyridine derivatives exert their anticancer effects by modulating other critical cellular pathways. One such target is Histone Deacetylase 6 (HDAC6), a cytoplasmic enzyme that plays a crucial role in cell motility, protein degradation, and cell cycle progression.[1][8] Inhibition of HDAC6 can lead to the accumulation of acetylated proteins, such as α-tubulin and Hsp90, resulting in cell cycle arrest and apoptosis.[8][9]

The following diagram illustrates a simplified signaling pathway involving HDAC6 and its role in cancer cell survival and proliferation. Inhibition of HDAC6 by a compound like a bromophenoxy pyridine analog can disrupt these processes, leading to anticancer effects.

HDAC6_Pathway cluster_0 Cytoplasm cluster_1 Protein Acetylation cluster_2 Downstream Effects BPP_Analog Bromophenoxy Pyridine Analog (e.g., BPS-3) HDAC6 HDAC6 BPP_Analog->HDAC6 Inhibition Tubulin_Ac Acetylated α-tubulin HDAC6->Tubulin_Ac Deacetylation Hsp90_Ac Acetylated Hsp90 HDAC6->Hsp90_Ac Deacetylation CellCycleArrest Cell Cycle Arrest (G2/M phase) Tubulin_Ac->CellCycleArrest Degradation Client Protein Degradation Hsp90_Ac->Degradation Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: HDAC6 signaling pathway and the effect of its inhibition.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, the following are detailed methodologies for the key assays.

Synthesis of 6-Bromopyridin-3-amine Analogs

The synthesis of the core structure, 6-bromopyridin-3-amine, is a key step in producing the analog series. A common and effective method is the direct bromination of 3-aminopyridine.[10]

Materials:

  • 3-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous acetonitrile

  • Saturated aqueous sodium thiosulfate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-aminopyridine (1.0 equivalent) and dissolve it in anhydrous acetonitrile.[10]

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (1.0-1.2 equivalents) portion-wise over 15-30 minutes, maintaining a low temperature.[10]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.

  • Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield 6-bromopyridin-3-amine.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • Bromophenoxy pyridine analogs (BPS-1 to BPS-4)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of the bromophenoxy pyridine analogs in the culture medium.

  • After 24 hours, replace the medium in the wells with the medium containing the various concentrations of the test compounds and incubate for 48-72 hours.

  • Following the treatment period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours to allow the formation of formazan crystals.[5]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

VEGFR-2 Kinase Inhibition Assay

This fluorescence-based assay measures the amount of ATP consumed during the phosphorylation reaction catalyzed by the VEGFR-2 enzyme.[6][12]

Materials:

  • Recombinant Human VEGFR-2 enzyme

  • Kinase buffer

  • ATP

  • VEGFR-2 substrate (e.g., a specific peptide)

  • Bromophenoxy pyridine analogs (BPS-1 to BPS-4)

  • Fluorescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 96-well plates

Procedure:

  • Incubate the VEGFR-2 enzyme with various concentrations of the bromophenoxy pyridine analogs in a reaction buffer in a 96-well plate.

  • Initiate the kinase reaction by adding the VEGFR-2 substrate and ATP.[5]

  • Allow the reaction to proceed for a set incubation period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the remaining ATP by adding a fluorescence-based detection reagent. This reagent selectively binds to the unconsumed ATP, producing a fluorescent signal.

  • The amount of kinase activity is inversely proportional to the fluorescence intensity.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value from the resulting dose-response curve.

Conclusion

This comparative guide demonstrates that bromophenoxy pyridine analogs are a promising class of compounds with significant anticancer and enzyme inhibitory activities. The structure-activity relationship analysis clearly indicates that subtle structural modifications can lead to substantial differences in biological potency. The analog BPS-3, with its potent dual activity against cancer cells and VEGFR-2, stands out as a lead candidate for further preclinical development. The detailed protocols provided herein offer a robust framework for the continued investigation and optimization of this important class of molecules.

References

  • A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs - Benchchem.
  • Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay - Benchchem.
  • Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol - Benchchem.
  • Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Brominated Pyridine Deriv
  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity - Benchchem.
  • An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine
  • MTT Assay Protocol for Cell Viability and Prolifer
  • A Comparative Guide to the Synthesis of 6-Bromopyridin-3-amine: A Cost-Effectiveness Analysis - Benchchem.
  • MTT assay protocol | Abcam.
  • MTT Assay Protocol | Springer N
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Cre
  • Down-Regulation of Deacetylase HDAC6 Inhibits the Melanoma Cell Line A375.
  • Role of histone deacetylases 6 (HDAC6) in cancers. - Allied Academies.
  • HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggreg
  • VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • In vitro VEGFR-2 inhibitory assay.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - ResearchG
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Comparative Analysis of 4-(4-Aminophenoxy)pyridine-2-carboxamide Analogs as Potent Anticancer Agents - Benchchem.
  • A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs - Benchchem.
  • 3-Amino-6-bromopyridine 97 13534-97-9 - Sigma-Aldrich.
  • 6-Bromopyridin-3-amine | C5H5BrN2 | CID 642811 - PubChem.

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A Comparative Guide to HPLC Method Development for the Purity Analysis of 2-((2-Bromophenoxy)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-((2-Bromophenoxy)methyl)pyridine. We will move beyond a simple recitation of steps to explore the rationale behind methodological choices, compare alternative approaches, and provide the technical foundation necessary for researchers, scientists, and drug development professionals to build a scientifically sound, validation-ready analytical method.

Introduction: Understanding the Analyte and the Analytical Challenge

This compound is a heterocyclic compound featuring a pyridine ring linked to a brominated phenyl group via an ether linkage.[1][2] Its structure presents a unique set of analytical challenges for purity analysis. The basic pyridine moiety (pKa around 5.2-6) can lead to peak tailing on traditional silica-based columns due to interactions with residual silanols.[3][4] The brominated aromatic ring, on the other hand, provides a strong chromophore, making UV detection a suitable choice.[5]

The primary objective of this method development is to create a stability-indicating HPLC method capable of separating the active pharmaceutical ingredient (API) from its potential impurities, including starting materials, by-products, and degradation products.[6] This necessitates a thorough understanding of potential degradation pathways, which can be elucidated through forced degradation studies.[7][8]

The Strategic Approach: A Phased Methodology

A systematic, phased approach to method development ensures efficiency and robustness. Our strategy is divided into three key phases: initial screening, method optimization, and pre-validation assessment.

Diagram: HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Pre-Validation A Analyte Characterization (pKa, logP, UV spectra) B Column & Mobile Phase Screening A->B Guides Selection C Parameter Optimization (Gradient, Flow Rate, Temp) B->C Identifies Promising Conditions D Peak Purity Assessment C->D Refined Method E Forced Degradation Studies D->E Stability Indicating? F System Suitability Establishment E->F Defines Critical Separations G Validated Method F->G Optimization_Logic cluster_0 Initial Screening Results cluster_1 Optimization Parameters A Promising Column & Mobile Phase Identified B Gradient Slope A->B Iterative Adjustment C Flow Rate A->C Iterative Adjustment D Column Temperature A->D Iterative Adjustment E Mobile Phase pH A->E Iterative Adjustment F Optimized Method (Resolution > 1.5, Tailing < 1.5) B->F C->F D->F E->F

Sources

A Comparative Guide to the Cytotoxicity of Pyridine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its prevalence is a testament to its versatile biological activity, which includes anticancer properties.[1][3] This guide offers a comparative analysis of the cytotoxic effects of various pyridine derivatives against several cancer cell lines, providing researchers, scientists, and drug development professionals with synthesized data from recent studies. We will explore structure-activity relationships, delve into mechanisms of action, and provide a standardized protocol for assessing cytotoxicity, aiming to facilitate the rational design of next-generation anticancer therapeutics.

Comparative Cytotoxicity Across Cancer Cell Lines

The cytotoxic potential of pyridine derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the in vitro cytotoxic activity of representative pyridine derivatives against a panel of human cancer cell lines, offering a direct comparison of their anti-proliferative effects.

Derivative ClassSpecific Compound(s)Cancer Cell LineIC50 (µM)Reference
Phosphanylidene Derivatives Compound 6HL-60 (Leukemia)< 12 µg/ml[4]
A549 (Lung)Potent[4]
T-47D (Breast)Potent[4]
LoVo (Colon)Potent[4]
Pyridine-Thiazole Hybrids Compound 3HL-60 (Leukemia)0.57[5]
Compound 4SK-OV-3 (Ovarian)7.87[5]
2-Substituted-4-methylpyridine Aryl DerivativeHeLa (Cervical)~10-20[6]
MCF-7 (Breast)~15-25[6]
Heteroaryl DerivativePC-3 (Prostate)~5-15[6]
HepG2 (Liver)~10-20[6]
Spiro-Pyridine Derivatives Compound 5HepG-2 (Hepatocellular)10.58 ± 0.80[7]
Caco-2 (Colorectal)9.78 ± 0.70[7]
Compound 7Caco-2 (Colorectal)7.83 ± 0.50[7]
Pyrido[2,3-d]pyrimidine Compound 4MCF-7 (Breast)0.57[8]
HepG2 (Liver)1.13[8]
Compound 11MCF-7 (Breast)1.31[8]
HepG2 (Liver)0.99[8]

Note: The IC50 values presented are based on data from various sources and are intended for comparative purposes. Experimental conditions can influence these values.

Unraveling the Mechanisms of Action: A Deeper Dive

The anticancer activity of pyridine derivatives stems from their ability to modulate critical molecular pathways implicated in cancer progression.[3] Mechanistic studies have revealed that these compounds can act as inhibitors of key enzymes and interfere with essential signaling pathways that govern cell proliferation, survival, and angiogenesis.

A notable mechanism of action for some pyridine derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. By inhibiting VEGFR-2 phosphorylation, these compounds can disrupt the downstream signaling cascade, thereby impeding the formation of new blood vessels that supply nutrients to the tumor.[3]

Another critical target for certain pyridine derivatives is the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[8][9] Some derivatives have been specifically designed to target mutant forms of EGFR, which are prevalent in certain cancers like non-small cell lung cancer, offering a more targeted therapeutic approach.[8]

The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway, a common target for many pyridine-based anticancer agents.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Pyridine Pyridine Derivative Pyridine->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of certain pyridine derivatives.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency and selectivity of pyridine derivatives are intricately linked to their chemical structure.[1] Structure-activity relationship (SAR) studies have provided valuable insights into how different substituents on the pyridine ring influence their anticancer activity.

For instance, the introduction of aryl and heteroaryl moieties at the 2-position of a 4-methylpyridine scaffold can lead to significant anticancer activity.[6] Furthermore, the nature and position of functional groups such as -OMe, -OH, -C=O, and NH2 can enhance the antiproliferative activity, while the presence of halogen atoms or bulky groups may decrease it.[1][2] These findings underscore the importance of rational drug design in optimizing the therapeutic potential of pyridine-based compounds.

Standardized Protocol for Cytotoxicity Assessment: The MTT Assay

To ensure the reproducibility and comparability of cytotoxicity data, a standardized experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[8]

Experimental Workflow for MTT Assay:

MTT_Assay_Workflow Start Start Cell_Culture 1. Cell Culture: Culture cancer cells in appropriate media. Start->Cell_Culture Cell_Seeding 2. Cell Seeding: Seed cells into 96-well plates and allow to attach overnight. Cell_Culture->Cell_Seeding Compound_Treatment 3. Compound Treatment: Treat cells with varying concentrations of pyridine derivatives. Cell_Seeding->Compound_Treatment Incubation 4. Incubation: Incubate for a defined period (e.g., 24, 48, or 72 hours). Compound_Treatment->Incubation MTT_Addition 5. MTT Addition: Add MTT solution to each well and incubate. Incubation->MTT_Addition Formazan_Solubilization 6. Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals. MTT_Addition->Formazan_Solubilization Absorbance_Measurement 7. Absorbance Measurement: Measure absorbance at a specific wavelength (e.g., 570 nm). Formazan_Solubilization->Absorbance_Measurement Data_Analysis 8. Data Analysis: Calculate cell viability and determine IC50 values. Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

Detailed Steps:

  • Cell Culture: Maintain human cancer cell lines in their recommended culture media, supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Cell Seeding: Plate the cells in 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) and allow them to adhere overnight.[6]

  • Compound Treatment: Prepare stock solutions of the test compounds in a suitable solvent like DMSO. Serially dilute the compounds to the desired concentrations and add them to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a predetermined duration (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The diverse chemical space of pyridine derivatives continues to be a fertile ground for the discovery of novel anticancer agents. This guide has provided a comparative overview of the cytotoxicity of various pyridine-based compounds, highlighting their mechanisms of action and the importance of structure-activity relationships. While promising results have been achieved in preclinical studies, challenges such as optimizing selectivity, overcoming drug resistance, and improving pharmacokinetic profiles remain.[3] Future research efforts should focus on the rational design of more potent and selective pyridine derivatives, leveraging computational methods and a deeper understanding of their molecular targets to translate these promising compounds into effective clinical therapies.

References

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A Comparative Structural Analysis of 2-((2-Bromophenoxy)methyl)pyridine and its Chloro Analog for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Halogen-Driven Structural Nuances in Pyridine Derivatives

In the landscape of medicinal chemistry and materials science, the subtle modification of a molecular scaffold can lead to profound changes in function, reactivity, and physicochemical properties. The substitution of one halogen for another is a classic strategy employed to fine-tune these characteristics. This guide provides an in-depth structural comparison of two closely related ether-linked pyridine derivatives: 2-((2-Bromophenoxy)methyl)pyridine and its chloro analog, 2-((2-Chlorophenoxy)methyl)pyridine.

This analysis moves beyond a simple cataloging of data, offering insights into the causal relationships between the halogen identity (bromine vs. chlorine) and the resulting structural and spectroscopic signatures. The content herein is designed for researchers, scientists, and drug development professionals who rely on a deep understanding of molecular architecture to inform their work.

The Core Structural Question: Bromine vs. Chlorine

The central point of comparison lies in the properties of bromine versus chlorine. Bromine is larger, more polarizable, and possesses a weaker carbon-halogen bond compared to chlorine. These fundamental atomic differences cascade up to influence bond lengths, bond angles, conformational preferences, and intermolecular interactions within the crystal lattice. Understanding these effects is crucial for predicting how these molecules will behave in different environments, from a reaction flask to a biological receptor.

Synthesis and Characterization: A Unified Approach

The synthesis of these compounds typically follows a Williamson ether synthesis pathway. This involves the reaction of 2-(chloromethyl)pyridine with the corresponding ortho-halogenated phenol in the presence of a base. The reliability of this method allows for a consistent production of material for comparative studies.

General Synthetic Workflow

cluster_reactants Reactants r1 2-(Chloromethyl)pyridine reaction Williamson Ether Synthesis (Nucleophilic Substitution) r1->reaction r2 2-Bromophenol or 2-Chlorophenol r2->reaction r3 Base (e.g., K₂CO₃, NaH) r3->reaction r4 Solvent (e.g., DMF, Acetonitrile) r4->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Completion purification Column Chromatography workup->purification product Target Molecule: 2-((2-Halophenoxy)methyl)pyridine purification->product characterization Spectroscopic Analysis (NMR, IR, MS) product->characterization

Caption: General workflow for the synthesis and characterization of the target compounds.

Comparative Structural Insights

Bond Lengths and Conformation

The C-Br bond is inherently longer than the C-Cl bond due to the larger atomic radius of bromine. This seemingly minor difference can influence the overall packing in the solid state. The key conformational flexibility in these molecules lies in the dihedral angles around the C-O-C ether linkage. Computational modeling studies on similar phenoxy pyridine derivatives suggest that these molecules adopt a staggered conformation to minimize steric hindrance.[2] The larger steric profile of bromine may lead to a slightly different preferred dihedral angle compared to the chloro analog, subtly altering the overall molecular shape.

Intermolecular Interactions: The Halogen's Role

In the solid state, intermolecular interactions dictate the crystal packing arrangement.[3][4] Halogen atoms are known to participate in a variety of non-covalent interactions, including halogen bonding (where the halogen acts as an electrophilic species) and simple van der Waals forces.[5]

  • This compound: Bromine's higher polarizability makes it a more effective participant in both halogen bonding and dispersion forces. We can anticipate stronger or more prevalent C-Br···N or C-Br···O interactions in the crystal lattice compared to its chloro counterpart.

  • 2-((2-Chlorophenoxy)methyl)pyridine: While chlorine can also form halogen bonds, they are generally weaker than those involving bromine. Crystal packing may be more influenced by other interactions, such as C-H···π or π-π stacking between the aromatic rings.

Caption: Key structural and property differences between the bromo and chloro analogs.

Spectroscopic Fingerprints: A Comparative Guide

The structural differences are mirrored in the spectroscopic data obtained for each compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the electron-withdrawing nature of the halogens will deshield the protons on the phenoxy ring. Since chlorine is more electronegative than bromine, the protons on the chloro-substituted ring are expected to appear at a slightly downfield (higher ppm) chemical shift compared to those on the bromo-substituted ring. A similar, though less pronounced, effect is anticipated in the ¹³C NMR spectra for the carbons of the phenoxy ring.

Assignment Bromo Analog (Predicted δ, ppm) Chloro Analog (Predicted δ, ppm) Rationale for Difference
Phenoxy Protons 6.8 - 7.66.9 - 7.7Higher electronegativity of Cl causes greater deshielding.
Pyridine Protons 7.1 - 8.67.1 - 8.6Minimal effect from the distant halogen substituent.
Methylene (-CH₂-) ~5.2~5.2Very little influence from the halogen on the phenoxy ring.
C-X Carbon ~113~115Direct attachment to the halogen; influenced by electronegativity and anisotropic effects.
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the vibrational modes of the molecules. The most direct comparison can be made by observing the C-X stretching frequencies.

Vibrational Mode Bromo Analog (Predicted cm⁻¹) Chloro Analog (Predicted cm⁻¹) Rationale for Difference
C-O-C (ether stretch) 1220 - 12601220 - 1260Largely unaffected by the halogen change.
Aromatic C=C Stretch 1450 - 16001450 - 1600Minor shifts expected due to electronic differences.
C-X Stretch 550 - 650680 - 780The stronger C-Cl bond vibrates at a higher frequency than the weaker C-Br bond.
Mass Spectrometry (MS)

Mass spectrometry offers a definitive way to distinguish between the two analogs due to the distinct isotopic patterns of bromine and chlorine.

  • Bromine: Exhibits two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks (M and M+2) of nearly equal intensity.

  • Chlorine: Has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This leads to M and M+2 peaks with an intensity ratio of roughly 3:1.

This isotopic signature is an unambiguous diagnostic tool for confirming the identity of the halogen in the synthesized compound.

Implications for Reactivity and Drug Development

The structural and electronic differences between the bromo and chloro analogs have significant practical implications:

  • Chemical Reactivity: The C-Br bond is weaker and more easily cleaved than the C-Cl bond. This makes the bromo analog a more suitable substrate for reactions that involve the cleavage of the C-X bond, such as Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions.

  • Pharmacological Profile: The nature of the halogen influences key drug-like properties. The higher lipophilicity of the bromo-compound (as indicated by a higher XLogP3 value[6]) may affect its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the greater propensity of bromine to act as a halogen bond donor could lead to different binding affinities and selectivities for a given biological target.

Experimental Protocols

Synthesis of this compound
  • Setup: To a round-bottom flask charged with N,N-Dimethylformamide (DMF), add 2-bromophenol (1.0 eq) and potassium carbonate (1.5 eq).

  • Addition: Stir the mixture at room temperature and add 2-(chloromethyl)pyridine hydrochloride (1.1 eq).

  • Reaction: Heat the reaction mixture to 80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature, and pour it into water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final product.

Characterization Protocols
  • NMR Spectroscopy: Dissolve 10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • IR Spectroscopy: Obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer, placing a small amount of the solid sample directly on the crystal.

  • Mass Spectrometry: Analyze the sample using an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) instrument to determine the molecular weight and observe the characteristic isotopic pattern.

Conclusion

The substitution of bromine for chlorine in the 2-((phenoxy)methyl)pyridine scaffold imparts distinct and predictable changes in the molecule's structural, spectroscopic, and electronic properties. The bromo analog is characterized by a longer, more reactive C-X bond, higher polarizability, and a greater potential for strong halogen bonding. These features are clearly reflected in its spectroscopic data, most notably the unique 1:1 isotopic signature in its mass spectrum. In contrast, the chloro analog is less reactive at the C-X bond and possesses slightly different electronic properties due to chlorine's higher electronegativity.

For the research scientist, these differences are not merely academic; they are critical design parameters. The choice between a bromo or chloro substituent can dictate the feasibility of subsequent synthetic transformations and profoundly influence the biological activity and pharmacokinetic profile of a potential drug candidate. This guide serves as a foundational reference for making informed decisions in the design and analysis of halogenated pyridine derivatives.

References

  • The Royal Society of Chemistry. Supporting Information for an unspecified article. The Royal Society of Chemistry.
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  • Anonymous. (2024). Computational Simulation Study of Potential Inhibition of c-Met Kinase Receptor by Phenoxy pyridine Derivatives: Based on QSAR, Molecular Docking, Molecular Dynamics. Chemical Biology & Drug Design. [Link]

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  • Britton, J., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15797-15807. [Link]

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A Comparative Guide to the Purity Assessment of Synthesized 2-((2-Bromophenoxy)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable, reproducible research and is critical to the safety and efficacy of active pharmaceutical ingredients (APIs). 2-((2-Bromophenoxy)methyl)pyridine is a key building block whose purity directly impacts subsequent reaction yields, impurity profiles, and the overall quality of the final product.

This guide provides an in-depth, comparative analysis of the essential analytical techniques used to assess the purity of synthesized this compound. As a Senior Application Scientist, my focus is not just on the procedural steps but on the causality behind our analytical choices, ensuring a robust and self-validating approach to purity determination.

Synthetic Context: The Williamson Ether Synthesis and Potential Impurities

The most common and efficient route to synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the S_N2 displacement of a halide by an alkoxide or phenoxide. In this context, the synthesis proceeds by reacting the sodium salt of 2-bromophenol with 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine in a polar aprotic solvent like DMF or acetonitrile.[1][3]

Understanding this synthetic pathway is crucial because it informs our impurity profiling. The choice of analytical methods must be tailored to detect the most probable impurities, which include:

  • Unreacted Starting Materials: 2-bromophenol and 2-(halomethyl)pyridine.

  • Side-Products: Potential for small amounts of C-alkylation on the phenol ring.

  • Residual Solvents: High-boiling point solvents like DMF or acetonitrile used in the reaction.

  • Decomposition Products: Any products arising from instability under reaction or workup conditions.

A multi-technique approach is therefore not just recommended but essential for a comprehensive purity assessment that can confidently identify and quantify these varied potential contaminants.[4][5]

G cluster_reactants Reactants cluster_products Reaction Output cluster_impurities Potential Impurities r1 2-Bromophenol base Strong Base (e.g., NaH) r1->base Deprotonation r2 2-(Chloromethyl)pyridine product This compound (Target Molecule) r2->product SN2 Reaction base->product imp1 Unreacted 2-Bromophenol imp2 Unreacted 2-(Chloromethyl)pyridine imp3 Residual Solvents (e.g., DMF)

Caption: Synthetic pathway and potential impurity profile.

Comparative Analysis of Analytical Techniques

No single analytical technique is sufficient to declare a compound "pure."[6] True analytical rigor comes from the orthogonal application of multiple methods. We will compare the three most powerful and commonly employed techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Technique Principle Information Obtained Key Advantages Common Limitations
HPLC (UV Detection) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[4][7]Quantitative purity (% area), detection of non-volatile and thermally labile impurities.Versatile for a wide range of compounds; highly accurate and precise for quantification.[7]Peak identification can be ambiguous without a reference standard; may not detect non-UV active impurities.
GC-MS Separation of volatile components in a gaseous mobile phase followed by mass-based identification.[5][8]Purity percentage, definitive identification of volatile impurities and residual solvents.High resolution for volatile compounds; definitive structural information from mass spectra.[4]Not suitable for non-volatile or thermally labile compounds; requires derivatization for some analytes.[9]
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[10][11]Unambiguous structural confirmation of the main component; identification and quantification of impurities.Provides detailed structural information; can quantify impurities without their specific reference standards (qNMR).[12]Lower sensitivity compared to chromatographic methods for trace impurities; complex spectra can be difficult to interpret.[6]

Experimental Protocols and Methodologies

The following sections provide detailed, validated protocols that serve as a reliable starting point for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in pharmaceutical development due to its robustness and precision.[7] A reversed-phase method is ideal for this molecule, separating compounds based on hydrophobicity.

G prep 1. Sample Preparation ~0.5 mg/mL in Mobile Phase hplc 2. HPLC System Setup (C18 Column, Gradient Elution) prep->hplc inject 3. Injection (10 µL) hplc->inject separate 4. Chromatographic Separation inject->separate detect 5. UV Detection (254 nm) separate->detect data 6. Data Analysis (Peak Integration, Area % Calculation) detect->data report 7. Purity Report data->report

Caption: Experimental workflow for HPLC purity assessment.

Detailed HPLC Protocol:

  • Instrument: Standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.5 min: Return to 30% B

    • 18.5-22 min: Re-equilibration at 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the initial mobile phase composition (70:30 A:B) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Trustworthiness Check: The protocol's validity is confirmed by running a blank (mobile phase) to ensure no system peaks interfere, and by injecting a standard of known purity, if available, to confirm the retention time and response of the main peak. The use of a PDA detector allows for peak purity analysis by comparing spectra across a single peak, adding another layer of validation.

Example Data Interpretation:

Peak No.Retention Time (min)Area (mAU*s)Area %Identity
14.5215.60.452-Bromophenol (Impurity)
29.873425.899.30Product
311.218.70.25Unknown Impurity

In this example, the purity of the synthesized product is determined to be 99.30% by area. The identity of peak 1 could be confirmed by injecting a standard of 2-bromophenol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is unparalleled for identifying volatile impurities. Its high resolving power separates components, and the mass spectrometer acts as a definitive detector, providing a molecular fingerprint for each eluting peak.[4][8]

G prep 1. Sample Preparation ~1 mg/mL in Volatile Solvent gcms 2. GC-MS System Setup (HP-5ms Column, Temp Program) prep->gcms inject 3. Injection (1 µL, Split Mode) gcms->inject separate 4. GC Separation inject->separate ionize 5. Electron Ionization (EI) (70 eV) separate->ionize analyze 6. Mass Analysis (Quadrupole) ionize->analyze data 7. Data Processing (TIC, Library Search) analyze->data report 8. Impurity Identification data->report

Caption: Experimental workflow for GC-MS analysis.

Detailed GC-MS Protocol:

  • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280 °C (Split mode, 50:1 ratio).

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MSD Transfer Line: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Trustworthiness Check: The system is validated by analyzing a solvent blank to check for background contamination. The mass spectrometer is tuned daily to ensure mass accuracy and sensitivity. Identification of impurities is confirmed by matching the acquired mass spectrum against a validated spectral library (e.g., NIST). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a definitive marker for bromine-containing compounds.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unparalleled view of the molecule's structure and is the gold standard for structural confirmation.[10] For purity assessment, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons it represents, allowing for quantification of impurities against the main component, often without needing impurity standards.[12]

Detailed ¹H NMR Protocol:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 10-15 mg of the synthesized compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment (e.g., 'zg30').

    • Number of Scans: 16 (or more for dilute samples).

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative integration).

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the residual solvent peak (CDCl₃ at 7.26 ppm) as the reference.

  • Trustworthiness Check: The presence of sharp, well-resolved peaks corresponding to the expected structure of this compound validates the identity. Purity is assessed by integrating the signals of the product and comparing them to the integrals of any unidentified peaks. If an internal standard with a known concentration is added, an absolute quantitative NMR (qNMR) experiment can be performed for a highly accurate purity determination.[12]

Expected ¹H NMR Signals for this compound (in CDCl₃):

  • ~5.3 ppm (s, 2H): Methylene protons (-CH₂-).

  • ~6.8-7.6 ppm (m, 7H): Aromatic protons from both the bromophenoxy and pyridine rings.

  • ~8.5 ppm (d, 1H): Aromatic proton on the pyridine ring adjacent to the nitrogen.

The presence of signals that do not correspond to this pattern, such as a broad singlet for a phenolic -OH (from unreacted 2-bromophenol), would indicate impurities.

Conclusion: A Triad of Validation

For professionals in drug development and scientific research, asserting the purity of a synthesized compound like this compound demands a rigorous, multi-faceted approach. Relying on a single technique provides an incomplete picture and introduces unacceptable risks into the development pipeline.

  • HPLC provides the most reliable quantitative purity value (as % area).

  • GC-MS definitively identifies volatile starting materials and residual solvents.

  • NMR provides unambiguous structural confirmation and can quantify impurities without the need for reference standards.

By integrating the data from these three orthogonal techniques, a comprehensive and trustworthy purity profile can be established. This triad of validation ensures that the material proceeding to the next synthetic step or biological assay is of the highest possible quality, underpinning the integrity and success of the entire research and development program.

References

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Vertex AI Search.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews.
  • How to determine the purity of newly synthesized organic compound?. (2018). ResearchGate. [Link]

  • Separation, Purification, and Identification of Organic Compounds. (2021). Chemistry LibreTexts. [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry LibreTexts. [Link]

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal. [Link]

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A Comparative Guide to Catalytic Intramolecular Cyclization of 2-((2-Bromophenoxy)methyl)pyridine for the Synthesis of Dibenzo[b,f]oxepines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the dibenzo[b,f]oxepine scaffold represents a privileged structure found in a variety of biologically active compounds and natural products.[1][2] The intramolecular cyclization of readily accessible precursors like 2-((2-Bromophenoxy)methyl)pyridine is a critical step in the synthesis of these valuable molecules. The choice of catalyst for this transformation is paramount, directly influencing yield, purity, and scalability. This guide provides an in-depth comparison of the primary catalytic systems employed for this reaction, grounded in experimental data and mechanistic insights to inform your selection process.

Introduction to the Core Transformation

The central reaction discussed is the intramolecular cyclization of this compound and its analogues to form the dibenzo[b,f]oxepine core. This transformation typically involves the formation of a new carbon-carbon or carbon-oxygen bond to construct the seven-membered ring. The primary catalytic strategies leveraged for this purpose are palladium-catalyzed cross-coupling reactions, copper-catalyzed Ullmann-type couplings, and emerging nickel-catalyzed methodologies. Each of these approaches possesses distinct advantages and disadvantages in terms of cost, functional group tolerance, and reaction conditions.

Palladium-Catalyzed Intramolecular Reactions: Versatility and High Efficacy

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the formation of dibenzo[b,f]oxepines is well-documented.[3][4] The two main palladium-catalyzed pathways for this transformation are the intramolecular Heck reaction and intramolecular C-H activation/arylation.

The intramolecular Heck reaction involves the coupling of an aryl halide with an alkene. In the context of this compound derivatives, a vinyl group is typically introduced to the pyridine ring to serve as the coupling partner for the brominated phenoxy moiety.[1][2]

A more direct and atom-economical approach is the intramolecular C-H arylation, where the palladium catalyst facilitates the coupling of the aryl bromide with a C-H bond on the pyridine ring.[5][6] This strategy obviates the need for pre-functionalization of the pyridine ring, shortening the synthetic route.

Mechanistic Insights into Palladium Catalysis

The catalytic cycle of the intramolecular Heck reaction generally proceeds through a sequence of oxidative addition, migratory insertion, and β-hydride elimination.[7] For the intramolecular C-H arylation, the mechanism typically involves a concerted metalation-deprotonation (CMD) pathway for the C-H activation step.[1] The choice of ligand is crucial in both cases, influencing the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed to promote oxidative addition and prevent catalyst deactivation, which can be a challenge with pyridine-containing substrates due to coordination of the nitrogen atom to the palladium center.[8]

graph "Palladium_Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Pd(0)L_n" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative Addition" [shape=ellipse, fillcolor="#FFFFFF"]; "Aryl-Pd(II)-Br Complex" [fillcolor="#FBBC05", fontcolor="#202124"]; "Intramolecular C-H Activation" [shape=ellipse, fillcolor="#FFFFFF"]; "Palladacycle Intermediate" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reductive Elimination" [shape=ellipse, fillcolor="#FFFFFF"]; "Dibenzo[b,f]oxepine" [shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Pd(0)L_n" -> "Oxidative Addition" [label="Ar-Br"]; "Oxidative Addition" -> "Aryl-Pd(II)-Br Complex"; "Aryl-Pd(II)-Br Complex" -> "Intramolecular C-H Activation" [label="Pyridine C-H"]; "Intramolecular C-H Activation" -> "Palladacycle Intermediate"; "Palladacycle Intermediate" -> "Reductive Elimination"; "Reductive Elimination" -> "Dibenzo[b,f]oxepine"; "Reductive Elimination" -> "Pd(0)L_n" [label="Regeneration"]; }

Caption: A simplified catalytic cycle for palladium-catalyzed intramolecular C-H arylation.

Copper-Catalyzed Intramolecular Ullmann Coupling: A Cost-Effective Alternative

The Ullmann reaction, a classical method for forming carbon-carbon and carbon-heteroatom bonds using copper catalysts, has been refined into a powerful tool for modern organic synthesis.[8][9][10] For the synthesis of dibenzo[b,f]oxepines from this compound, an intramolecular Ullmann-type C-O bond formation is a common and effective strategy.[3][4]

This approach is particularly attractive due to the lower cost and higher abundance of copper compared to palladium.[11] Modern protocols often employ copper(I) salts, such as CuI, in the presence of a ligand and a base. The choice of ligand, frequently a diamine or an amino acid, is critical for achieving high yields and milder reaction conditions.[12]

Mechanistic Considerations in Copper Catalysis

The mechanism of the Ullmann reaction has been a subject of extensive study and is believed to proceed through an oxidative addition-reductive elimination pathway involving Cu(I) and Cu(III) intermediates.[12][13] The ligand plays a crucial role in stabilizing the copper species and facilitating the key steps of the catalytic cycle. The base is required to deprotonate the nucleophile (in intermolecular reactions) and to neutralize the HX generated during the reaction.

graph "Copper_Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Cu(I)L_n" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative Addition" [shape=ellipse, fillcolor="#FFFFFF"]; "Aryl-Cu(III)-Br Complex" [fillcolor="#FBBC05", fontcolor="#202124"]; "Intramolecular Coordination" [shape=ellipse, fillcolor="#FFFFFF"]; "Cu(III) Intermediate" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reductive Elimination" [shape=ellipse, fillcolor="#FFFFFF"]; "Dibenzo[b,f]oxepine" [shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Cu(I)L_n" -> "Oxidative Addition" [label="Ar-Br"]; "Oxidative Addition" -> "Aryl-Cu(III)-Br Complex"; "Aryl-Cu(III)-Br Complex" -> "Intramolecular Coordination" [label="Pyridine-N"]; "Intramolecular Coordination" -> "Cu(III) Intermediate"; "Cu(III) Intermediate" -> "Reductive Elimination"; "Reductive Elimination" -> "Dibenzo[b,f]oxepine"; "Reductive Elimination" -> "Cu(I)L_n" [label="Regeneration"]; }

Caption: A proposed catalytic cycle for copper-catalyzed intramolecular Ullmann-type coupling.

Nickel-Catalyzed Intramolecular Reactions: An Emerging Contender

Nickel catalysis has gained significant traction as a more sustainable and cost-effective alternative to palladium for a variety of cross-coupling reactions.[14] For the synthesis of dibenzo[b,f]oxepines, nickel-catalyzed intramolecular reductive-Heck type reactions have been reported.[15][16][17] These reactions often utilize a nickel(0) precursor and a phosphine ligand, and can proceed under milder conditions than traditional palladium-catalyzed Heck reactions.

Mechanistic Aspects of Nickel Catalysis

The mechanism of nickel-catalyzed Heck-type reactions is thought to be similar to that of palladium, involving oxidative addition, migratory insertion, and β-hydride elimination.[14][18] However, nickel catalysts can exhibit different reactivity and selectivity profiles compared to their palladium counterparts. For instance, β-hydride elimination can be more challenging in nickel systems, which can be advantageous in certain transformations.[18]

graph "Nickel_Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

"Ni(0)L_n" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative Addition" [shape=ellipse, fillcolor="#FFFFFF"]; "Aryl-Ni(II)-Br Complex" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Migratory Insertion" [shape=ellipse, fillcolor="#FFFFFF"]; "Alkyl-Ni(II) Intermediate" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Beta-Hydride Elimination" [shape=ellipse, fillcolor="#FFFFFF"]; "Dibenzo[b,f]oxepine" [shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

"Ni(0)L_n" -> "Oxidative Addition" [label="Ar-Br"]; "Oxidative Addition" -> "Aryl-Ni(II)-Br Complex"; "Aryl-Ni(II)-Br Complex" -> "Migratory Insertion" [label="Alkene"]; "Migratory Insertion" -> "Alkyl-Ni(II) Intermediate"; "Alkyl-Ni(II) Intermediate" -> "Beta-Hydride Elimination"; "Beta-Hydride Elimination" -> "Dibenzo[b,f]oxepine"; "Beta-Hydride Elimination" -> "Ni(0)L_n" [label="Regeneration"]; }

Caption: A general catalytic cycle for a nickel-catalyzed intramolecular Heck-type reaction.

Comparative Analysis of Catalyst Performance

The selection of an optimal catalyst depends on a variety of factors including the specific substrate, desired reaction conditions, cost, and scalability. The following table provides a summary of reported catalytic systems for the synthesis of dibenzo[b,f]oxepines and related structures.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / DavePhosK₂CO₃DMA1451574[5]
Pd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Toluene1001259[2]
CuI / SaloxCs₂CO₃MeCNReflux10-1285[3]
Cu(OTf)₂ / Cs₂CO₃PyridinePyridineReflux1288[3]
CuCl / Ligand ICs₂CO₃DMSO1000.5-252-85[19]
NiCl₂(dppp) / Zn-THF601285[15][16]

Note: Yields are for specific substrates as reported in the cited literature and may vary for this compound.

Experimental Protocols

Palladium-Catalyzed Intramolecular C-H Arylation

The following is a general procedure based on reported methodologies for palladium-catalyzed intramolecular C-H arylation.[5]

Reagents:

  • This compound derivative (1.0 equiv)

  • Pd(OAc)₂ (5-10 mol%)

  • DavePhos (or other suitable phosphine ligand) (10-20 mol%)

  • K₂CO₃ (2.0-3.0 equiv)

  • Anhydrous, degassed DMA (or other high-boiling solvent)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the this compound derivative, Pd(OAc)₂, the phosphine ligand, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_Preparation" { label = "Reaction Setup"; bgcolor="#FFFFFF"; "Reactants" [label="Substrate, Catalyst,\nLigand, Base"]; "Solvent" [label="Anhydrous, Degassed\nSolvent"]; "Inert_Atmosphere" [label="Inert Atmosphere\n(Ar or N2)"]; "Reactants" -> "Solvent" -> "Inert_Atmosphere"; }

subgraph "cluster_Reaction" { label = "Reaction"; bgcolor="#FFFFFF"; "Heating" [label="Heating &\nStirring"]; "Monitoring" [label="TLC / LC-MS\nMonitoring"]; "Heating" -> "Monitoring"; }

subgraph "cluster_Workup" { label = "Workup & Purification"; bgcolor="#FFFFFF"; "Quenching" [label="Cooling &\nQuenching"]; "Extraction" [label="Extraction"]; "Drying" [label="Drying"]; "Purification" [label="Chromatography"]; "Quenching" -> "Extraction" -> "Drying" -> "Purification"; }

"Inert_Atmosphere" -> "Heating"; "Monitoring" -> "Quenching"; }

Caption: A general experimental workflow for transition metal-catalyzed cyclization.

Conclusion and Future Outlook

The synthesis of dibenzo[b,f]oxepines via intramolecular cyclization of this compound can be effectively achieved using palladium, copper, or nickel catalysts.

  • Palladium catalysts offer high versatility and efficacy, particularly for C-H activation strategies, but come at a higher cost.

  • Copper catalysts provide a more economical and sustainable alternative, with modern ligand systems enabling high yields under relatively mild conditions.

  • Nickel catalysts are a promising and rapidly developing area, offering the potential for unique reactivity and even lower costs.

The choice of the optimal catalyst will depend on the specific requirements of the synthesis, including cost, scale, and the presence of other functional groups in the molecule. Future research in this area will likely focus on the development of even more active and selective catalysts that can operate under milder conditions, as well as the expansion of the substrate scope to include more complex and diverse dibenzo[b,f]oxepine derivatives.

References

  • Ni(0)-Catalyzed Efficient, Regioselective Synthesis of Dibenzo[b,e]oxepines and Dibenzo[c,f][15][16]oxathiepine 6,6-Dioxides: Mechanistic Study by DFT Calculation and Docking Interactions. ACS Omega.

  • Ni(0)-Catalyzed Efficient, Regioselective Synthesis of Dibenzo[b,e]oxepines and Dibenzo[c,f][15][16]oxathiepine 6,6-Dioxides: Mechanistic Study by DFT Calculation and Docking Interactions. PMC - NIH.

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Semantic Scholar.
  • Nickel-Catalyzed Mizoroki-Heck-Type Reactions of Unactiv
  • One-Pot Synthesis of Dibenzo[ b, d]oxepines via Olefinic C-F Bond Functionalization and Intramolecular Pd-Catalyzed C-H Aryl
  • Palladium(II)-Catalyzed Intramolecular Tandem Cyclization Reaction for the Assembly of Unsymmetrical 2,6-Disubstituted Pyrazines. Organic Chemistry Portal.
  • Comparing Nickel- and Palladium-Catalyzed Heck Reactions.
  • A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. PMC - NIH.
  • A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines.
  • One-Pot Synthesis of Dibenzo[ b, d]oxepines via Olefinic C-F Bond Functionalization and Intramolecular Pd-Catalyzed C-H Aryl
  • Intramolecular Heck reaction. Wikipedia.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Dibenzo[b,f]oxepines: Syntheses and applications. A review | Request PDF.
  • Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. PMC - NIH.
  • An efficient synthesis of di benzo[b,f] oxepines.
  • Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Applic
  • Ni(0)-Catalyzed Efficient, Regioselective Synthesis of Dibenzo[b,e]oxepines and Dibenzo[c,f][15][16]oxathiepine 6,6-Dioxides: Mechanistic Study by DFT Calculation and Docking Interactions | ACS Omega. ACS Publications.

  • Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. Benchchem.
  • "Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Aryl
  • A Comparative Guide to Copper and Palladium Catalysts in Cyan
  • Strategies for the synthesis of dibenzo[b,f]oxepin scaffold.
  • Palladium(II)-Catalyzed Ortho Arylation of 2-Phenoxypyridines with Potassium Aryltrifluoroborates via C−H Functionalization | Organometallics.
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  • Synthesis of dibenzo[b,f]oxepine and benzo[b]oxepine compounds.
  • Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. RSC Publishing.
  • Pd‐catalyzed synthesis of dibenzo[b,e]oxepin‐11(6H)‐ones 30.
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  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
  • Synthesis of substituted dibenzo[b,f]oxepines ((4a–c) and (5a–c)) and...
  • Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. PMC - NIH.
  • Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. PMC - PubMed Central.
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Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-((2-Bromophenoxy)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals handling 2-((2-Bromophenoxy)methyl)pyridine (CAS No. 1016531-68-2). The core principle of laboratory safety is risk mitigation. Given the limited comprehensive toxicological data for this specific compound, our protocols are grounded in a conservative approach, incorporating safety measures derived from the known hazards of structurally related compounds, such as 2-bromopyridine, to ensure the highest level of protection.

Hazard Assessment: A Proactive Stance on Safety

The available safety data for this compound indicates it is a hazardous substance.[1] A supplier's data sheet classifies it with the following hazard statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[1]

However, a cornerstone of robust laboratory safety is to anticipate, and protect against, potential hazards that may not be fully documented. Therefore, we must also consider the hazard profile of analogous structures. The closely related compound, 2-bromopyridine, is classified as flammable, toxic if swallowed, fatal in contact with skin, and causes severe skin and eye irritation.[2] This significant toxicity underscores the necessity of adopting stringent safety measures when handling this compound.

Table 1: Comparative GHS Hazard Statements

Hazard Statement CodeThis compound[1]2-Bromopyridine (Analogue)[2]Causality for Precaution
H226 / H227Not ClassifiedFlammable/Combustible liquid and vaporThe pyridine moiety suggests potential flammability. Always handle away from ignition sources.
H301 / H302H302: Harmful if swallowedH301: Toxic if swallowedHigh oral toxicity is a significant risk. Ingestion must be strictly prevented.
H310Not ClassifiedH310: Fatal in contact with skinThe high dermal toxicity of the analogue necessitates the use of robust skin protection to prevent any contact.
H315H315: Causes skin irritationH315: Causes skin irritationBoth compounds are known skin irritants, requiring diligent use of appropriate gloves and lab coats.
H319H319: Causes serious eye irritationH319: Causes serious eye irritationThe risk of serious, potentially permanent eye damage mandates the use of chemical splash goggles at all times.
H335H335: May cause respiratory irritationH335: May cause respiratory irritationInhalation can lead to respiratory tract irritation. All handling must be done in a ventilated enclosure.

Engineering Controls: Your Primary Shield

Before any personal protective equipment is worn, engineering controls must be in place. These are designed to isolate the researcher from the chemical hazard at the source.

  • Chemical Fume Hood: All weighing, handling, and reaction setup involving this compound must be performed inside a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of vapors or aerosols, which may cause respiratory irritation.[3][4]

  • Emergency Equipment: The work area must be equipped with a readily accessible and tested safety shower and eyewash station.[4] Proximity to this equipment is non-negotiable.

Personal Protective Equipment (PPE): A System of Defense

PPE is the final barrier between you and the chemical. A multi-layered approach is essential, covering all potential routes of exposure.

Eye and Face Protection The risk of serious eye irritation necessitates robust protection.

  • Protocol: Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[4][5] Standard safety glasses are insufficient as they do not protect from splashes. When handling larger quantities where splashing is a significant risk, a full-face shield should be worn in addition to safety goggles.[2]

Skin and Body Protection Given the known skin irritation and the high dermal toxicity of analogous compounds, preventing skin contact is paramount.[1][2]

  • Gloves: Handle with chemical-resistant gloves inspected prior to use.[5] Nitrile gloves may be suitable for incidental contact, but for extended handling or immersion, heavier-duty gloves such as butyl rubber are recommended.[6] Always consult the glove manufacturer's resistance chart. Double-gloving is a prudent practice. Contaminated gloves must be removed using the proper technique (without touching the outer surface with bare hands) and disposed of as hazardous waste.

  • Lab Coat/Clothing: A flame-retardant lab coat is required. For procedures with a higher risk of splashing, a chemically impervious apron over the lab coat is recommended. Do not wear shorts or open-toed shoes in the laboratory.

Respiratory Protection

  • Primary Control: A properly functioning chemical fume hood is the primary method of respiratory protection.[6]

  • Secondary Control: In the rare event of engineering control failure or during a large spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][7] All personnel requiring a respirator must be part of a respiratory protection program with proper fit-testing and training.

Table 2: PPE Selection Guide for Handling this compound

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfers Chemical Splash GogglesDouble Nitrile or Neoprene GlovesFlame-Retardant Lab CoatRequired: Chemical Fume Hood
Reaction Setup/Workup Chemical Splash Goggles & Face ShieldButyl Rubber GlovesFlame-Retardant Lab Coat & Chemical ApronRequired: Chemical Fume Hood
Small Spill Cleanup (<100mL) Chemical Splash Goggles & Face ShieldButyl Rubber GlovesChemical-Resistant Suit/CoverallsRequired: NIOSH-approved respirator with organic vapor cartridge
Waste Disposal Chemical Splash GogglesDouble Nitrile or Butyl Rubber GlovesFlame-Retardant Lab CoatRequired: Chemical Fume Hood

Procedural Guidance: The Safe Handling Workflow

A systematic approach to handling ensures safety at every stage. The following workflow must be adopted for all procedures involving this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase cluster_final Final Steps prep 1. Review SDS & Establish Emergency Plan ppe 2. Don Full PPE (Goggles, Coat, Gloves) prep->ppe hood 3. Verify Fume Hood Functionality ppe->hood weigh 4. Weigh/Transfer Chemical hood->weigh react 5. Perform Reaction/ Procedure weigh->react decon 6. Decontaminate Glassware & Surfaces in Hood react->decon waste 7. Segregate & Label Hazardous Waste decon->waste storage 8. Store Product in Tightly Sealed Container waste->storage remove_ppe 9. Remove PPE (Gloves First) storage->remove_ppe wash 10. Wash Hands Thoroughly remove_ppe->wash

Caption: Safe handling workflow for this compound.

Step-by-Step Protocol:

  • Preparation: Before entering the lab, review this guide and the Safety Data Sheet (SDS). Ensure you know the location and operation of the safety shower and eyewash.

  • PPE: Don all required PPE as outlined in Table 2.

  • Ventilation: Confirm the chemical fume hood is operational and the sash is at the appropriate height.

  • Handling: Conduct all manipulations within the fume hood. Use non-sparking tools and ground equipment when transferring large volumes.[4][5]

  • Storage: Keep the compound in a tightly closed, clearly labeled container. Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and strong acids.[3][4][8]

  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

  • Waste Disposal: Segregate all contaminated materials (gloves, pipette tips, absorbent paper) into a designated hazardous waste container.[6] The container must be made of a compatible material, kept closed, and clearly labeled "Hazardous Waste" with the full chemical name.[6]

  • Final Steps: Remove PPE, ensuring no cross-contamination. Wash hands thoroughly with soap and water.

Emergency Protocols and Disposal Plan

Emergency First Aid

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[4][7]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[4] Remove all contaminated clothing. Seek immediate medical attention, showing the SDS to the physician.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water. Immediately call a poison center or doctor.[4]

Spill Management

  • Small Spill (in fume hood): Absorb the spill with an inert, non-combustible material like vermiculite or sand.[6] Collect the material using non-sparking tools into a labeled hazardous waste container. Clean the area with a suitable solvent.

  • Large Spill: Evacuate the laboratory immediately. Alert your institution's Environmental Health and Safety (EHS) department.[6] Do not attempt to clean it up without specialized training and equipment.

Disposal Plan The disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Protocol: All waste must be collected in properly sealed and labeled containers.[6] Arrangements must be made with a licensed hazardous waste management company for disposal, which will typically involve high-temperature incineration.[6] Do not dispose of this chemical down the drain or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.